2-Bromo-6-methylnicotinaldehyde
Description
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Properties
IUPAC Name |
2-bromo-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSSRBWNPRWQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586596 | |
| Record name | 2-Bromo-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853179-74-5 | |
| Record name | 2-Bromo-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 2-Bromo-6-methylnicotinaldehyde (CAS 853179-74-5) for Advanced Drug Discovery
Introduction: Unveiling a Trifunctional Pyridine Building Block
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. Among the vast arsenal of heterocyclic intermediates, substituted pyridines represent a "privileged scaffold" due to their prevalence in numerous FDA-approved drugs and clinical candidates.[1] This guide provides an in-depth technical overview of 2-Bromo-6-methylnicotinaldehyde (CAS No. 853179-74-5), a trifunctional pyridine derivative whose unique arrangement of reactive sites offers exceptional synthetic versatility.
With a bromine atom poised for cross-coupling, an aldehyde group ready for a myriad of transformations, and a methyl group influencing electronic properties, this compound serves as a strategic linchpin in the synthesis of complex molecules, particularly kinase inhibitors.[1] This document will delve into its synthesis, elucidate the mechanistic underpinnings of its formation, detail its chemical reactivity with field-proven protocols, and contextualize its application in modern drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. The key identifiers and computed data for this compound are summarized below.
| Property | Value | Reference |
| CAS Registry Number | 853179-74-5 | [2] |
| IUPAC Name | 2-bromo-6-methylpyridine-3-carbaldehyde | [2] |
| Molecular Formula | C₇H₆BrNO | [3] |
| Molecular Weight | 200.03 g/mol | [3] |
| Melting Point | 66 °C | [4] |
| Boiling Point | 273.5 °C (Predicted) | [4] |
| SMILES | O=Cc1c(Br)nc(C)cc1 | [2] |
Spectroscopic Characterization
While experimental spectra are proprietary to individual laboratories, the expected spectroscopic signatures can be reliably predicted based on the compound's structure. These predictions are crucial for in-process reaction monitoring and final product validation.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three key signals: a downfield singlet for the aldehyde proton (~10.0 ppm), a singlet for the methyl protons (~2.6 ppm), and two distinct signals in the aromatic region for the pyridine ring protons.
¹³C NMR Spectroscopy (Predicted): The carbon NMR will be characterized by a highly deshielded aldehyde carbonyl carbon (~190-193 ppm). The six carbons of the substituted pyridine ring will display distinct chemical shifts, with the carbon bearing the bromine atom expected around 142-145 ppm and the carbon attached to the methyl group around 160-163 ppm.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde, typically found in the 1690-1715 cm⁻¹ region. Additional characteristic peaks will correspond to C-H stretching of the aromatic ring and methyl group, and C=N and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with significant peaks at m/z 200 and 202.
Synthesis of this compound: A Three-Step Approach
A robust and scalable synthesis for this compound has been established from commercially available 2-Amino-6-methylpyridine.[5] The pathway involves three key transformations: a Sandmeyer-type bromination, a free-radical side-chain bromination, and a Sommelet aldehyde synthesis.
Detailed Protocol:
-
Dissolve the crude mixture of brominated products from Step 2 in chloroform or ethanol. [5]2. Add urotropine (hexamethylenetetramine) in a 1.1 molar equivalent with respect to the starting 2-bromo-6-methylpyridine.
-
Heat the mixture to reflux for 2-4 hours. The quaternary ammonium salt will precipitate from the solution.
-
Cool the mixture and collect the precipitated salt by filtration.
-
Suspend the salt in a mixture of water and an organic solvent (e.g., chloroform) and heat to 50-60 °C with vigorous stirring for 12-18 hours.
-
Upon completion of the hydrolysis (monitored by TLC), cool the mixture, separate the organic layer, and extract the aqueous layer with additional organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography on silica gel to yield pure this compound.
The Synthetic Utility: A Gateway to Complex Molecules
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine at the 2-position is activated towards nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. The aldehyde at the 3-position is a versatile functional group that can be readily transformed into a wide array of other functionalities.
Application in Kinase Inhibitor Synthesis
A primary application of this building block is in the synthesis of kinase inhibitors. The related compound, 2-bromo-6-methylisonicotinic acid (which can be synthesized from the topic aldehyde by oxidation), is a key intermediate in the development of inhibitors for targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a crucial mediator in inflammatory signaling pathways. [1] Exemplary Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. This protocol outlines a general procedure for coupling an arylboronic acid to the 2-position of the pyridine ring.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as an irritant. [3]Based on data for structurally related bromopyridines, it should be considered harmful if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation. [6] Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice. [7] Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents. [6]
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined synthesis and the orthogonal reactivity of its three functional groups provide a reliable and strategic platform for the construction of complex molecular targets. The demonstrated utility of closely related structures in the synthesis of potent kinase inhibitors underscores its relevance in modern drug discovery. [1]This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently incorporate this powerful intermediate into their synthetic programs, accelerating the discovery of next-generation therapeutics.
References
- LookChem. (n.d.). Cas 853179-74-5, 2-Bromo-6-methylpyridine-3-carboxaldehyde.
- Vc-chem. (n.d.). This compound (853179-74-5) for sale.
- Gangjee, A., et al. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH.
- Google Patents. (n.d.). WO 00/38684.
- Google Patents. (n.d.). US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof.
- Google Patents. (n.d.). US3426020A - Synthesis of 2-substituted phenothiazines.
- Google Patents. (n.d.). US9695165B2 - Inhibitors of the fibroblast growth factor receptor.
- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
Sources
2-bromo-6-methylpyridine-4-carbaldehyde IUPAC name
An In-Depth Technical Guide to 2-Bromo-6-methylpyridine-4-carbaldehyde
Authored by a Senior Application Scientist
Abstract
2-Bromo-6-methylpyridine-4-carbaldehyde, also known by its synonym 2-Bromo-6-methylisonicotinaldehyde, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors.[1] Its unique trifunctional structure—featuring a pyridine core, a reactive bromine atom, and a versatile aldehyde group—positions it as a pivotal building block for the synthesis of complex molecular architectures. The strategic placement of these groups allows for sequential and site-selective modifications, making it an invaluable precursor for creating diverse chemical libraries. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in drug discovery and the development of advanced materials.
Molecular Structure and Physicochemical Properties
The foundational structure of 2-bromo-6-methylpyridine-4-carbaldehyde is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged to maximize synthetic utility:
-
Bromine Atom (C2-position): Located adjacent to the ring nitrogen, this position is activated towards nucleophilic aromatic substitution (SNAr) and serves as a primary handle for palladium-catalyzed cross-coupling reactions.[2]
-
Aldehyde Group (C4-position): The formyl group is a versatile functional handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and reductive aminations.
-
Methyl Group (C6-position): This group influences the molecule's electronic properties and solubility, and can serve as a site for further functionalization if required.
This specific arrangement makes the molecule a bifunctional intermediate where the aldehyde and bromo groups can be addressed with orthogonal reaction strategies.[3]
Key Physicochemical and Spectroscopic Data
While extensive experimental data for this specific molecule is not broadly published, the following properties are derived from its known structure and data from analogous compounds.
| Property | Value / Predicted Data | Source / Analogy |
| CAS Registry Number | 1060805-89-1 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Canonical SMILES | O=CC1=CC(=C(N=C1C)Br) | [1] |
| InChIKey | IVTFXQHPZSOCIK-UHFFFAOYSA-N | [1] |
| Predicted ¹H NMR | Signals expected for the aldehyde proton (~10.0 ppm), two aromatic protons on the pyridine ring, and the methyl group protons (~2.5 ppm). | Based on similar structures[4] |
| Predicted ¹³C NMR | Signals expected for the carbonyl carbon (~190 ppm), five distinct pyridine ring carbons, and one methyl carbon. | Based on similar structures[4] |
| Mass Spectrometry (EI) | Molecular ion peaks [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound. | Characteristic bromine isotope pattern[4] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹), C=N and C=C stretches for the pyridine ring. | Standard functional group frequencies |
Reactivity and Synthetic Utility
The power of 2-bromo-6-methylpyridine-4-carbaldehyde as a synthetic intermediate stems from the distinct reactivity of its functional groups. This allows for a modular approach to building complex molecules.
Reactions at the Aldehyde Group
The aldehyde functionality is a gateway to numerous molecular modifications.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[5]
-
Condensation Reactions: It readily participates in Knoevenagel and Wittig reactions to form carbon-carbon double bonds, essential for creating conjugated systems.[3]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted aminomethylpyridines.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (isonicotinic acid derivative) using standard oxidizing agents.
Reactions at the Bromo Group
The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation, typically via metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces aryl or heteroaryl substituents. This is a cornerstone reaction in modern medicinal chemistry.[6]
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields alkynylpyridine derivatives, which are important precursors for various heterocycles and conjugated materials.[6]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the direct installation of amino groups, a common feature in bioactive molecules.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the bromide by strong nucleophiles like thiols or alkoxides.[2]
Logical Workflow for Synthetic Elaboration
The distinct reactivity of the functional groups enables a planned, stepwise synthesis of complex derivatives. The workflow below illustrates how this single precursor can lead to a diverse array of molecular scaffolds.
Caption: Key synthetic transformations of 2-bromo-6-methylpyridine-4-carbaldehyde.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry: A Privileged Scaffold
The substituted pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7] The aminopyridine substructure, accessible from 2-bromo-6-methylpyridine-4-carbaldehyde via Buchwald-Hartwig amination or SNAr followed by aldehyde manipulation, is particularly important for developing kinase inhibitors.[7]
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine core to form hydrogen bonds with the hinge region of the kinase ATP-binding site.[2][7] The ability to diversify the molecule at both the C2 and C4 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties to target specific kinases implicated in cancer and inflammatory diseases.[8]
-
GPCR Modulators: Derivatives can serve as precursors for compounds that modulate G-protein coupled receptors (GPCRs), a large family of drug targets.[2]
Materials Science: Building Blocks for Functional Materials
The combination of a stable aromatic core with multiple points for functionalization makes this molecule a promising candidate for materials science applications.[3]
-
Conjugated Polymers: The dual reactivity can be harnessed to synthesize conjugated polymers for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[3] For example, a Suzuki polymerization could be performed at the bromo position while the aldehyde group is used to introduce other functionalities or cross-linking sites.
Exemplary Experimental Protocols
The following protocols are adapted from established methodologies for analogous compounds and serve as a guide for researchers. All reactions involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Reduction of the Aldehyde to an Alcohol
This protocol describes the selective reduction of the aldehyde group to a primary alcohol.
Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes without affecting the bromo-substituted pyridine ring. The reaction is typically performed at low temperatures to control reactivity.
Methodology:
-
Dissolve 2-bromo-6-methylpyridine-4-carbaldehyde (1.0 eq) in methanol (0.2-0.3 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[5]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude (2-bromo-6-methylpyridin-4-yl)methanol.
-
Purify the product via flash column chromatography if necessary.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol details a general procedure for introducing an aryl group at the C2-position via a palladium-catalyzed Suzuki coupling.
Rationale: The palladium(0) catalyst, often generated in situ, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired C-C bond is formed, regenerating the catalyst. An inert atmosphere is critical to prevent catalyst degradation.
Methodology:
-
To a flame-dried Schlenk flask, add 2-bromo-6-methylpyridine-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, such as toluene/water (4:1 v/v).[6]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the 2-aryl-6-methylpyridine-4-carbaldehyde product.
Conclusion
2-Bromo-6-methylpyridine-4-carbaldehyde is a synthetically powerful and versatile building block. Its value lies in the orthogonal reactivity of its bromo and aldehyde functional groups, which allows for controlled, stepwise elaboration into a vast chemical space. For researchers in drug discovery, it provides a reliable entry point to privileged scaffolds like substituted aminopyridines, enabling the rapid generation of libraries for screening. In materials science, it offers a robust platform for constructing novel conjugated materials. The established and reliable chemistry associated with its functional groups ensures its continued importance in both academic and industrial research settings.
References
- PubChem. 4-Bromopyridine-2-carbaldehyde.
- PrepChem.com. Synthesis of 6-Bromo-2-formyl-pyridine.
- Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- CAS Common Chemistry. 2-Bromo-6-methyl-4-pyridinecarboxaldehyde.
- PubChem. 6-Methyl-2-pyridinecarboxaldehyde.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 2-Bromo-6-methylnicotinaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-6-methylnicotinaldehyde (CAS No: 853179-74-5), a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a trifunctional building block, its unique arrangement of a bromine atom, a methyl group, and an aldehyde on the pyridine core offers a versatile platform for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and discusses its spectroscopic characterization. Furthermore, it explores the chemical reactivity of its key functional groups, highlighting its utility in constructing diverse molecular scaffolds for drug discovery and materials science. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Core Properties and Identifiers
This compound, with the IUPAC name 2-bromo-6-methylpyridine-3-carbaldehyde, is a key synthetic intermediate.[1][2] Its utility stems from the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity.
Physicochemical and Structural Data
A summary of the essential physicochemical properties and structural identifiers is provided below. The melting point of 66°C indicates the compound is a solid at standard room temperature.[3][4]
| Property | Value | Reference |
| CAS Number | 853179-74-5 | [2][3] |
| Molecular Formula | C₇H₆BrNO | [1][3] |
| Molecular Weight | 200.035 g/mol | [3] |
| IUPAC Name | 2-bromo-6-methylpyridine-3-carbaldehyde | [1][2] |
| SMILES | CC1=CC=C(C=O)C(=N1)Br | [3] |
| Melting Point | 66 °C | [3][4] |
| Boiling Point | 273.5 ± 35.0 °C (Predicted) | [4][5] |
| Density | 1.577 g/cm³ (Predicted) | [4][5] |
| Flash Point | 119.2 °C | [4][5] |
| Storage | Inert atmosphere (Argon or Nitrogen) at 2-8°C | [5] |
Synthesis and Purification
While numerous synthetic routes can be envisioned, a logical and efficient pathway to this compound involves a two-step sequence starting from the commercially available 2-bromo-6-methylpyridine. This strategy involves the directed ortho-metalation of the pyridine ring followed by formylation.
Synthetic Workflow Overview
The causality behind this synthetic choice rests on the directing ability of the bromine atom in the lithiation step. The bromine at the 2-position, along with the ring nitrogen, effectively directs the deprotonation to the C-3 position, allowing for regioselective introduction of the aldehyde group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the lithiated intermediate is confirmed by the subsequent formylation reaction, and product purity is verified by spectroscopic analysis.
Materials:
-
2-Bromo-6-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add 2-bromo-6-methylpyridine (1.0 eq). Dissolve it in anhydrous THF.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation.
-
Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (1.5 eq) dropwise. The reaction is highly exothermic and careful addition is required. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
Unambiguous structural elucidation is paramount. While experimental data may vary based on instrumentation, the following predicted NMR data serves as a benchmark for validation.[6][7]
Predicted NMR Data
The predicted chemical shifts are based on established substituent effects on the pyridine ring. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Aldehyde (CHO) | 9.9 - 10.2 (s) |
| Pyridine (H-4) | 7.9 - 8.1 (d) |
| Pyridine (H-5) | 7.4 - 7.6 (d) |
| Methyl (CH₃) | 2.5 - 2.7 (s) |
General Protocol for NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Chemical Reactivity and Synthetic Utility
This compound is a valuable intermediate precisely because its functional groups offer distinct and predictable reactivity, allowing for stepwise and controlled molecular elaboration.[8]
Key Reaction Pathways
The bromine atom at the C-2 position is a prime handle for palladium-catalyzed cross-coupling reactions, while the aldehyde at C-3 provides a gateway to a host of classical transformations.[8]
Caption: Key synthetic transformations of this compound.
This dual reactivity is central to its role in drug discovery. For instance, a Suzuki coupling can be performed on the bromine to introduce a key pharmacophoric element, followed by a reductive amination on the aldehyde to connect a side chain, enabling the rapid generation of a library of diverse compounds for screening.[9]
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Keep away from strong oxidizing agents.[10]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air.[10] In all cases of significant exposure, seek immediate medical attention.[11]
Conclusion
This compound is a strategically important building block for chemical synthesis. Its well-defined physicochemical properties, coupled with a predictable and versatile reactivity profile, make it an invaluable tool for researchers in drug development and materials science. This guide provides the foundational knowledge—from synthesis to safe handling—required to effectively utilize this compound in the laboratory, enabling the efficient construction of novel and complex molecular entities.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
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A-Z Guide to 2-Bromo-6-methylnicotinaldehyde: Properties, Reactivity, and Synthetic Protocols
An In-depth Technical Guide for Chemical Research and Development Professionals
Introduction: Strategic Importance in Synthesis
2-Bromo-6-methylnicotinaldehyde, a substituted pyridine derivative, is a highly versatile building block in the design of complex organic molecules.[1] Its strategic value in medicinal chemistry and materials science is anchored in its trifunctional nature: a pyridine ring substituted with a bromine atom, an aldehyde group, and a methyl group. This specific arrangement offers a rich platform for a diverse array of chemical transformations, making it a key intermediate for forging novel molecular architectures. The electron-deficient nature of the pyridine ring, combined with the distinct reactivities of the bromo and aldehyde functionalities, allows for selective and sequential modifications, providing a logical pathway to intricate target molecules.[2][3]
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and structural confirmation.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-6-methylpyridine-3-carbaldehyde | [4] |
| CAS Number | 853179-74-5 | [4][5] |
| Molecular Formula | C₇H₆BrNO | [5][6] |
| Molecular Weight | 200.03 g/mol | [5] |
| Appearance | Light yellow solid | [7] |
| Melting Point | 66 °C | [5][7] |
| Boiling Point | 273.5 ± 35.0 °C (Predicted) | [6][7] |
| Density | 1.577 g/cm³ | [6][7] |
| SMILES | O=Cc1c(Br)nc(C)cc1 | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6] |
Spectroscopic Signature
While experimental spectra should always be acquired for confirmation, predicted spectroscopic data provide a valuable reference for characterization.[8]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~10.1 ppm, singlet), two distinct aromatic protons on the pyridine ring, and a singlet for the methyl group protons (~2.7 ppm).[8] The significant downfield shift of the aldehyde proton is a key identifier.
-
¹³C NMR: The carbon spectrum will feature a highly deshielded aldehyde carbonyl carbon (~192 ppm), along with five distinct aromatic carbon signals and one aliphatic signal for the methyl carbon (~25 ppm).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the aldehyde C=O stretch, typically found in the region of 1700-1720 cm⁻¹. Additional key signals will correspond to C-H stretches and aromatic C=C and C=N vibrations.
Chemical Reactivity and Synthetic Logic
The synthetic utility of this compound arises from the chemoselective reactivity of its functional groups. Understanding the interplay between the bromine atom and the aldehyde group is crucial for designing efficient synthetic routes.[2][3]
Reactions at the Bromine Position (C2)
The bromine atom at the 2-position of the electron-deficient pyridine ring is an excellent handle for metal-catalyzed cross-coupling reactions. This site allows for the strategic introduction of carbon and heteroatom substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) enables the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with primary or secondary amines provides a direct route to 2-amino-6-methylnicotinaldehyde derivatives, which are common motifs in pharmaceutical agents.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields 2-alkynyl-substituted pyridines, valuable intermediates for further elaboration.
The choice of catalyst, ligand, and base is paramount and must be optimized based on the specific coupling partners to maximize yield and minimize side reactions, such as debromination or competing reactions at the aldehyde.
Reactions of the Aldehyde Group (C3)
The aldehyde functionality serves as a versatile gateway for a multitude of classical organic transformations.[3]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-bromo-6-methylnicotinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Selective reduction to the primary alcohol ( (2-bromo-6-methylpyridin-3-yl)methanol) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: A powerful C-N bond-forming reaction, this involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield the corresponding amine.[3]
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a method for carbon chain extension and the introduction of vinylic groups.[3]
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, such as primary amines to form Schiff bases (imines).[3]
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should perform their own risk assessment and optimization.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This procedure details a representative C-C bond formation at the C2 position.
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask. Then, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 2-phenyl-6-methylnicotinaldehyde.
-
Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, its structure suggests necessary precautions based on similar brominated pyridines and aldehydes.[9][10]
-
Hazard Profile: The compound should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[10] The GHS07 "Exclamation Mark" pictogram is appropriate.[4]
-
Personal Protective Equipment (PPE):
-
Handling: All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[9] Avoid creating dust when weighing and transferring.[9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[6] Keep away from strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile intermediate for chemical synthesis. Its well-differentiated reactive sites—the bromine atom primed for cross-coupling and the aldehyde group ready for a host of transformations—provide chemists with a reliable and logical platform for building molecular complexity. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development.
References
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An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-6-methylnicotinaldehyde
This guide provides a comprehensive, technically-grounded prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2-Bromo-6-methylnicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the predicted spectrum, offering insights into the structural nuances of this polysubstituted pyridine derivative.
Introduction: The Power of NMR in Structural Elucidation
¹H NMR spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, we can deduce a wealth of information regarding connectivity, stereochemistry, and electronic distribution. For substituted heteroaromatic systems like this compound, a detailed analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each proton, providing a fingerprint of the molecular architecture.
The pyridine ring, a cornerstone of many pharmaceutical agents, presents a fascinating case for NMR analysis. The nitrogen heteroatom introduces a significant electronic perturbation, creating a distinct pattern of deshielded protons compared to benzene.[1][2] Further substitution with electron-withdrawing groups (like bromine and an aldehyde) and an electron-donating group (a methyl group) introduces additional complexity and specificity to the spectrum, which this guide will systematically deconstruct.
Predicting the ¹H NMR Spectrum of this compound
To predict the ¹H NMR spectrum, we will analyze the expected chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) for each of the non-equivalent protons in the molecule: the two aromatic protons on the pyridine ring, the aldehyde proton, and the methyl protons.
Structure and Proton Numbering
-
H-4 and H-5: The two protons on the pyridine ring.
-
CHO: The aldehyde proton.
-
CH₃: The protons of the methyl group.
Aldehyde Proton (CHO)
-
Predicted Chemical Shift (δ): ~10.0 - 10.5 ppm The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and its anisotropic effect. In related pyridine aldehydes, this proton consistently appears in the downfield region of the spectrum. For instance, the aldehyde proton of 3-pyridinecarboxaldehyde (nicotinaldehyde) is observed at approximately 10.15 ppm.[3] The electronic environment in this compound is expected to be similar, leading to a comparable chemical shift.
-
Predicted Multiplicity: Singlet (s) The aldehyde proton is separated from the nearest ring proton (H-4) by four bonds. While very weak long-range coupling (⁴J) can sometimes be observed, it is often negligible or results in a slight broadening of the peak. Therefore, the aldehyde proton is predicted to appear as a sharp singlet.
Aromatic Protons (H-4 and H-5)
The chemical shifts of the pyridine ring protons are influenced by the nitrogen heteroatom and the three substituents. The nitrogen atom deshields the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4), while having a smaller effect on the β-protons (positions 3 and 5).[4][5][6] The substituents further modulate these shifts.
-
H-5:
-
Predicted Chemical Shift (δ): ~7.8 - 8.2 ppm H-5 is situated ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing bromine atom. Both of these groups will contribute to its deshielding. Comparatively, in 2-bromopyridine, the proton at the 5-position appears around 7.46 ppm.[7] The additional deshielding from the adjacent aldehyde group in our target molecule will shift this proton further downfield.
-
Predicted Multiplicity: Doublet (d) H-5 will be split by its vicinal neighbor, H-4. This will result in a doublet. The coupling constant, ³J(H4-H5), is expected to be in the range of 7-9 Hz, which is typical for ortho coupling in pyridine rings.
-
-
H-4:
-
Predicted Chemical Shift (δ): ~7.3 - 7.7 ppm H-4 is positioned meta to the aldehyde group and para to the bromine atom. It is also ortho to the electron-donating methyl group. The methyl group will exert a shielding effect, shifting this proton upfield relative to what would be expected from the bromine and aldehyde alone. In 2-bromo-6-methylpyridine, the H-4 proton signal is found in this region. The aldehyde at the 3-position will cause a downfield shift, but the overall position is expected to be upfield relative to H-5.
-
Predicted Multiplicity: Doublet (d) Similar to H-5, H-4 will be split by its vicinal neighbor, H-5, resulting in a doublet with the same coupling constant, ³J(H4-H5), of approximately 7-9 Hz.
-
Methyl Protons (CH₃)
-
Predicted Chemical Shift (δ): ~2.5 - 2.8 ppm The methyl group is attached to the pyridine ring at a position α to the nitrogen. The electronegativity of the ring and the proximity to the nitrogen atom will cause a downfield shift compared to a methyl group on a benzene ring. For example, the methyl protons of 2-methylpyridine appear around 2.5 ppm.[8] The presence of the bromine at the adjacent 2-position may have a minor deshielding effect.
-
Predicted Multiplicity: Singlet (s) The methyl protons have no adjacent protons to couple with. Therefore, they will appear as a singlet, integrating to three protons.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHO | 10.0 - 10.5 | Singlet (s) | - |
| H-5 | 7.8 - 8.2 | Doublet (d) | ³J(H4-H5) = 7-9 |
| H-4 | 7.3 - 7.7 | Doublet (d) | ³J(H4-H5) = 7-9 |
| CH₃ | 2.5 - 2.8 | Singlet (s) | - |
Visualizing Coupling Relationships
The through-bond coupling interactions between the protons can be visualized to better understand the expected splitting patterns.
Caption: Predicted ³J coupling between H-4 and H-5.
Experimental Protocol for ¹H NMR Acquisition
For the successful acquisition of a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly useful for resolving the aromatic region.[9]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 8-16 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Conclusion
This in-depth guide provides a robust prediction of the ¹H NMR spectrum of this compound based on established principles of NMR spectroscopy and data from analogous structures. The distinct electronic effects of the bromine, methyl, and aldehyde substituents on the pyridine ring are expected to produce a well-resolved spectrum with characteristic chemical shifts and coupling patterns. The aldehyde proton will appear as a downfield singlet, the two aromatic protons as a pair of doublets, and the methyl protons as an upfield singlet. This predicted spectrum serves as a valuable reference for chemists synthesizing or working with this compound, facilitating its identification and characterization.
References
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An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Bromo-6-methylnicotinaldehyde
Abstract
2-Bromo-6-methylnicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its molecular architecture, featuring an aldehyde, a methyl group, and a bromine atom on a pyridine ring, provides multiple sites for synthetic modification. A precise understanding of its structural and electronic properties is paramount for its effective utilization. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique for elucidating the functional groups and bonding arrangements within a molecule. This guide provides a comprehensive analysis of the predicted FT-IR spectrum of this compound, explains the theoretical basis for vibrational assignments, and presents a detailed protocol for acquiring high-quality spectral data.
Foundational Principles of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. Covalent bonds within a molecule are not rigid; they behave like springs that can stretch, bend, and vibrate at specific frequencies.[2] The frequency of these vibrations depends on the masses of the atoms involved and the strength of the bond connecting them.
When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration produces a change in the molecule's dipole moment.[2] An FT-IR spectrometer records this absorption pattern, generating a spectrum that plots absorbance or transmittance as a function of wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," with specific peaks corresponding to distinct functional groups.
For solid samples like this compound, which has a melting point of 66°C, common sampling techniques include the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[3] The KBr method involves mixing the sample with dry KBr powder and compressing it into a transparent disk, through which the IR beam passes.[4] ATR is a popular modern technique where the sample is pressed against a high-refractive-index crystal (like diamond or germanium), and an evanescent wave probes the sample surface with minimal preparation.[5][6][7]
Predicted FT-IR Spectral Analysis of this compound
The structure of this compound contains several key functional groups whose vibrational modes can be predicted based on established spectroscopic principles and data from analogous structures.
C-H Vibrational Modes
-
Aromatic C-H Stretching: The C-H bonds on the pyridine ring are expected to produce absorption bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[8][9] These peaks are generally of weak to medium intensity.
-
Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. The C-H bond of the aldehyde group (CHO) gives rise to characteristic absorptions in the 2900-2700 cm⁻¹ range.[10][11] Often, two distinct bands appear due to Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration.[12] A moderate peak near 2720 cm⁻¹ is a particularly strong indicator of an aldehyde.[13]
-
Methyl C-H Stretching: The methyl (-CH₃) group will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2870 cm⁻¹ range.[14]
Carbonyl (C=O) Stretching Vibration
The C=O stretching vibration of aldehydes and ketones produces a very strong and sharp absorption band, making it one of the most easily identifiable peaks in an IR spectrum.[10]
-
Position and Substituent Effects: For saturated aliphatic aldehydes, this peak typically appears around 1740-1720 cm⁻¹.[13] However, in this compound, the aldehyde group is conjugated with the pyridine ring. This conjugation delocalizes the π-electrons, imparting more single-bond character to the C=O bond.[15] This weakens the bond, requiring less energy to vibrate, and thus shifts the absorption to a lower wavenumber, expected in the range of 1710-1685 cm⁻¹.[11][13][16] The electron-withdrawing nature of the ring nitrogen and the bromine atom can influence this position, but the effect of conjugation is typically dominant.[15][17]
Pyridine Ring and C-Br Vibrations
-
Pyridine Ring (C=C and C=N) Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring give rise to a series of characteristic bands of variable intensity in the 1600-1400 cm⁻¹ region.[8][9] One would expect prominent peaks near 1600 cm⁻¹ and 1500-1400 cm⁻¹.
-
Fingerprint Region Vibrations: The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex array of peaks unique to the molecule. For this compound, key vibrations include:
-
Methyl C-H Bending: Asymmetric and symmetric bending modes for the -CH₃ group are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
-
C-C Stretching: Stretching of the single bond between the aldehyde carbon and the pyridine ring will appear in this region. Aromatic aldehydes often show a medium intensity peak between 1210-1160 cm⁻¹ for this vibration.[12]
-
C-Br Stretching: The carbon-bromine stretch is expected to appear at a low frequency, typically in the 690-515 cm⁻¹ range.[18][19] While its position in the complex fingerprint region can make it difficult to assign definitively without computational analysis, its presence is a key feature of the molecule's overall vibrational profile.
-
Experimental Protocol: Spectrum Acquisition via KBr Pellet Method
This protocol describes a validated method for preparing a solid sample for FT-IR analysis using the KBr pellet technique, which is ideal for achieving high-quality transmission spectra.[4]
3.1 Materials and Equipment
-
This compound sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle, cleaned and dried
-
Pellet press die set
-
Hydraulic press (capable of ~10 tons of pressure)
-
FT-IR Spectrometer
3.2 Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.
-
Background Spectrum Acquisition: Prepare a blank KBr pellet containing only KBr powder using the steps below (4-7). Place this blank pellet in the spectrometer's sample holder and acquire a background spectrum. This step is crucial as it corrects for instrument effects, atmospheric absorption, and any impurities in the KBr.[4]
-
Sample Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar. Grind the sample gently but thoroughly for about a minute to reduce the particle size.[20]
-
Mixing with KBr: Add 100-200 mg of dry, FT-IR grade KBr to the mortar.[4] The sample-to-KBr ratio should be between 0.5% and 2% by weight.[21]
-
Homogenization: Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Proper grinding is essential to reduce infrared light scattering, which can distort the spectrum.[20][22]
-
Loading the Die: Quickly transfer the powder mixture into the sleeve of the pellet press die. Distribute it evenly and assemble the die set with the plunger.
-
Pressing the Pellet: Place the assembled die into the hydraulic press. Apply pressure of approximately 8-10 metric tons for 1-2 minutes.[21] The pressure causes the KBr to plasticize and form a solid, transparent, or translucent pellet.[4]
-
Sample Spectrum Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance plot.
Data Interpretation Workflow & Summary
The systematic analysis of an FT-IR spectrum involves a workflow that proceeds from sample preparation to final interpretation. This process ensures that data is acquired reliably and interpreted logically.
Caption: Workflow for FT-IR analysis from sample preparation to spectral interpretation.
Summary of Predicted Vibrational Frequencies
The following table summarizes the key expected absorption bands for this compound.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine Ring) |
| 2960 - 2870 | Medium | Asymmetric/Symmetric C-H Stretch | Methyl (-CH₃) |
| 2900 - 2700 | Medium, often two bands | C-H Stretch (possible Fermi Resonance) | Aldehyde (-CHO) |
| 1710 - 1685 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde (-CHO) |
| ~1600, 1500-1400 | Medium-Strong | C=C and C=N Ring Stretches | Aromatic (Pyridine Ring) |
| ~1450 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) |
| ~1375 | Medium | Symmetric C-H Bend | Methyl (-CH₃) |
| 1210 - 1160 | Medium | C-C Stretch | Ar-CHO |
| 690 - 515 | Medium-Strong | C-Br Stretch | Bromo-Aryl |
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information. The most diagnostic absorption bands are the strong carbonyl (C=O) stretch, shifted to a lower frequency (~1700 cm⁻¹) due to conjugation with the pyridine ring, and the characteristic aldehydic C-H stretching bands between 2900-2700 cm⁻¹. Additional key features confirming the structure include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methyl group below 3000 cm⁻¹, pyridine ring vibrations in the 1600-1400 cm⁻¹ region, and the C-Br stretch in the low-frequency fingerprint region. By following a meticulous experimental protocol and applying a systematic interpretation workflow, FT-IR spectroscopy serves as an indispensable tool for the rapid and accurate structural verification of this important synthetic intermediate.
References
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- Polish Academy of Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Link: http://rcin.org.pl/Content/17099/WA248_21045_P-I-252_bull-pol-chim-10.pdf
- Bell, R. P., & Barrow, R. F. (1959). Relation between the Electronegativities of Adjacent Substituents and the Stretching Frequency of the Carbonyl Group. Journal of the American Chemical Society, 81(11), 2945-2946.
- University of Colorado Boulder. (n.d.). IR Chart. Retrieved from CU Boulder website. Link: https://orgchemboulder.com/Spectroscopy/irtutor/images/IRchart.pdf
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- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from CET Scientific Services website. Link: https://cetsg.com/products/pyridine-ftir-spectroscopy
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Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-6-methylnicotinaldehyde
Introduction
2-Bromo-6-methylnicotinaldehyde is a key heterocyclic building block in contemporary drug discovery and materials science.[1] Its unique trifunctional architecture, featuring a pyridine core substituted with a bromine atom, a methyl group, and a formyl (aldehyde) group, offers a versatile platform for synthesizing complex molecular entities.[1] Understanding the gas-phase ion chemistry of this molecule through mass spectrometry is paramount for its unambiguous identification, characterization in complex matrices, and for real-time reaction monitoring during synthesis.
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. While experimentally derived spectra for this specific compound are not widely available in the public domain, this document synthesizes established principles of mass spectrometry and data from analogous structures to construct a reliable predictive model of its fragmentation behavior.[2] We will explore the causal mechanisms behind the formation of key fragment ions, present anticipated quantitative data, and provide standardized protocols for experimental validation.
Predicted Mass Spectrometry Data (Electron Ionization)
Under standard electron ionization (EI) at 70 eV, this compound is expected to undergo a series of characteristic fragmentation reactions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity.[3][4]
The predicted major fragments are summarized in the table below. These predictions are based on the known fragmentation patterns of aromatic aldehydes, brominated pyridines, and substituted aromatic systems.[5][6][7]
| m/z (Proposed) | Ion Formula | Assignment | Predicted Relative Abundance |
| 199/201 | [C₇H₆BrNO]⁺ | [M]⁺ | Moderate |
| 170/172 | [C₆H₅BrN]⁺ | [M - CHO]⁺ | Variable |
| 120 | [C₇H₆NO]⁺ | [M - Br]⁺ | Variable |
| 91 | [C₆H₅N]⁺ | [M - Br - CHO]⁺ | Variable |
Table 1: Predicted m/z values and assignments for the major fragment ions of this compound in EI-MS.[2]
Core Fragmentation Pathways and Mechanistic Insights
The energetic molecular ion ([M]⁺) of this compound serves as the precursor to a cascade of fragment ions. The primary fragmentation routes are dictated by the relative bond strengths and the stability of the resulting neutral and charged species.
α-Cleavage of the Formyl Group
A hallmark of aromatic aldehydes in mass spectrometry is the facile cleavage of the formyl group (CHO).[3] This occurs via the loss of a formyl radical (•CHO), a neutral species with a mass of 29 Da.
-
[M]⁺ → [M - CHO]⁺ + •CHO
This fragmentation pathway is predicted to yield a prominent ion cluster at m/z 170 and 172, corresponding to the 2-bromo-6-methylpyridine radical cation. The stability of this ion is enhanced by the aromatic pyridine ring.
Cleavage of the Carbon-Bromine Bond
The C-Br bond is another labile site within the molecule. Cleavage of this bond results in the loss of a bromine radical (•Br), leading to the formation of a fragment ion at m/z 120.
-
[M]⁺ → [M - Br]⁺ + •Br
This fragment, the 6-methylnicotinaldehyde cation, is stabilized by the electron-withdrawing nature of the formyl group and the pyridine ring.
Sequential Fragmentation
Secondary fragmentation events can also occur, leading to smaller, stable ions. A notable example is the sequential loss of a bromine radical followed by a formyl radical (or vice versa).
-
[M - Br]⁺ → [M - Br - CHO]⁺ + •CHO
-
[M - CHO]⁺ → [M - Br - CHO]⁺ + •Br
Both pathways lead to the formation of a highly stable pyridinium-type ion at m/z 91.
The proposed fragmentation pathways are illustrated in the following diagram:
Sources
solubility of 2-Bromo-6-methylnicotinaldehyde in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of 2-Bromo-6-methylnicotinaldehyde
Executive Summary
This compound is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable parameter for reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents.
Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data provision. It elucidates the physicochemical principles governing solubility, offers predictive insights based on molecular structure, and provides detailed, field-proven protocols for both qualitative and quantitative solubility determination. The methodologies described are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
This compound, with the IUPAC name 2-bromo-6-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative.[2] Its structure, featuring a pyridine ring, a bromine atom, a methyl group, and an aldehyde functional group, makes it a versatile intermediate. The success of synthetic routes involving this compound—from reaction kinetics to product isolation and crystallization—hinges on the choice of an appropriate solvent system. Poor solubility can lead to low reaction yields and complex purification challenges.
In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical factor influencing bioavailability and formulation design.[3][4] Therefore, characterizing the solubility profile of this compound is a foundational step in its application.
Physicochemical Properties & Solubility Prediction
Understanding the molecular structure of this compound allows for a reasoned prediction of its solubility behavior, guided by the principle of "like dissolves like".[5][6]
Known Physicochemical Properties:
-
Molecular Weight: 200.03 g/mol [7]
-
Appearance: Reported as a light yellow substance.[1][8] The melting point indicates it is a solid at standard room temperature.
Structural Analysis for Solubility Prediction:
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor. Pyridine itself is a polar, aprotic solvent that is miscible with a wide range of solvents, from water to non-polar hydrocarbons.[9][10]
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Bromo Group (-Br): The bromine atom is electronegative, adding to the molecule's polarity.
-
Methyl Group (-CH₃): This is a non-polar, lipophilic group that will favor solubility in less polar solvents.
Overall Polarity: The combination of the polar pyridine ring, aldehyde, and bromo group, balanced by the non-polar methyl group and the aromatic ring, suggests that this compound is a moderately polar compound. It is predicted to be insoluble in water but soluble in various organic solvents.[1][8]
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility based on structural analysis and general chemical principles. These are qualitative predictions intended to guide solvent selection for experimental determination.
| Solvent Class | Example Solvent | Polarity Index | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | High | Capable of hydrogen bonding with the pyridine nitrogen and aldehyde oxygen. |
| Aprotic Polar | Acetone, DMSO, DMF, Acetonitrile | High | High | Strong dipole-dipole interactions with the polar functional groups of the solute. |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Medium | High to Moderate | Good balance of polarity to interact with the solute's polar groups without being hindered by the non-polar regions. |
| Non-Polar Aromatic | Toluene | Low | Moderate to Low | Pi-stacking interactions with the pyridine ring may promote some solubility. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | Very Low / Insoluble | Lacks the polarity required to overcome the solute's crystal lattice energy. |
Methodologies for Experimental Solubility Determination
Reliable solubility data is obtained through experimentation. The following protocols describe both a rapid qualitative assessment and the rigorous quantitative "gold standard" shake-flask method.[3][11]
Diagram: Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the sequential process for determining the solubility of a compound, from initial qualitative screening to precise quantitative measurement.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, preliminary assessment of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)
-
Selection of organic solvents
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 2-5 mg of this compound into a clean, dry test tube.[12]
-
Add 1 mL of the selected solvent to the tube.
-
Cap the tube and stir or vortex vigorously for 60 seconds.[5]
-
Allow the tube to stand for 30 seconds and visually inspect the solution against a contrasting background.
-
Observation:
-
Soluble: No solid particles are visible; the solution is clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
-
Record the results and repeat for each solvent of interest.
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
This is the benchmark method for determining the equilibrium (thermodynamic) solubility of a compound.[3][11]
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium to be clearly visible. A starting point is ~10-20 mg per mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[11]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microcrystals. Crucially, do not "push" the last bit of liquid to avoid forcing solid through the filter.
-
-
Sample Preparation for Analysis: Immediately take a precise aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.
-
Analysis: Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[13]
-
Calculation: Calculate the original solubility in mg/mL or g/L, accounting for the dilution factor.
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly, specifying the solvent and the temperature at which the measurement was made.
Table for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Method |
| Dichloromethane | 25 | [Experimental Value] | Shake-Flask, HPLC-UV |
| Acetone | 25 | [Experimental Value] | Shake-Flask, HPLC-UV |
| Ethyl Acetate | 25 | [Experimental Value] | Shake-Flask, HPLC-UV |
| Methanol | 25 | [Experimental Value] | Shake-Flask, HPLC-UV |
| Acetonitrile | 25 | [Experimental Value] | Shake-Flask, HPLC-UV |
| Toluene | 25 | [Experimental Value] | Shake-Flask, HPLC-UV |
| Heptane | 25 | [Experimental Value] | Shake-Flask, HPLC-UV |
Diagram: Polarity and Predicted Solubility
Caption: A conceptual diagram illustrating how the moderate polarity of the target compound leads to stronger interactions and thus higher predicted solubility in polar solvents compared to non-polar solvents.
Safety Precautions
While specific toxicological data for this compound is limited, related substituted pyridines are classified as irritants and potentially harmful.[14][15] Therefore, standard laboratory safety practices should be strictly followed:
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.[1]
Conclusion
This guide establishes a framework for understanding and determining the solubility of this compound. Based on its moderately polar structure, it is predicted to be highly soluble in polar aprotic and protic solvents such as acetone, methanol, and dichloromethane, with limited solubility in non-polar aliphatic and aromatic hydrocarbons. For definitive quantitative data, the shake-flask method coupled with a reliable analytical technique like HPLC is the recommended approach. The detailed protocols provided herein equip researchers with the necessary tools to generate high-quality, application-critical solubility data for this important synthetic intermediate.
References
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Retrosynthetic Analysis of 2-Bromo-6-methylnicotinaldehyde: A Technical Guide for Synthetic Strategy and Execution
Abstract
This technical guide provides an in-depth exploration of the retrosynthetic analysis of 2-bromo-6-methylnicotinaldehyde, a key building block in medicinal chemistry and materials science. By dissecting the target molecule through logical disconnections, we will establish a strategic roadmap for its synthesis from readily available starting materials. This document details two plausible synthetic pathways, complete with step-by-step experimental protocols, quantitative data, and mechanistic insights. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary for the efficient synthesis of this versatile pyridine derivative.
Introduction: The Significance of this compound
This compound, with the IUPAC name 2-bromo-6-methylpyridine-3-carbaldehyde, is a trifunctional heterocyclic compound of significant interest in organic synthesis.[1][2] Its pyridine core, substituted with a bromine atom, a methyl group, and a formyl group, offers multiple reactive sites for diversification, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3][4] The strategic placement of these functional groups allows for selective transformations, such as cross-coupling reactions at the bromine position, condensation or oxidation/reduction of the aldehyde, and potential functionalization of the methyl group. Understanding the logical pathways to construct this molecule is paramount for its efficient and scalable production.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors.[5] This process allows for the identification of potential synthetic routes and highlights key bond formations and functional group interconversions.
Primary Disconnections
The primary functionalities on the this compound scaffold that guide our retrosynthetic thinking are the formyl (aldehyde) group and the bromo group.
Disconnection I: The Formyl Group (C-CHO bond)
A common and effective strategy for the introduction of an aldehyde group onto an aromatic ring is through the formylation of a suitable precursor. This leads us to our first key disconnection, targeting the C-CHO bond. This suggests that this compound can be synthesized from 2-bromo-6-methylpyridine.
Disconnection II: The Bromo Group (C-Br bond)
Alternatively, one could consider the introduction of the bromine atom as a key step. This would involve the bromination of a 6-methylnicotinaldehyde precursor. However, controlling the regioselectivity of bromination on a pyridine ring already bearing an aldehyde and a methyl group can be challenging. Therefore, a strategy that installs the bromine atom earlier in the synthesis is often preferred for better control.
Based on these initial thoughts, the most logical and commonly employed retrosynthetic strategy focuses on the formylation of a pre-functionalized pyridine ring.
Figure 2: Workflow for the directed ortho-metalation and formylation of 2-bromo-6-methylpyridine.
Experimental Protocol: Synthesis of this compound via DoM
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-6-methylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (1.1 equivalents) dropwise. The choice of base may require optimization; LDA is generally less nucleophilic. [6][7]4. Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Forward Synthesis Pathway II: Oxidation of a Methyl Group Precursor
An alternative strategy involves the oxidation of a pre-installed hydroxymethyl or a related group at the C-3 position. This would require the initial synthesis of (2-bromo-6-methylpyridin-3-yl)methanol.
Synthesis of (2-Bromo-6-methylpyridin-3-yl)methanol
This intermediate can be prepared from 2-bromo-6-methylpyridine via the same directed ortho-metalation procedure as described in section 3.2, but quenching the lithiated intermediate with a different electrophile, such as paraformaldehyde.
Experimental Protocol: Synthesis of (2-Bromo-6-methylpyridin-3-yl)methanol
-
Follow steps 1-4 of the DoM protocol in section 3.2 to generate the lithiated intermediate of 2-bromo-6-methylpyridine.
-
Add freshly dried paraformaldehyde (1.5 equivalents) portion-wise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Oxidation to the Aldehyde
The final step is the oxidation of the primary alcohol to the corresponding aldehyde. Several mild oxidizing agents can be employed to avoid over-oxidation to the carboxylic acid, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
Experimental Protocol: Oxidation to this compound
-
Dissolve (2-bromo-6-methylpyridin-3-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide (5-10 equivalents by weight) in portions.
-
Stir the resulting suspension vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound.
| Pathway | Key Reaction | Advantages | Disadvantages |
| I | Directed ortho-Metalation | High regioselectivity, direct formylation | Requires cryogenic temperatures and strictly anhydrous conditions |
| II | Oxidation of Alcohol | Utilizes common and reliable oxidation reactions | Adds an extra step to the synthetic sequence |
Table 2: Comparison of the two synthetic pathways.
Conclusion
The retrosynthetic analysis of this compound reveals two primary and viable synthetic strategies, both originating from the common intermediate 2-bromo-6-methylpyridine. The directed ortho-metalation pathway offers a more direct route, while the oxidation of a hydroxymethyl precursor provides a reliable, albeit longer, alternative. The choice of pathway will ultimately depend on the specific laboratory capabilities, scale of the synthesis, and the desired purity of the final product. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their synthetic endeavors involving this important heterocyclic building block.
References
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- PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.
- ACS Publications. (2012). Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines. Organic Letters.
- BenchChem. (n.d.). The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- ChemBK. (2024). This compound.
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- Molecules. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
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- ChemBK. (2024). 2-bromo-6-methyl-pyridine-3-carbaldehyde.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-6-methylnicotinaldehyde
Abstract
This application note provides a detailed, two-step synthetic protocol for the preparation of 2-Bromo-6-methylnicotinaldehyde, a valuable trifunctional heterocyclic building block in pharmaceutical and materials science research. Commencing with the commercially available 2-amino-6-methylpyridine, the synthesis proceeds through the formation of a key intermediate, 2-bromo-6-methylpyridine, via a Sandmeyer-type reaction. The subsequent and critical step involves a regioselective formylation to introduce the aldehyde functionality at the C3 position of the pyridine ring. This guide offers in-depth procedural details, mechanistic insights, quantitative data, and safety protocols tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Significance of this compound
Substituted nicotinoids are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. This compound is a particularly versatile intermediate, possessing three distinct functional groups that allow for a diverse range of subsequent chemical modifications.[1] The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the methyl group can be a site for functionalization, and the aldehyde group is amenable to transformations such as oxidation, reduction, reductive amination, and olefination.[1] This trifunctional nature makes it a crucial precursor for constructing complex molecular architectures for novel therapeutics and functional materials.
This document outlines a robust and reproducible synthetic pathway, beginning with the diazotization of 2-amino-6-methylpyridine, followed by bromination, and culminating in the regioselective introduction of a formyl group.
Overall Synthetic Strategy
The synthesis is achieved via a two-step process. The first step is the conversion of the amino group of 2-amino-6-methylpyridine into a bromide using a Sandmeyer-type reaction. The second step involves the formylation of the resulting 2-bromo-6-methylpyridine at the 3-position.
Figure 1: Overall synthetic workflow for this compound.
Part I: Synthesis of 2-Bromo-6-methylpyridine via Sandmeyer Reaction
The first stage of the synthesis employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides via a diazonium salt intermediate.[2][3][4] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I)-catalyzed one-electron transfer to the diazonium salt.[2][3]
Reaction Mechanism: Sandmeyer Bromination
Figure 2: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: 2-Bromo-6-methylpyridine
This protocol is adapted from established procedures for the Sandmeyer bromination of aminopyridines.[5][6]
Materials & Reagents:
-
2-Amino-6-methylpyridine (C₆H₈N₂)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (1 L) equipped with a magnetic stirrer
-
Dropping funnels (x2)
-
Ice-salt bath
-
Separatory funnel
Procedure:
-
Initial Setup: In a 1 L round-bottom flask, add 170 mL of 48% hydrobromic acid. To this, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine with stirring.[5][6]
-
Cooling: Cool the resulting mixture to -10 °C using an ice-salt bath.
-
Bromine Addition: Slowly add 40 mL of liquid bromine dropwise over approximately 40 minutes, ensuring the internal temperature is maintained at or below -5 °C.[5][6] The mixture will turn orange. Stir for an additional 1.5 hours at this temperature.
-
Diazotization: Prepare a solution of 55 g (779.2 mmol) of sodium nitrite in 70 mL of water. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains at -10 °C. Stir for another 1.5 hours.[5][6]
-
Neutralization: Prepare a cooled solution of 200 g (5 mol) of sodium hydroxide in 200 mL of water. Add this basic solution dropwise to the reaction mixture. Crucial: Maintain the internal temperature below 0 °C during this exothermic neutralization step.[5][6]
-
Work-up: Allow the reaction mixture to slowly warm to room temperature. Transfer the mixture to a large separatory funnel.
-
Extraction: Extract the product with diethyl ether (e.g., 8 x 200 mL portions).[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product as a brown oil.[6]
Quantitative Data Summary (Part I)
| Parameter | Value | Moles / Equivalents | Reference |
| Starting Material | 2-Amino-6-methylpyridine | 31 g | 286.6 mmol |
| Reagent | 48% Hydrobromic Acid | 170 mL | - |
| Reagent | Bromine | 40 mL | ~800 mmol (~2.8 eq) |
| Reagent | Sodium Nitrite | 55 g | 779.2 mmol (~2.7 eq) |
| Base | Sodium Hydroxide | 200 g | 5 mol |
| Reaction Temperature | -10 °C to 0 °C | - | [5][6] |
| Reaction Time | ~3.5 hours | - | [5][6] |
| Typical Yield | ~95% | ~45 g | [6] |
Part II: Synthesis of this compound
The introduction of a formyl group onto the pyridine ring at the C3 position is the most challenging step. Electron-deficient pyridine rings are generally resistant to electrophilic substitution reactions like the Vilsmeier-Haack formylation.[7] A more reliable and regioselective method is directed ortho-metalation (DoM). In this strategy, a strong base like n-butyllithium (n-BuLi) is used to deprotonate the position ortho to a directing group. The bromine atom at the C2 position can serve as a directing group, facilitating lithiation at the C3 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde. A similar strategy has been successfully employed for the formylation of 2,6-dibromopyridine.[8]
Experimental Protocol: this compound
Materials & Reagents:
-
2-Bromo-6-methylpyridine (C₆H₆BrN)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
6N Hydrochloric acid (HCl)
-
Schlenk flask or three-neck round-bottom flask
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
Inert Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Initial Solution: Dissolve the 2-bromo-6-methylpyridine (e.g., 17.2 g, 0.1 mol) in 200 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add one equivalent of n-butyllithium (e.g., 62.5 mL of a 1.6 M solution, 0.1 mol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Formylation: Slowly add one equivalent of anhydrous DMF (e.g., 7.7 mL, 0.1 mol) dropwise, again maintaining the temperature below -70 °C.[8]
-
Warming and Quenching: Allow the reaction to stir at -78 °C for an additional 1.5 hours. Then, let the mixture warm slowly to -25 °C.[8] Carefully quench the reaction by adding 40 mL of 6N HCl.[8] Allow the mixture to warm to room temperature.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous phase three times with diethyl ether.
-
Drying and Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by trituration with pentane to afford the final product.[8]
Quantitative Data Summary (Part II)
| Parameter | Value (Example) | Moles / Equivalents | Reference |
| Starting Material | 2-Bromo-6-methylpyridine | 17.2 g | 0.1 mol |
| Reagent | n-Butyllithium (1.6 M) | 62.5 mL | 0.1 mol (1.0 eq) |
| Reagent | N,N-Dimethylformamide (DMF) | 7.7 mL | 0.1 mol (1.0 eq) |
| Solvent | Anhydrous Diethyl Ether | 200 mL | - |
| Reaction Temperature | -78 °C | - | [8] |
| Quenching Agent | 6N Hydrochloric Acid | 40 mL | - |
| Typical Yield | Varies | Varies | - |
Safety and Handling
-
Hydrobromic Acid & Bromine: Both are extremely corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Bromine can cause severe burns.
-
n-Butyllithium: A pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using syringe techniques.
-
Exothermic Reactions: Both the neutralization step in Part I and the quenching steps in Part II are highly exothermic. Maintain slow addition rates and efficient cooling to control the temperature.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Quench reactive reagents carefully before disposal.
Characterization
The identity and purity of the intermediate (2-Bromo-6-methylpyridine) and the final product (this compound) should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Conclusion
This application note details a reliable two-step synthesis of this compound from 2-amino-6-methylpyridine. The methodology leverages a classic Sandmeyer reaction followed by a modern directed ortho-metalation and formylation strategy. The protocols provided are based on established and referenced procedures, offering a practical guide for researchers in organic and medicinal chemistry to access this versatile synthetic building block. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.
References
- BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-6-Methylisonicotinic Acid.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
- ChemicalBook. 2-Bromo-6-methylpyridine synthesis.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- BenchChem. (2025). The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. Nanjing University of Technology and Engineering.
- Wikipedia. Sandmeyer reaction.
- International Journal of Advanced Research in Science, Communication and Technology. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Journal of the Chemical Society, Perkin Transactions 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one.
- Google Patents.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Journal of the Brazilian Chemical Society. Recent trends in the chemistry of Sandmeyer reaction: a review.
- PrepChem.com. Synthesis of 6-Bromo-2-formyl-pyridine.
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Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methylnicotinaldehyde
Abstract
This document provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methylnicotinaldehyde with various boronic acids. Tailored for researchers, scientists, and drug development professionals, this guide offers a reliable method for synthesizing substituted 6-methylnicotinaldehyde derivatives. More than a mere procedural outline, this note explains the mechanistic rationale behind reagent choices and experimental design, ensuring both high reproducibility and a deep understanding of the reaction dynamics. All methodologies are grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of Substituted Nicotinaldehydes
Substituted nicotin- and isonicotinaldehydes are crucial building blocks in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for forming carbon-carbon bonds, making it an invaluable tool for derivatizing heterocyclic compounds like this compound.[1] This reaction is favored for its mild conditions, tolerance of diverse functional groups, and typically high yields.
The specific substrate, this compound, requires careful consideration. The aldehyde group necessitates precise reaction conditions to prevent side reactions like oxidation or reduction. Additionally, the pyridine nitrogen can interact with the palladium catalyst, potentially affecting its activity. This protocol is designed to address these challenges effectively.
Reaction Mechanism & Rationale
The Suzuki-Miyaura coupling operates through a catalytic cycle involving a palladium catalyst.[2][3][4] A fundamental understanding of this mechanism is essential for troubleshooting and optimizing the reaction.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
1. Reaction Setup:
- In a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 eq).
- Add the boronic acid (1.2 eq).
- Add potassium carbonate (K₂CO₃) (2.5 eq).
- Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq).
- Rationale: A slight excess of boronic acid drives the reaction to completion. The base is essential for transmetalation. Pd(dppf)Cl₂ is effective for heteroaromatic couplings due to the dppf ligand's wide bite angle, which facilitates reductive elimination. [5][6] 2. Inert Atmosphere:
- Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to prevent oxidation of the active Pd(0) catalyst.
3. Solvent Addition:
- Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). Degas the solvents by bubbling with an inert gas for at least 30 minutes before use.
- Rationale: The mixed solvent system dissolves both organic and inorganic reagents. Water aids in the transmetalation step.
4. Reaction Conditions:
- Place the flask in a preheated oil bath at 90-100 °C.
- Stir the mixture vigorously.
- Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
5. Work-up:
- Cool the mixture to room temperature.
- Dilute with water and transfer to a separatory funnel.
- Extract with an organic solvent like ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
6. Purification:
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
7. Characterization:
- Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Key Considerations
-
Low Yield:
-
Inactive Catalyst: Ensure strict anaerobic conditions. A dark, clumpy catalyst may be decomposed.
-
Inefficient Transmetalation: The base may not be sufficiently anhydrous. Consider a stronger base like cesium carbonate (Cs₂CO₃).
-
Boronic Acid Decomposition: Some boronic acids are prone to protodeboronation. [7]Using a larger excess or adding it in portions can help.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if oxidative addition is slow or in the presence of oxygen. [2] * Reduction of the Aldehyde: While less common, this can occur. Screen other catalysts or solvent systems if observed.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing diverse substituted pyridines. By understanding the mechanism and carefully controlling experimental conditions, particularly the inert atmosphere and reagent quality, researchers can achieve high yields. This protocol provides a solid foundation for further development in synthesizing novel chemical entities.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497–5508.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710.
- Miyaura, N. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 5(13), 2267–2270.
- Molander, G. A., & Ito, T. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of organic chemistry, 67(24), 8416–8423.
- Singh, R., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 12(36), 23391-23405.
- Royal Society of Chemistry. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies.
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- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application & Protocol Guide: Buchwald-Hartwig Amination of 2-Bromo-6-methylnicotinaldehyde
Introduction: The Strategic Importance of Pyridine Scaffolds
The substituted pyridine motif is a cornerstone in modern medicinal chemistry and drug development, appearing in numerous pharmaceuticals. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of carbon-nitrogen (C-N) bonds, largely superseding harsher classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] Its significance lies in its broad substrate scope, functional group tolerance, and generally high yields, which have accelerated the synthesis of complex aryl and heteroaryl amines.[3]
This guide focuses on a particularly valuable transformation: the palladium-catalyzed amination of 2-Bromo-6-methylnicotinaldehyde. This substrate is a bifunctional building block, featuring a reactive bromine atom poised for cross-coupling and an aldehyde group that serves as a handle for further derivatization (e.g., reductive amination, oxidation).[4] However, the presence of the base-sensitive aldehyde presents a specific challenge that requires careful optimization of reaction parameters to prevent side reactions and ensure high product yields.[5] This document provides a deep dive into the mechanistic underpinnings, key parameter selection, a detailed experimental protocol, and troubleshooting advice for this specific transformation.
Mechanism and Key Parameter Selection
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[6][7] A general understanding of this mechanism is crucial for rational experimental design and troubleshooting. The widely accepted cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Palladium Precursor: The Engine of the Reaction
The Ligand: The Key to Success
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.[9] Early systems used simple trialkylphosphines, but the development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field.[1]
-
Function: These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[9]
-
For 2-Bromopyridines: Chelating bidentate ligands (e.g., dppf, BINAP) were an early breakthrough for preventing catalyst inhibition by the pyridine nitrogen.[10][11] Modern, even more effective ligands for this substrate class are bulky monophosphine biaryl ligands like XPhos, SPhos, and BrettPhos, which create a sterically hindered environment around the palladium, favoring the desired reaction pathway.[7]
The Base: A Critical Balancing Act
The base serves to deprotonate the amine (or the intermediate palladium-amine complex), which is necessary for the formation of the key palladium-amido intermediate that precedes reductive elimination.[1]
-
Common Choices: Strong, non-nucleophilic bases are standard, with sodium tert-butoxide (NaOt-Bu) being the most common.[12] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][11]
-
Consideration for Aldehydes: The aldehyde group in this compound is sensitive to strong bases.[5] While NaOt-Bu can be effective, it carries the risk of promoting side reactions like aldol condensation or decomposition. Milder inorganic bases such as K₃PO₄ or Cs₂CO₃ are often a safer initial choice to preserve the aldehyde functionality, though they may require higher temperatures or longer reaction times.[5][6]
The Solvent: The Reaction Environment
Anhydrous, aprotic solvents are required to prevent quenching of the base and deactivation of the catalyst.
-
Typical Solvents: Toluene, 1,4-dioxane, and THF are the most commonly used solvents.[2][6] Toluene is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures. While effective, 1,4-dioxane is considered a solvent of high environmental impact and should be avoided where possible.[2][13]
Detailed Experimental Protocol
This protocol provides a general method for the amination of this compound with a generic secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[14]
Caption: General experimental workflow for the amination reaction.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (Primary or Secondary, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene (sufficient to make a 0.1-0.2 M solution)
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the chosen base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous toluene via syringe, followed by the amine coupling partner (1.2 equiv). If the amine is a solid, it should be added in Step 1.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. The optimal temperature will depend on the reactivity of the amine and the strength of the base.[10][11] Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-24 hours. The disappearance of the starting this compound indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[11]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Representative Data & Substrate Scope
The conditions outlined above are a robust starting point. The choice of catalyst, ligand, and base can be tuned to optimize the reaction for different amine coupling partners.
| Amine Partner | Catalyst System (mol%) | Base (equiv) | Temp (°C) | Typical Yield | Notes & Considerations |
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2.0) | 100 | Good-Excellent | A standard secondary amine coupling. Generally high yielding. |
| Aniline | Pd(OAc)₂ (2) / BrettPhos (4) | NaOt-Bu (1.5) | 80 | Good-Excellent | Aryl amines are excellent coupling partners. BrettPhos is often effective for primary amines.[6] |
| tert-Butylamine | XPhos Pd G3 (2) | LiHMDS (2.0) | 100 | Moderate-Good | Sterically hindered primary amines can be challenging and may require specialized ligands and stronger bases. |
| Methylamine (2M in THF) | Pd(OAc)₂ (5) / dppf (10) | NaOt-Bu (2.0) | 80 | Moderate-Good | Volatile amines require the use of a sealed tube or pressure vessel to prevent evaporation.[10] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to impurities and atmospheric conditions.[15]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base or low temperature.3. Catalyst inhibition by pyridine substrate. | 1. Use fresh, high-quality reagents and ensure a fully inert atmosphere.2. Switch to a stronger base (e.g., NaOt-Bu) or increase the reaction temperature.3. Screen different ligands (e.g., move from dppf to a bulkier biaryl monophosphine like XPhos or RuPhos).[16] |
| Formation of Side Products | 1. Hydrodehalogenation: (Bromo group replaced by H).2. Aldehyde Degradation: Aldol or other base-mediated reactions.3. Homocoupling: Formation of bithiophene-like byproducts.[17] | 1. Ensure an anhydrous environment; water can be a proton source. Lowering temperature may help.2. Use a milder base (K₃PO₄, Cs₂CO₃). If using NaOt-Bu, lower the temperature or reaction time.3. This suggests catalyst issues. Try a different ligand or ensure the catalyst/ligand ratio is correct. |
| Product is Unstable during Purification | The product amine may be sensitive to silica gel (acidic). | 1. Neutralize the silica gel by pre-treating it with a triethylamine/hexane solution.2. Use a different stationary phase like alumina.3. Minimize time on the column. |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, they are heavy metals. Avoid inhalation of dust and skin contact. Dispose of palladium waste according to institutional guidelines. The reaction itself can be exothermic.[18]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. LiHMDS is highly flammable. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
Pressurized Reactions: When using sealed tubes for volatile amines, always use a blast shield and ensure the vessel is rated for the expected pressure at the reaction temperature.[10]
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. [Link]
- Cheng, C., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organic Chemistry. [Link]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ACS Publications. (2019). Honoring 25 Years of the Buchwald–Hartwig Amination. Organic Process Research & Development. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2007).
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
- SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. [Link]
- PubMed. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
- NIH. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (2025). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Request PDF. [Link]
- PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination.
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Application Note: Synthesis of 2-Bromo-6-methyl-3-vinylpyridine via Wittig Reaction
Abstract
This application note provides a comprehensive guide and a detailed protocol for the synthesis of vinyl-substituted heteroaromatic compounds, specifically focusing on the conversion of 2-Bromo-6-methylnicotinaldehyde to 2-Bromo-6-methyl-3-vinylpyridine using the Wittig reaction. This transformation is of significant interest in medicinal chemistry and materials science, where functionalized vinylpyridines serve as critical building blocks. The protocol details the in situ generation of the methylenetriphenylphosphorane ylide and its subsequent reaction with the heteroaromatic aldehyde. Key considerations, including the influence of substituents, reaction conditions, purification strategies, and expected analytical characterization, are discussed to ensure reproducibility and high-yield synthesis.
Introduction and Scientific Background
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the reliable formation of a carbon-carbon double bond by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[1][2][3] The reaction's power lies in its regioselectivity, where the double bond forms precisely at the location of the original carbonyl group, a feature not always achievable with other olefination methods like elimination reactions.[4] The thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]
The synthesis of 2-Bromo-6-methyl-3-vinylpyridine presents a valuable case study. The vinylpyridine moiety is a versatile functional handle for further transformations, such as polymerizations or cross-coupling reactions, while the brominated pyridine core is primed for palladium-catalyzed modifications. This dual functionality makes the target molecule a highly desirable intermediate in drug discovery programs.
Mechanism and Substrate Considerations:
The Wittig reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine or, more directly, a four-membered oxaphosphetane intermediate.[2][6] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide.[3]
For this specific transformation, we will utilize an unstabilized ylide , methylenetriphenylphosphorane (Ph₃P=CH₂). Unstabilized ylides are highly reactive and are typically generated in situ using a strong base to deprotonate the corresponding phosphonium salt (methyltriphenylphosphonium bromide).[7][8] These reactions are generally performed under inert, anhydrous conditions at low temperatures to favor the kinetic (Z)-alkene, although for a terminal alkene, this distinction is moot.[5][9]
The substrate, this compound, contains several features that influence the reaction:
-
Electron-Deficient Ring: The pyridine ring is electron-deficient, which can enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the ylide.
-
Steric Hindrance: The presence of the bromo group at the 2-position and the methyl group at the 6-position may introduce minor steric hindrance, but it is not expected to significantly impede the reaction with the small methylide reagent.
-
Functional Group Tolerance: The Wittig reaction is highly chemoselective for aldehydes and ketones, leaving the bromo and methyl functionalities on the pyridine ring intact.[8][9]
Experimental Workflow and Logic
The overall experimental strategy involves two main stages, which are performed sequentially in one pot: the generation of the Wittig reagent and the subsequent olefination reaction.
Caption: Experimental workflow for the Wittig olefination.
Detailed Experimental Protocol
Safety Precautions: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials & Reagents:
-
Methyltriphenylphosphonium bromide (MePh₃PBr)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Protocol Steps:
-
Preparation of the Wittig Ylide (In Situ): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous THF to create a suspension (approx. 0.2 M concentration relative to the phosphonium salt). c. Cool the suspension to 0 °C using an ice-water bath. d. Slowly add n-butyllithium (1.15 equivalents) dropwise via syringe. A deep yellow-orange color, characteristic of the ylide, should develop. e. Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.[8][10]
-
Wittig Reaction: a. Cool the ylide suspension to -78 °C using a dry ice/acetone bath. b. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. c. Add the aldehyde solution dropwise to the cold ylide suspension. d. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup and Extraction: a. Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. d. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. e. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude material will contain the desired product and the triphenylphosphine oxide byproduct.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. A solvent gradient of hexanes and ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity) is typically effective. The triphenylphosphine oxide is more polar and will elute after the desired alkene product. c. Collect the fractions containing the product (monitor by TLC) and concentrate under reduced pressure to afford 2-Bromo-6-methyl-3-vinylpyridine as a pure solid or oil.
Data and Expected Results
The following table summarizes key parameters and expected outcomes for this protocol.
| Parameter | Expected Value / Observation | Notes |
| Starting Aldehyde | White to off-white solid | This compound |
| Ylide Color | Deep yellow/orange | Indicates successful deprotonation. |
| Reaction Time | 4 - 6 hours at RT | Monitor by TLC for aldehyde consumption. |
| Typical Yield | 75 - 90% | Yields are post-purification. |
| Product Appearance | Colorless oil or low-melting solid | 2-Bromo-6-methyl-3-vinylpyridine |
| Purification Method | Flash Chromatography | Hexanes/EtOAc gradient |
| ¹H NMR (CDCl₃, 400 MHz) | See below for predicted shifts | Key signals: vinyl protons, aromatic protons, methyl singlet. |
| ¹³C NMR (CDCl₃, 101 MHz) | See below for predicted shifts | Key signals: vinyl carbons, aromatic carbons (including C-Br). |
Predicted NMR Characterization: While specific experimental data for 2-Bromo-6-methyl-3-vinylpyridine is not readily available, analogous structures suggest the following characteristic NMR signals:
-
¹H NMR: Signals for the vinyl group (~5.5-7.0 ppm, complex multiplet, 3H), two aromatic protons on the pyridine ring (~7.0-8.0 ppm, doublets), and a methyl singlet (~2.5 ppm, 3H).[11][12]
-
¹³C NMR: Resonances for the vinyl carbons (~115-140 ppm), aromatic carbons (~120-160 ppm), and the methyl carbon (~24 ppm). The carbon bearing the bromine (C2) will appear around 140-145 ppm.[11][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete ylide formation (due to wet reagents/glassware or inactive base). | Ensure all glassware is rigorously dried. Use freshly titrated or newly purchased n-BuLi. Use a high-quality anhydrous solvent. |
| Decomposition of aldehyde. | Add the aldehyde at low temperature (-78 °C) to the pre-formed ylide. | |
| Difficult Purification | Co-elution of product and triphenylphosphine oxide. | If separation is difficult, try crystallizing the triphenylphosphine oxide from a nonpolar solvent like diethyl ether or a hexanes/ether mixture before chromatography.[14] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently warm to ~40 °C if necessary. |
| Steric hindrance. | For this substrate, it is unlikely to be a major issue with methylide. |
Conclusion
The Wittig reaction offers an efficient and highly selective method for the synthesis of 2-Bromo-6-methyl-3-vinylpyridine from its corresponding aldehyde. The protocol described herein, utilizing an unstabilized ylide, is robust and provides good yields. Careful attention to anhydrous and inert reaction conditions is paramount for success. The resulting product is a valuable, bifunctional building block suitable for a wide range of applications in pharmaceutical and materials development.
References
- Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.
- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.
- J&K Scientific LLC. (n.d.). Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Wikipedia. (n.d.). Wittig reaction.
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- ReactionFlash. (n.d.). Wittig Reaction.
- Georgia Southern University. (2023, April). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- Leah4sci. (2021, February 2). 7: The Wittig reaction [Video]. YouTube.
- ResearchGate. (n.d.). Epimerization and NMR Spectra of Poly(2-vinylpyridine).
- ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine.
- Taylor & Francis Online. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent.
- Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Chem-Station. (2024, April 6). Wittig Reaction.
- PubMed. (2021, September 20). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
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The Strategic Application of 2-Bromo-6-methylnicotinaldehyde in the Synthesis of Novel Kinase Inhibitors
Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention. The strategic selection of starting materials is paramount to the efficient construction of diverse and novel inhibitor libraries. 2-Bromo-6-methylnicotinaldehyde has emerged as a highly valuable and versatile building block in this endeavor.[1][2] Its structure is endowed with two distinct and orthogonally reactive functional groups: a bromine atom at the 2-position of the pyridine ring and an aldehyde at the 4-position.[3] This bifunctionality allows for a stepwise and controlled elaboration of the molecular scaffold, making it an ideal starting point for the synthesis of complex kinase inhibitors.[4]
The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can be tailored to occupy the hydrophobic regions of a kinase's ATP-binding site.[3] Concurrently, the aldehyde functionality provides a gateway for numerous transformations, including reductive amination to introduce key hydrogen-bonding side chains, and carbon-carbon bond-forming reactions to further extend the molecular framework.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its key transformations and strategic applications in the synthesis of targeted kinase inhibitors, such as those for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthesis.
| Property | Value | Reference |
| CAS Registry Number | 853179-74-5 | [3] |
| Molecular Formula | C₇H₆BrNO | [3] |
| Molecular Weight | 200.03 g/mol | [3] |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carbaldehyde | [3] |
| Melting Point | 66 °C | [5] |
| Boiling Point | 273.5±35.0 °C (Predicted) | [5] |
| SMILES | O=CC1=CC(Br)=NC(C)=C1 | [3] |
Core Synthetic Strategies and Protocols
The synthetic utility of this compound is primarily centered on the sequential or tandem reactions of its bromo and aldehyde functionalities. The following protocols are designed to serve as a robust starting point for researchers.
Strategy 1: Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency.[6] For this compound, this reaction enables the introduction of a wide array of aryl or heteroaryl substituents at the 2-position, a common strategy in building kinase inhibitor scaffolds.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-methylnicotinaldehyde derivative.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Strategy 2: Elaboration of the Aldehyde Group
The aldehyde functionality is a versatile precursor for introducing diverse chemical moieties that can interact with the solvent-exposed regions of the kinase active site or form crucial hydrogen bonds with the hinge region.
Protocol 2: Reductive Amination
Reductive amination is a robust method for converting aldehydes into amines.[7] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Materials:
-
2-Aryl-6-methylnicotinaldehyde (from Protocol 1)
-
Primary or secondary amine (1.1 equiv.)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equiv.)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the 2-aryl-6-methylnicotinaldehyde (1.0 equiv.) and the desired amine (1.1 equiv.) in the chosen solvent (e.g., DCM).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.
-
Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired aminomethyl-pyridine derivative.
Protocol 3: Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[8][9] This allows for the introduction of vinyl linkers, which can be further functionalized or used to position other pharmacophoric groups.
Materials:
-
2-Aryl-6-methylnicotinaldehyde
-
Phosphonium ylide (Wittig reagent, prepared in situ or used as a stable salt)
-
Strong base (if preparing ylide in situ, e.g., n-BuLi, NaH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
Procedure:
-
Ylide formation (if required): Suspend the corresponding phosphonium salt (1.1 equiv.) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base (e.g., n-BuLi, 1.1 equiv.) dropwise. Stir for 1 hour at this temperature to form the ylide.
-
Wittig reaction: Dissolve the 2-aryl-6-methylnicotinaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the alkene. The byproduct, triphenylphosphine oxide, can often be removed during this step.
Protocol 4: Knoevenagel Condensation
The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[1][10] This is particularly useful for synthesizing α,β-unsaturated systems.
Materials:
-
2-Aryl-6-methylnicotinaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 equiv.)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., Ethanol, Toluene)
Procedure:
-
Dissolve the 2-aryl-6-methylnicotinaldehyde (1.0 equiv.) and the active methylene compound (1.1 equiv.) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux for 2-8 hours. A Dean-Stark apparatus can be used if water is formed as a byproduct.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The true power of this compound lies in its ability to serve as a launchpad for a variety of established kinase inhibitor scaffolds.
Case Study: Synthesis of an IRAK4 Inhibitor Core
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator in inflammatory signaling pathways and a high-priority target for autoimmune diseases.[4] While many reported syntheses of IRAK4 inhibitors utilize the corresponding carboxylic acid, 2-bromo-6-methylisonicotinic acid, a similar strategy can be employed starting from the aldehyde.
Caption: Synthetic route to an IRAK4 inhibitor scaffold.
This proposed two-step sequence leverages the orthogonal reactivity of the starting material. First, a Suzuki coupling installs the desired aryl group at the 2-position. The resulting aldehyde is then subjected to reductive amination with a suitable chiral amine to introduce a side chain that can form key interactions within the IRAK4 active site. This convergent approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Proposed Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, found in numerous approved and investigational drugs.[11] this compound can serve as a precursor to this important heterocyclic system.
A plausible synthetic route could involve an initial Knoevenagel condensation of the aldehyde with an active methylene compound like cyanoacetamide, followed by a cyclization reaction. The bromine atom would then be available for a subsequent Suzuki coupling to complete the kinase inhibitor structure. This strategy allows for the construction of a highly decorated and functionalized core structure.
Conclusion: An Indispensable Tool for Drug Discovery
This compound stands out as a strategically important and highly versatile building block for the synthesis of kinase inhibitors. Its dual reactivity allows for a modular and convergent approach to complex molecular architectures. The protocols and strategies outlined in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this compound in their quest for novel and effective therapeutics. By understanding and applying these key chemical transformations, the path to discovering the next generation of kinase inhibitors can be significantly streamlined and accelerated.
References
- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health.
- Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. ResearchGate.
- The Knoevenagel Condensation. Organic Reactions.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig Reaction - Common Conditions. Organic Chemistry Portal.
- Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed Central.
- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- The Wittig Reaction: Synthesis of Alkenes.
- Substituted active methylene synthesis by condensation. Organic Chemistry Portal.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
- Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate.
- Synthesis of an Alkene via the Wittig Reaction.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- 2-bromo-6-methyl-pyridine-3-carbaldehyde. ChemBK.
- Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
- Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PubMed Central.
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- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Pyridine-Based Ligands from 2-Bromo-6-methylnicotinaldehyde: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatility of 2-Bromo-6-methylnicotinaldehyde in Ligand Design
Pyridine-based ligands are ubiquitous in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials. Their prevalence stems from their ability to coordinate with a wide array of metal centers, their tunable electronic properties, and their capacity for hydrogen bonding. The strategic functionalization of the pyridine scaffold is therefore a critical endeavor in the development of novel molecules with tailored properties.
This compound stands out as a particularly valuable starting material for the synthesis of a diverse library of pyridine-based ligands. This trifunctional building block offers a unique combination of reactive sites: a bromo substituent at the 2-position, a methyl group at the 6-position, and a formyl (aldehyde) group at the 3-position. The bromine atom serves as a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties. Concurrently, the aldehyde functionality provides a gateway for the construction of imines, alkenes, and other functional groups through condensation and olefination reactions. This dual reactivity allows for a modular and highly adaptable approach to ligand synthesis.
This comprehensive guide provides a detailed exploration of the key synthetic transformations of this compound, offering both the strategic rationale behind the choice of reaction and detailed, field-proven protocols for their execution.
I. Strategic Diversification via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance.[1] For this compound, these reactions are the primary tools for modifying the 2-position of the pyridine ring. The general catalytic cycle for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the active catalyst.[2]
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds to Synthesize Biaryl and Heterobiaryl Ligands
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for the formation of C-C bonds, particularly for creating biaryl structures.[3][4] This reaction's popularity is due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For electron-deficient substrates like 2-bromopyridines, the oxidative addition step can be challenging. The use of electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can accelerate this step and stabilize the palladium catalyst.[6] Tetrakis(triphenylphosphine)palladium(0) is also a common and effective catalyst.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are effective and generally compatible with a wide range of functional groups.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is commonly employed to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Conventional Heating) | Condition B (Microwave-Assisted) |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (10 mol%) |
| Boronic Acid | 1.2 - 1.5 equivalents | 1.5 equivalents |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | K₂CO₃ (2.0 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) | DMF or 1,4-Dioxane/Water |
| Temperature | 80 - 100 °C | 120 - 150 °C |
| Reaction Time | 4 - 24 hours | 15 - 30 minutes |
| Typical Yield | Good to excellent | Good to excellent |
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, to achieve a concentration of ~0.1 M).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[8]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][8]
B. Buchwald-Hartwig Amination: Constructing C-N Bonds for Novel Aminopyridine Ligands
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[9][10] This reaction allows for the coupling of a wide variety of primary and secondary amines with aryl halides.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as BINAP or Josiphos-type ligands, are often required to promote the reductive elimination step and prevent catalyst decomposition.[11]
-
Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.[11] However, for substrates with base-sensitive functional groups like the aldehyde in our starting material, a milder base like cesium carbonate might be necessary, potentially requiring optimization of other reaction parameters.
-
Inert Atmosphere: The palladium catalysts and phosphine ligands are often sensitive to air and moisture. Therefore, carrying out the reaction under a strictly inert atmosphere is crucial for achieving high yields.
-
Reaction Setup: In a glovebox or under a stream of argon, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (0.01 equiv.), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1 equiv.).
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or GC-MS. A detailed protocol for a similar substrate, 2-bromo-6-methylpyridine, suggests a reaction time of 4 hours at 80°C.[12]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[12]
C. Sonogashira Coupling: Introducing Alkynyl Moieties for Rigid Ligand Scaffolds
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is particularly valuable for synthesizing rigid, linear ligand backbones.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also often serves as the solvent.[15]
-
Anhydrous and Anaerobic Conditions: Traditional Sonogashira couplings are sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, the reaction is typically performed under an inert atmosphere. However, newer protocols have been developed that are less sensitive to these conditions.[16]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add a degassed mixture of THF and triethylamine (2:1 v/v). Then, add phenylacetylene (1.1 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.[8]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
II. Elaboration of the Aldehyde Functionality: Expanding Ligand Diversity
The aldehyde group at the 3-position of this compound provides a second point of diversification, allowing for the synthesis of a wide range of ligands with different functionalities and geometries.
Caption: Key transformations of the aldehyde group.
A. Horner-Wadsworth-Emmons (HWE) Olefination: Stereoselective Synthesis of (E)-Styrylpyridine Ligands
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[2][17] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.
Causality Behind Experimental Choices:
-
Phosphonate Reagent: The choice of the phosphonate reagent determines the substituent introduced in the alkene product.
-
Base: A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is required to deprotonate the phosphonate and generate the reactive carbanion.[18]
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the carbanion.
-
Phosphonate Deprotonation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C and add the desired phosphonate ester (1.1 equiv.) dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
B. Knoevenagel Condensation: Accessing Electron-Deficient Alkenes and Conjugated Systems
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[17] This reaction is particularly useful for synthesizing electron-deficient alkenes.
Causality Behind Experimental Choices:
-
Active Methylene Compound: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the electron-withdrawing groups on the resulting alkene.
-
Catalyst: A weak base, such as piperidine or pyridine, is typically used as a catalyst to avoid self-condensation of the aldehyde.[17]
-
Doebner Modification: If malonic acid is used as the active methylene compound in the presence of pyridine, the reaction is often followed by decarboxylation, a variant known as the Doebner modification.[19]
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol, add a catalytic amount of piperidine (0.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.
C. Reductive Amination: Introducing Flexible Aminoalkyl Linkers
Reductive amination is a two-step, one-pot process that converts an aldehyde and an amine into a secondary or tertiary amine.[20][21] This reaction is highly versatile and provides access to ligands with flexible linkers.
Causality Behind Experimental Choices:
-
Reducing Agent: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the intermediate iminium ion in the presence of the starting aldehyde.[20]
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the desired primary amine (1.2 equiv.) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv.).
-
Acid Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
III. Conclusion: A Gateway to Novel Ligand Architectures
This compound is a powerful and versatile building block for the synthesis of a wide array of pyridine-based ligands. By strategically employing a combination of palladium-catalyzed cross-coupling reactions and transformations of the aldehyde functionality, researchers can readily access novel ligand architectures with tailored steric and electronic properties. The protocols outlined in this guide provide a robust foundation for the exploration of this valuable synthetic intermediate in the pursuit of new discoveries in drug development and materials science.
IV. References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
-
Al-Masum, M. A., et al. (2025). Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 12345. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
National Institutes of Health. (2018). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. [Link]
-
ResearchGate. (2006). Scheme 3 Synthesis of the ligand (−)-L. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Royal Society of Chemistry. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
Royal Society of Chemistry. (2013). Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. [Link]
-
ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
ChemBK. (2025). This compound. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health. (2014). Synthesis, Photophysical and Electrochemical Properties of a Mixed Bipyridyl-Phenanthrolyl Ligand Ru(II) Heteroleptic Complex Having trans-2-Methyl-2-butenoic Acid Functionalities. [Link]
-
Der Pharma Chemica. (2016). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. [Link]
-
National Institutes of Health. (2020). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. [Link]
-
YouTube. (2021). Reductive Amination. [Link]
-
National Institutes of Health. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
Royal Society of Chemistry. (2020). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. [Link]
-
SciSpace. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
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Application of 2-Bromo-6-methylnicotinaldehyde in the Synthesis of Advanced OLED Materials
Abstract
This comprehensive guide details the strategic application of 2-Bromo-6-methylnicotinaldehyde as a pivotal precursor in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials. We provide an in-depth exploration of its utility in constructing both Thermally Activated Delayed Fluorescence (TADF) emitters and ancillary ligands for phosphorescent iridium(III) complexes. This document furnishes researchers, scientists, and professionals in drug development and materials science with detailed experimental protocols, mechanistic insights, and the rationale behind synthetic strategies, ensuring a blend of theoretical understanding and practical, field-proven methodologies.
Introduction: Strategic Importance of this compound in OLED Emitter Scaffolding
The quest for highly efficient and stable OLEDs is a cornerstone of modern display and lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the emissive materials. This compound emerges as a versatile and strategically valuable building block for several key reasons:
-
Pre-functionalized Pyridine Core: The pyridine ring is a common electron-deficient moiety used in a variety of OLED materials to tune charge transport and emission properties.[1]
-
Orthogonal Reactive Sites: The presence of a bromine atom and an aldehyde group offers two distinct and orthogonal points for chemical modification. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[2]
-
Tunable Steric and Electronic Properties: The methyl group provides steric hindrance that can be exploited to control intermolecular interactions and prevent aggregation-caused quenching in the solid state, a common issue in OLED devices.[3]
-
Versatile Aldehyde Functionality: The aldehyde group is a reactive handle that can be readily transformed into a variety of other functional groups, allowing for the fine-tuning of the final molecule's electronic and photophysical properties.
This guide will elucidate the practical application of this precursor in the synthesis of two major classes of OLED emitters: metal-free TADF molecules and phosphorescent iridium(III) complexes.
Synthesis of Pyridine-Based Ligands for Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF emitters have garnered significant attention as a "third generation" of OLED materials, capable of achieving near 100% internal quantum efficiency by harvesting both singlet and triplet excitons through reverse intersystem crossing (RISC).[4][5] The design of efficient TADF molecules often relies on a donor-acceptor (D-A) architecture to achieve a small singlet-triplet energy splitting (ΔEST).[6] The electron-deficient nature of the pyridine ring makes it an excellent acceptor moiety in such D-A systems.[7]
Rationale for Employing this compound
This compound serves as an ideal starting point for constructing the acceptor core of a TADF emitter. The synthetic strategy typically involves a Suzuki coupling reaction to introduce aryl donor groups at the 2-position, followed by modification of the aldehyde group to further tune the electronic properties or to attach additional functional moieties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Diagrammatic Workflow of Suzuki Coupling:
Caption: General workflow for the Suzuki coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation | Purity |
| This compound | (Not provided) | Custom Synthesis | >98% |
| Arylboronic Acid | Varies | Sigma-Aldrich, Combi-Blocks | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Acros Organics | >99% |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Sigma-Aldrich | >99.8% |
| Deionized Water | 7732-18-5 | - | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.). Then, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]
Post-Coupling Modification of the Aldehyde Group
The resulting 2-aryl-6-methylnicotinaldehyde is a versatile intermediate. The aldehyde group can be further functionalized to fine-tune the electronic properties of the TADF emitter.
Example Transformation: Knoevenagel Condensation
A Knoevenagel condensation with an active methylene compound, such as malononitrile, can be employed to introduce a strong electron-withdrawing dicyanovinyl group. This modification can significantly lower the LUMO energy level of the molecule, which is a common strategy in the design of TADF emitters.[9]
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the 2-aryl-6-methylnicotinaldehyde (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of Ancillary Ligands for Phosphorescent Iridium(III) Complexes
Phosphorescent OLEDs (PhOLEDs), particularly those based on iridium(III) complexes, are known for their high efficiencies and have been successfully commercialized.[10] These complexes typically consist of two cyclometalating ligands and one ancillary ligand. The ancillary ligand plays a crucial role in tuning the emission color, quantum yield, and stability of the complex.[11]
Rationale for this compound as a Precursor for Ancillary Ligands
Substituted pyridines are frequently used in the design of ancillary ligands for iridium(III) complexes.[7] this compound provides a scaffold that can be elaborated into various bidentate ligands, such as picolinates or pyridyl-triazoles.
Diagram of Ancillary Ligand Synthesis Strategy:
Caption: Synthetic pathways from this compound to ancillary ligands.
Experimental Protocol: Synthesis of a Picolinate-Type Ancillary Ligand
This protocol describes the synthesis of a 2-aryl-6-methylpyridine-3-carboxylic acid, a picolinate-type ligand, from the Suzuki coupling product.
Step 1: Suzuki Coupling (as described in section 2.2)
Step 2: Oxidation of the Aldehyde to a Carboxylic Acid
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation | Purity |
| 2-Aryl-6-methylnicotinaldehyde | - | Synthesized in Step 1 | - |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | J.T. Baker | >99% |
| Acetone | 67-64-1 | Fisher Scientific | ACS Grade |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | - | 98% |
Procedure:
-
Dissolution: Dissolve the 2-aryl-6-methylnicotinaldehyde (1.0 equiv.) in acetone.
-
Oxidation: Slowly add a solution of potassium permanganate (1.5 equiv.) in water to the reaction mixture while maintaining the temperature below 20 °C with an ice bath.
-
Reaction Monitoring: Stir the mixture at room temperature until the purple color of the permanganate disappears.
-
Work-up: Filter the manganese dioxide precipitate. Acidify the filtrate with concentrated sulfuric acid to a pH of 3-4.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Synthesis of the Iridium(III) Complex
The synthesized ancillary ligand can then be used to form the final iridium(III) complex.
Procedure:
-
Dimer Formation: Synthesize the chloro-bridged iridium dimer, [Ir(C^N)₂Cl]₂, from IrCl₃·3H₂O and the desired cyclometalating ligand (C^N) according to established literature procedures.[8]
-
Complexation: In a mixture of 2-ethoxyethanol and water, react the iridium dimer (0.5 equiv.) with the picolinate ancillary ligand (1.1 equiv.) and a base such as sodium carbonate (3.0 equiv.).
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 12-18 hours.
-
Purification: After cooling, the product precipitates. Collect the solid, wash with water and hexane, and purify by column chromatography or sublimation.[7]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile precursor for the synthesis of advanced OLED materials. Its pre-functionalized pyridine core, coupled with orthogonal reactive sites, provides a robust platform for the rational design of both TADF emitters and phosphorescent complexes. The detailed protocols provided herein serve as a practical guide for researchers to harness the potential of this building block. Future work could explore the derivatization of the aldehyde into a wider array of functional groups, such as phosphine oxides for ancillary ligands in blue-emitting phosphorescent complexes, or its use in the synthesis of novel multi-resonant TADF emitters. The continued exploration of such strategic precursors will undoubtedly pave the way for the next generation of highly efficient and stable OLED technologies.
References
- Li, J., et al. (2020). Recent Advancement in the Synthesis of Ir-Based Complexes. PubMed Central. [Link]
- Bain, N. H. A., et al. (2018). Synthesis of Phenylpyridine Iridium(III) Complexes with N-Heterocyclic Carbene as Ancillary Ligands.
- Ma, Z., et al. (2021). Synthesis, characterization, and photoelectric properties of iridium(III) complexes containing an N hetero-dibenzofuran C^N ligand. RSC Publishing. [Link]
- Yoon, S. J., et al. (2020). A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters.
- Ferraro, V., et al. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications.
- Lee, S. Y., et al. (2019). Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance.
- MDPI. (2021). Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. MDPI. [Link]
- Orton, G. R. F., et al. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly.
- Chan, M.-Y., & Yam, V. W.-W. (2019). Stable Boron Emitters for OLEDs. ChemistryViews. [Link]
- Wang, X., et al. (2025). Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. PubMed Central. [Link]
- ResearchGate. (2019). Carbonitrile-Pyridine-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance.
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- MDPI. (2019).
- Kumar, A., et al. (2022). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. [Link]
- ChemRxiv. (2022). TADF/RTP OLED organic emitters based on concave N-PAHs with a tunable intrinsic D-A electronic structure. ChemRxiv. [Link]
- Tetrahedron. (1967). Synthesis From Pyridine Aldehydes. II. PubMed. [Link]
- Journal of Materials Chemistry C. (2018). Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance. RSC Publishing. [Link]
- Organic Chemistry Portal. (2023). Pyridine synthesis. Organic Chemistry Portal. [Link]
- National Institutes of Health. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
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- Cislak, F. E. (1964). Synthesis of pyridine aldehydes.
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Application Notes and Protocols for the Synthesis of Functional Polymers Using 2-Bromo-6-methylnicotinaldehyde
Introduction: A Versatile Heterocyclic Building Block for Advanced Polymer Synthesis
In the landscape of materials science and drug development, the design of functional polymers with precisely controlled architectures and tailored properties is of paramount importance. 2-Bromo-6-methylnicotinaldehyde stands out as a trifunctional heterocyclic building block, offering a unique combination of reactive sites: a nucleophilic aldehyde, a bromine atom amenable to a host of cross-coupling reactions, and a methyl group that can also be targeted for functionalization. This versatility allows for the synthesis of complex macromolecular structures through multiple, distinct strategies. The pyridine core itself is a privileged scaffold in medicinal chemistry, imparting desirable physicochemical properties and potential biological activity to the resulting polymers.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of proposed synthetic strategies for leveraging this compound in the creation of functional polymers. We will detail the synthesis of the monomer, propose robust polymerization methodologies, and provide detailed protocols for post-polymerization modification, thereby transforming a simple monomer into a platform for diverse material applications, from drug delivery vehicles to advanced coatings and sensors.
Part 1: Monomer Synthesis and Characterization
A reliable supply of high-purity monomer is the cornerstone of any successful polymerization. The synthesis of this compound can be achieved from commercially available 2-Amino-6-methylpyridine through a three-step process.
Overall Synthetic Workflow
Application Note: Strategic Protection of the Aldehyde in 2-Bromo-6-methylnicotinaldehyde for Advanced Synthetic Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protecting group strategies for the aldehyde functionality of 2-Bromo-6-methylnicotinaldehyde. This trifunctional pyridine derivative is a valuable building block, but its synthetic utility is often contingent on the selective masking of the highly reactive aldehyde group to enable transformations at the C2-bromo position.[1][2] We will explore the underlying chemical principles, compare common protection strategies, and provide detailed, field-proven protocols for their implementation and subsequent removal.
The Synthetic Challenge: A Molecule with Competing Reactivities
This compound is a versatile intermediate in medicinal chemistry and materials science due to its three distinct functional handles: a nucleophilic substitution/cross-coupling site (C2-Br), a formyl group amenable to a wide range of carbonyl chemistry, and a methyl group that can also be functionalized.[1][2] However, this versatility presents a significant challenge: the high reactivity of the aldehyde group often interferes with reactions intended for the C-Br bond, such as organometallic additions or palladium-catalyzed cross-couplings.[3]
For instance, organolithium or Grignard reagents, which are excellent for functionalizing the C-Br bond via halogen-metal exchange or coupling, will preferentially attack the electrophilic aldehyde carbonyl.[4][5][6][7] This necessitates a robust strategy to temporarily render the aldehyde inert while other transformations are performed.
Diagram 3: Workflow for cyclic dithioacetal protection and deprotection.
Protocol 3.2.1: Dithioacetal Protection of this compound
-
Materials:
-
This compound (1.0 eq)
-
1,3-Propanedithiol (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) or Iodine (I₂) (0.1 eq) [8] * Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add 1,3-propanedithiol, followed by the dropwise addition of the Lewis acid catalyst.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-2 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 3.2.2: Deprotection of the Dithioacetal
-
Materials:
-
Dithiane-protected pyridine (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq) or Mercury(II) chloride (2.2 eq) with calcium carbonate (2.2 eq)
-
Solvent: DCM for DMP; Acetonitrile/Water for Hg(II)
-
-
Procedure (using DMP):
-
Dissolve the dithiane in DCM.
-
Add DMP and stir at room temperature. The reaction may require mild heating.
-
Monitor by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product, dry the organic layer, and concentrate. Purify as needed.
-
Comparative Analysis of Protecting Group Strategies
The optimal choice depends on the specific reaction sequence planned. The following table summarizes the key characteristics of each strategy.
| Feature | Cyclic Acetal (1,3-Dioxolane) | Cyclic Dithioacetal (1,3-Dithiane) |
| Protection Conditions | Ethylene glycol, cat. Brønsted acid (e.g., PTSA), heat, water removal. | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂, I₂), room temp. |
| Stability (Stable towards) | Strong bases (NaOH, LDA), nucleophiles (Grignards, R-Li), hydrides (LiAlH₄, NaBH₄), most oxidants. | [4][9] All conditions for acetals, plus stronger acidic conditions. |
| Lability (Unstable towards) | Aqueous acid (even mild). | [5][9] Strong oxidative reagents, mercury(II) salts, alkylating agents. |
| Deprotection Conditions | Mild aqueous acid (HCl, AcOH, PTSA in wet solvent). | [9][10] Oxidative (DMP, Oxone®) or mercury-based reagents (HgCl₂/CaCO₃). |
| Overall Assessment | Advantage: Very common, easy deprotection. Disadvantage: Cannot be used if subsequent steps require acidic conditions. | Advantage: Extremely robust. Disadvantage: Deprotection requires harsher, often toxic reagents. |
Conclusion
The strategic protection of the aldehyde in this compound is a critical enabling step for the selective functionalization of this versatile building block. Cyclic acetals represent the most common and practical choice, offering excellent stability to a wide range of reagents used in cross-coupling and organometallic chemistry, combined with mild deprotection protocols. F[3]or syntheses requiring exceptional robustness, dithioacetals provide a more resilient, albeit more challenging to deprotect, alternative. By carefully selecting a protecting group based on the planned synthetic route, researchers can effectively mitigate side reactions, improve yields, and streamline the synthesis of complex molecular targets.
References
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- Benchchem. The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- ChemBK. This compound.
- Chemistry LibreTexts. Acetals as Protecting Groups.
- Taylor & Francis Online. Recent developments in the greener approaches for the dithioacetalization of carbonyl compounds. Journal of Sulfur Chemistry.
- SynHet. This compound.
- ChemBK. 2-bromo-6-methyl-pyridine-3-carbaldehyde.
- ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- Chemistry Stack Exchange. Why are acetals stable to bases and nucleophiles?.
- Organic Chemistry Portal. Dimethyl Acetals.
- Wikipedia. Acetal.
- ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- K. C. Nicolaou Research Group. Protecting Groups.
- Wikipedia. Protecting group.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- RSC Publishing. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry.
- Organic Chemistry Portal.
- ResearchGate. Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
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- Chemistry LibreTexts. Protecting Groups of Aldehydes.
- Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.
- Chemistry LibreTexts. Acetals as Protecting Groups.
- H. Firouzabadi, N. Iranpoor, B. Karimi. Selective Deprotection of Thioacetals.
- The Journal of Organic Chemistry.
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- Benchchem. Side reactions of the aldehyde group in 5-Bromonicotinaldehyde during coupling.
- ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
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Application Note: Strategic Derivatization of 2-Bromo-6-methylnicotinaldehyde for the Discovery of Novel Agrochemicals
Abstract
2-Bromo-6-methylnicotinaldehyde is a trifunctional heterocyclic building block of significant interest in the synthesis of complex, biologically active molecules.[1] Its unique architecture, featuring an aldehyde, a reactive bromine atom on an electron-deficient pyridine ring, and a methyl group, presents multiple handles for strategic chemical modification.[1][2][3] This application note provides an in-depth guide for researchers in agrochemical discovery, detailing robust protocols for the derivatization of this versatile intermediate. We will explore key synthetic transformations including Suzuki-Miyaura cross-coupling, Wittig olefination, and reductive amination. The causality behind experimental choices is explained to empower scientists to rationally design and synthesize libraries of novel compounds for screening as potential herbicides, insecticides, and fungicides.[4][5]
Introduction: The Pyridine Scaffold in Agrochemicals
Pyridine-based compounds are a cornerstone of modern agrochemical research, forming the core structure of numerous commercially successful herbicides, insecticides, and fungicides.[4][5] The pyridine ring's unique electronic properties can enhance biological activity and optimize physicochemical characteristics for improved uptake and translocation in target organisms.[6] this compound serves as a particularly valuable starting material because its distinct functional groups can be manipulated selectively to rapidly generate molecular diversity, a key strategy for accelerating the discovery of new lead compounds.[2][5]
Physicochemical Properties of the Core Scaffold
A comprehensive understanding of the starting material is critical for reaction design and execution.
| Property | Value | Reference |
| CAS Registry Number | 1060805-89-1 | [1][3][7] |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carbaldehyde | [1] |
| Molecular Formula | C₇H₆BrNO | [1][3][7] |
| Molecular Weight | 200.03 g/mol | [1][3][7] |
| Appearance | Solid | [3] |
| SMILES | O=CC1=CC(Br)=NC(C)=C1 | [1][3][7] |
Strategic Analysis of Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its two primary functional groups: the aldehyde and the C2-bromine.[1][7] This allows for a logical, stepwise approach to building molecular complexity.
-
Aldehyde Group (C4-position): This group is a classic electrophile, susceptible to nucleophilic attack. It is the gateway for transformations such as reductive amination, Wittig reactions, and condensations to introduce new carbon-nitrogen and carbon-carbon bonds.[7]
-
Bromo Group (C2-position): The bromine atom on the electron-deficient pyridine ring is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][7] This enables the facile introduction of diverse aryl and heteroaryl substituents.
Caption: Dual reactivity pathways of this compound.
Derivatization Protocols for Agrochemical Libraries
The following sections provide detailed, field-proven protocols for key derivatization reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds between organohalides and organoboron compounds.[8][9] For agrochemical synthesis, this reaction is invaluable for coupling the pyridine core to other (hetero)aromatic systems, a common motif in bioactive molecules. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product.[8][10]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki coupling reaction.
Detailed Step-by-Step Protocol (Microwave-Assisted):
-
Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine this compound (200 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).[8]
-
Catalyst Addition: To the solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (73 mg, 0.1 mmol, 0.1 equiv.).
-
Rationale: PdCl₂(dppf) is an excellent, air-stable precatalyst. The bulky dppf ligand facilitates the oxidative addition and reductive elimination steps, which can be challenging for electron-deficient 2-bromopyridines.[11]
-
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).[8]
-
Rationale: The aqueous base is crucial for the transmetalation step. Dioxane is an excellent solvent for the organic components and has a high boiling point suitable for microwave heating. Degassing prevents oxidation of the Pd(0) active catalyst.
-
-
Microwave Irradiation: Securely seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 20-40 minutes. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-methylnicotinaldehyde derivative.[8]
Protocol 2: Wittig Olefination
Principle: The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[12][13] This reaction is fundamental for introducing C=C double bonds. In agrochemical design, this can be used to create vinyl-pyridine structures or to extend carbon chains with specific geometries, which can be critical for binding to target enzymes or receptors. The reaction proceeds via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and a stable triphenylphosphine oxide byproduct.[14][15]
Detailed Step-by-Step Protocol:
-
Ylide Generation: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the desired (alkyl)triphenylphosphonium bromide salt (1.2 mmol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.2 mmol, 1.2 equiv.) or potassium tert-butoxide (KOtBu), dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The formation of the ylide is typically indicated by a color change (often to deep red or orange).
-
Rationale: Anhydrous conditions are critical as the ylide is a strong base and will be quenched by protic solvents. Non-stabilized ylides (from alkylphosphonium salts) are highly reactive and generally produce (Z)-alkenes, while stabilized ylides (e.g., containing an adjacent ester) are less reactive and favor (E)-alkenes.[12]
-
-
Aldehyde Addition: Dissolve this compound (200 mg, 1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The major byproduct, triphenylphosphine oxide, can often be partially removed by trituration with a non-polar solvent like hexanes. Further purification by flash column chromatography is typically required to isolate the pure alkene product.
Protocol 3: Reductive Amination
Principle: Reductive amination is a powerful and efficient method for forming C-N bonds by converting a carbonyl group into an amine.[16][17] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate from the aldehyde and an amine, followed by its immediate reduction by a selective reducing agent present in the reaction mixture.[16] This one-pot procedure is highly valued in medicinal and agrochemical chemistry for its broad substrate scope, allowing the synthesis of a vast array of secondary and tertiary amines.[17]
Detailed Step-by-Step Protocol:
-
Reagent Combination: In a round-bottom flask, dissolve this compound (200 mg, 1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.1 mmol, 1.1 equiv.) in 1,2-dichloroethane (DCE, 10 mL).[18]
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃, 1.5 equiv.) to liberate the free amine.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 318 mg, 1.5 mmol, 1.5 equiv.) to the solution in one portion.
-
Rationale: NaBH(OAc)₃ is the reagent of choice for many reductive aminations.[18] It is a mild and selective reducing agent that reduces the intermediate iminium ion much faster than the starting aldehyde, preventing side reactions like the reduction of the aldehyde to an alcohol. It also tolerates mildly acidic conditions which can catalyze imine formation.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir for 15 minutes until gas evolution ceases.
-
Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2 x 20 mL). Combine all organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Example Application: Agrochemical Candidate Screening Data
The derivatization strategies outlined above can generate a library of compounds for biological screening. The table below presents a hypothetical example of how data from a primary herbicidal screen might be organized.
| Compound ID | Derivatization Method | R¹ Group (from Suzuki) | R² Group (from Red. Am.) | % Inhibition @ 10 µM (Post-emergence, A. fatua) |
| REF-001 | (Starting Material) | - | - | 5% |
| AG-S012 | Suzuki Coupling | 4-Fluorophenyl | - | 45% |
| AG-S019 | Suzuki Coupling | 2-Thienyl | - | 62% |
| AG-R004 | Reductive Amination | - | N-benzyl | 33% |
| AG-R007 | Reductive Amination | - | N-morpholinyl | 78% |
| AG-C001 | Suzuki then Red. Am. | 2-Thienyl | N-morpholinyl | 95% |
This table contains illustrative data for demonstration purposes only.
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel agrochemicals. The distinct reactivity of its aldehyde and bromo functionalities allows for controlled, selective derivatization through robust and scalable reactions such as Suzuki coupling, Wittig olefination, and reductive amination. By providing detailed, scientifically-grounded protocols, this guide empowers researchers to efficiently generate diverse chemical libraries, significantly enhancing the potential for discovering next-generation crop protection solutions.
References
- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Benchchem. A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals.
- MDPI. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- Benchchem. Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- Benchchem. The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- Post Apple Scientific. Industrial Chemicals: How Pyridine Is Produced.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- PubMed. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens.
- Google Patents. Susbstituted pyridine herbicides.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid.
- Benchchem. Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview.
- Organic Chemistry Portal. Wittig Reaction.
- Wikipedia. Suzuki reaction.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
- Wikipedia. Reductive amination.
- Wikipedia. Wittig reaction.
- Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Sigma-Aldrich. Application Note – Reductive Amination.
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- 5. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Wittig Reaction [organic-chemistry.org]
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- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-6-methylnicotinaldehyde
Introduction: Understanding the Challenges
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds.[1][2] However, not all substrates are created equal. 2-Bromo-6-methylnicotinaldehyde presents a unique and formidable set of challenges that frequently lead to low yields. This guide is designed to help you navigate these complexities, troubleshoot common problems, and optimize your reaction for success.
The primary difficulties arise from the substrate's inherent properties:
-
Lewis Basicity: The pyridine nitrogen can coordinate to the palladium catalyst, potentially forming off-cycle, inactive complexes and hindering catalytic activity.[3]
-
Steric Hindrance: The methyl group at the 6-position and the aldehyde at the 3-position create a sterically congested environment around the C-Br bond, which can impede the crucial oxidative addition step.[4][5]
-
Electron-Deficient Ring: The pyridine ring is electron-deficient, which generally facilitates oxidative addition but can influence other steps in the catalytic cycle.[6]
-
Reactive Aldehyde: The aldehyde functional group can participate in unwanted side reactions under the basic conditions typical of Suzuki couplings.
This guide provides a structured approach to diagnosing and solving these issues in a question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction yield is very low or I see no product formation. What are the most likely causes?
A1: Low to no conversion is the most common issue and typically points to a problem within the catalytic cycle. The root cause is often suboptimal selection of the catalyst, ligand, base, or solvent for this specific substrate.
Core Problem: The catalytic cycle is stalled, most likely at the oxidative addition or reductive elimination steps.
Scientific Rationale:
-
Oxidative Addition Failure: The Pd(0) catalyst must insert into the C-Br bond. Steric hindrance from the adjacent methyl group can significantly slow this rate-determining step.[7] An insufficiently reactive catalyst system will fail here.
-
Catalyst Deactivation: The pyridine nitrogen can act as a ligand, binding to the palladium center and preventing it from participating in the catalytic cycle.[3]
-
Reductive Elimination Failure: The final step, where the desired product is formed and the Pd(0) catalyst is regenerated, can be slow if the palladium center is not sterically crowded enough to facilitate bond formation.[1][8] Bulky ligands are essential to promote this step.[2][6]
Recommended Solutions:
-
Re-evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered and heteroaromatic substrates, more robust systems are required.
-
Switch to Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are designed to accelerate both oxidative addition and reductive elimination for challenging substrates.[9][10]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and thermally stable catalysts that excel with hindered substrates.[9][11]
-
-
Optimize the Base and Solvent: The choice of base and solvent is critical and highly interdependent.[12][13]
-
Base: A moderate base is often best. Strong bases can promote aldehyde side reactions. Potassium phosphate (K₃PO₄) is an excellent starting point. A screen of bases like K₂CO₃ and Cs₂CO₃ is advisable.[14]
-
Solvent: A polar aprotic solvent is typically used. 1,4-Dioxane/water or Toluene/water mixtures are common and effective.[15] The water is crucial for dissolving the base and facilitating the formation of the active boronate species.[15][16]
-
Q2: I'm observing significant formation of 6-methylnicotinaldehyde (dehalogenation). Why is this happening and how can I stop it?
A2: The formation of the dehalogenated product is a known side reaction where the bromine atom is replaced by a hydrogen atom.
Core Problem: Generation of a palladium-hydride species in the catalytic cycle.
Scientific Rationale: After oxidative addition of this compound to Pd(0), the resulting Pd(II) complex can react with a hydride source. This is followed by reductive elimination of the Ar-H bond, releasing the undesired side product.[6] Hydride sources can be impurities in the solvent (e.g., alcohols), the base, or formed from side reactions.
Recommended Solutions:
-
Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are of high quality to minimize potential hydride sources.
-
Scrutinize the Base: Some bases or their hydrates can be problematic. Using a freshly opened or properly stored anhydrous base like K₃PO₄ can help.
-
Adjust the Ligand: The choice of ligand can influence the propensity for dehalogenation. Screening different bulky phosphine ligands may mitigate this pathway.
Q3: My boronic acid/ester is being consumed, but I'm not getting the desired product. What is this side reaction?
A3: This is a classic case of protodeboronation , where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond.[17] This is a major competing pathway, especially with electron-rich or heteroaryl boronic acids.[6][18]
Core Problem: The boronic acid is unstable under the reaction conditions and is being hydrolyzed faster than it can transmetalate to the palladium center.
Scientific Rationale: Protodeboronation can be uncatalyzed or catalyzed by acid or, more relevantly for Suzuki couplings, by base.[17][18] The base and water required for the reaction create an environment where the boronic acid can be protonolyzed, irreversibly consuming it.
Recommended Solutions:
-
Use a More Stable Boron Reagent:
-
Boronic Esters: Pinacol boronate esters are significantly more stable towards protodeboronation than their corresponding acids.[19] They provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[20]
-
Organotrifluoroborates (e.g., K[R-BF₃]): These are also highly stable, crystalline solids that are less prone to protodeboronation.[21]
-
-
Minimize Water Content: While some water is necessary, using the minimum amount required (e.g., in a 10:1 or 5:1 organic solvent to water ratio) can help suppress hydrolysis.
-
Choose the Right Base: Anhydrous, non-hydroxide bases like KF or CsF can sometimes be effective at promoting the reaction while minimizing protodeboronation.[16]
FAQs: Foundational Knowledge
FAQ 1: Should I use a boronic acid or a pinacol boronate ester?
For challenging couplings, a pinacol boronate ester is almost always the superior choice . While boronic acids can be more reactive, their instability often compromises the overall yield.[19] The enhanced stability of boronate esters makes them easier to handle, purify, and store, and it directly combats the protodeboronation side reaction, leading to more reproducible and often higher yields in complex syntheses.[3][19]
FAQ 2: How critical is degassing, and what is the best method?
Degassing is absolutely critical . Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to reaction failure.[14]
-
Good: Bubbling an inert gas (Argon or Nitrogen) through your solvent mixture for 20-30 minutes before adding the catalyst.[22]
-
Better: Performing several "freeze-pump-thaw" cycles. This method is more rigorous and effective at removing dissolved oxygen, especially for sensitive reactions.[14]
FAQ 3: Can I use microwave heating to improve my reaction?
Yes, microwave irradiation can be highly effective. It can significantly shorten reaction times and often improve yields by overcoming activation energy barriers more efficiently than conventional heating.[23] For a substrate like this compound, a short, high-temperature microwave reaction (e.g., 15-30 minutes at 120-150 °C) could be an excellent optimization strategy.
Optimization & Experimental Protocols
Data Presentation: Catalyst & Base Screening Strategy
Systematic optimization is key. The tables below provide a logical starting point for screening reaction parameters. Perform these as small-scale parallel experiments.
Table 1: Recommended Catalyst/Ligand Systems for Screening
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Rationale & Key Characteristics |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | 1-2 Pd / 2-4 Ligand | Excellent for sterically hindered, electron-deficient heteroaryl bromides.[3][9] |
| Pd(OAc)₂ | SPhos | 2 Pd / 4 Ligand | A robust and versatile system for many challenging couplings.[14] |
| PEPPSI™-IPr | None | 2-3 | An air- and moisture-stable Pd(II)-NHC precatalyst, easy to handle with high activity.[10] |
| Pd(PPh₃)₄ | None | 5 | A classic catalyst; include as a baseline but expect lower performance.[8][9] |
Table 2: Recommended Base/Solvent Systems for Screening
| Base (2.0 equiv) | Solvent System (v/v) | Temperature (°C) | Notes |
|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane / H₂O (5:1) | 100 | A strong, non-nucleophilic base. An excellent starting point.[14] |
| K₂CO₃ | Toluene / H₂O (4:1) | 100 | A milder base, may reduce aldehyde-related side reactions.[22][24] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (5:1) | 90-100 | Often enhances reactivity due to the solubility of cesium salts. |
| KF (anhydrous) | THF (anhydrous) | 80 | A fluoride-based, base-free condition that can be effective for sensitive substrates.[16] |
Experimental Workflow Visualization
Protocol 1: General Procedure for Suzuki Coupling
This protocol uses a robust Buchwald ligand/precatalyst system that serves as a strong starting point.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Pinacol Ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv, dried)
-
1,4-Dioxane and H₂O (degassed)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic pinacol ester, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos. Add them to the reaction flask.
-
Seal the flask with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Prepare a 5:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with Argon for 30 minutes or via three freeze-pump-thaw cycles.
-
Using a syringe, add the degassed solvent to the reaction flask under a positive pressure of inert gas.
-
Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
References
- Wikipedia. Suzuki reaction. [Link]
- Wikipedia.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- ResearchGate.
- ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
- ResearchGate. Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a)
- Nature. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
- ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction of 4-bromonitrobenzene and phenylboronic acid a. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
- ResearchGate.
- ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
- ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Organic Chemistry Portal.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
- OUCI. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. [Link]
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- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-6-methylnicotinaldehyde Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these reactions. Given the unique electronic properties and functional groups of this substrate, achieving high yields and purity can be challenging. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and literature-proven strategies.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.
Question 1: Why is my reaction yield consistently low or non-existent?
Low or no yield is a common starting problem. The issue can typically be traced back to the catalyst system, reaction conditions, or the integrity of the reagents. This compound presents specific challenges due to the electron-deficient nature of the pyridine ring and the presence of a potentially coordinating aldehyde group.[1]
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2]
-
Solution: Ensure your reaction conditions facilitate this reduction. This is often achieved by the phosphine ligand or an amine present in the reaction.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which forms the active Pd(0) species more reliably.[3]
-
-
Suboptimal Ligand Choice: The ligand is critical. For electron-deficient heteroaryl bromides like this substrate, standard ligands such as PPh₃ may be insufficient. The ligand must stabilize the palladium center and facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[1][4]
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium, which promotes the initial oxidative addition into the C-Br bond.[4] Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for these challenging substrates.[1][5]
-
-
Inappropriate Base or Solvent: The base plays a crucial role not only in the transmetalation step (in Suzuki reactions) or deprotonating the nucleophile (in Buchwald-Hartwig aminations) but also in maintaining catalyst stability. The aldehyde group is base-sensitive, so a very strong base could cause side reactions.
-
Solution: For Suzuki couplings, start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[6][7] For Buchwald-Hartwig aminations, while strong bases like NaOt-Bu are common, the aldehyde's sensitivity might necessitate screening milder bases like Cs₂CO₃ or K₃PO₄.[8] Use anhydrous, degassed aprotic solvents like dioxane, toluene, or THF to prevent catalyst deactivation and unwanted side reactions.[5]
-
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive state.
-
Solution: Ensure all reagents and solvents are thoroughly degassed. Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen) in oven-dried glassware.[6] A common degassing method is the freeze-pump-thaw technique or sparging the solvent with argon for 15-20 minutes.
-
Question 2: I'm observing significant formation of 6-methylnicotinaldehyde (debromination). How can I prevent this?
Hydrodebromination is a common side reaction with electron-deficient aryl halides.[5] It occurs when the starting material's bromine atom is replaced by a hydrogen, consuming the substrate and lowering the yield of the desired product.
Potential Causes & Step-by-Step Solutions:
-
Formation of Palladium-Hydride Species: This is the primary cause of debromination. These species can arise from reactions with trace water, alcohol, or even certain bases or solvents at high temperatures.[5]
-
Solution 1 (Optimize Base and Solvent): Use rigorously dried, aprotic solvents. Choose a base less prone to generating hydride species. For example, switch from an alkoxide base to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[5][8]
-
Solution 2 (Lower Reaction Temperature): Higher temperatures can accelerate debromination.[5] Determine the minimum temperature required for the desired coupling reaction to proceed at a reasonable rate.
-
-
Slow Transmetalation/Reductive Elimination: If the main catalytic cycle is slow, the intermediate Ar-Pd(II)-X species has more time to undergo side reactions like debromination.
-
Solution: Re-optimize the ligand and catalyst system. A more electron-rich, bulky ligand can accelerate the productive reductive elimination step, outcompeting the debromination pathway.[4]
-
Question 3: My aldehyde group is reacting or decomposing. What can I do?
The aldehyde in this compound is a potential liability. It can coordinate to the palladium center or react under the basic conditions, especially at elevated temperatures.[8]
Potential Causes & Step-by-Step Solutions:
-
Base-Mediated Side Reactions: Strong bases can promote aldol condensations or other undesired reactions with the aldehyde.
-
Solution: Screen milder bases. While a strong base might be optimal for the coupling itself, a compromise is needed. Consider K₂CO₃, Cs₂CO₃, or even organic bases like DBU, which have shown success in couplings with sensitive substrates.[8]
-
-
Coordination to Palladium: The pyridine nitrogen and the aldehyde's carbonyl oxygen can act as ligands, coordinating to the palladium and inhibiting its catalytic activity.[1][9]
-
Solution: Employ bulky ligands. A sterically demanding ligand (e.g., XPhos) can physically block the aldehyde and pyridine nitrogen from coordinating to the palladium center, keeping it free to participate in the catalytic cycle.[4]
-
-
Thermal Instability: Prolonged heating can lead to decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the best starting catalyst and ligand combination for a Suzuki-Miyaura coupling with this compound?
For challenging, electron-deficient substrates, a robust starting point is crucial. Avoid relying on older catalysts like Pd(PPh₃)₄ unless it's a very simple coupling. A more reliable initial screen would involve a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biaryl phosphine ligand.[1]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective with a wide range of ligands. |
| Ligand | SPhos or XPhos (2:1 L/Pd ratio) | Bulky and electron-rich; proven to accelerate oxidative addition and reductive elimination for heteroaryl halides.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective for challenging couplings and generally compatible with sensitive functional groups.[7] |
| Solvent | 1,4-Dioxane/water or Toluene/water | Standard solvent systems for Suzuki reactions.[6][7] Ensure they are properly degassed. |
Q2: How do I properly set up a screening experiment to optimize the reaction?
Intelligent screening is vital when a standard protocol fails.[3] Small-scale, parallel reaction arrays are the most efficient method.
Protocol: Ligand Screening for Suzuki Coupling
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound and the boronic acid coupling partner in the chosen degassed solvent (e.g., dioxane).
-
Array Setup: To an array of oven-dried reaction vials equipped with stir bars, add the base (e.g., K₃PO₄, 2-3 equiv.).
-
Catalyst Addition: In separate vials, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the different ligands to be screened (e.g., SPhos, XPhos, RuPhos, PPh₃, 4 mol%).
-
Reaction Initiation: Add the stock solution of substrates to each vial. Seal the vials tightly with PTFE-lined caps.
-
Execution: Remove the array from the glovebox and place it on a heating block set to the desired temperature (e.g., 100 °C). Stir for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative yield of the desired product. This allows for rapid identification of the most promising ligand.
Q3: Can I use 2-Chloro-6-methylnicotinaldehyde instead of the bromo derivative to save costs?
Yes, but it is significantly more challenging. The Carbon-Chlorine bond is much stronger than the Carbon-Bromine bond (~339 kJ/mol vs. ~276 kJ/mol).[11] This makes the initial oxidative addition step, which is often rate-determining, much slower and more difficult.[11][12] While reactions with aryl chlorides are possible, they almost always require more specialized, highly active catalyst systems (e.g., those with N-heterocyclic carbene (NHC) or extremely electron-rich phosphine ligands) and potentially higher temperatures, which could compromise the aldehyde group.[4] For initial development, the bromo derivative is recommended for its higher reactivity.[11]
Visualized Workflows and Mechanisms
General Catalytic Cycle for Cross-Coupling
The diagram below illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Understanding this cycle is key to troubleshooting, as each step can be influenced by the choice of ligand, base, and solvent.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[7]
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach can quickly identify the root cause. The following decision tree outlines a logical troubleshooting process.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Benchchem. Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
- Hartwig, J. F., et al. (2018). Developing Ligands for Palladium(II)
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid.
- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Benchchem. A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
- Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
- Woerly, E. M., et al. (2017). Palladium-Catalyzed Decarboxylative Allylation/Wittig Reaction: Substrate-Controlled Synthesis of C-Vinyl Glycosides. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cem.de [cem.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Effect of Base on Buchwald-Hartwig Amination of 2-Bromo-6-methylnicotinaldehyde
Welcome to the Technical Support Center for optimizing the Buchwald-Hartwig amination of 2-Bromo-6-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of base in this nuanced C-N cross-coupling reaction. Given the presence of a base-sensitive aldehyde functional group, selecting the appropriate base is paramount to achieving high yields and minimizing side reactions.
This resource provides in-depth, experience-driven insights, troubleshooting guides, and validated protocols to empower you to overcome common challenges and achieve success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the amination of this compound?
A1: The substrate, this compound, contains an aldehyde group which is susceptible to base-mediated side reactions such as aldol condensation or Cannizzaro reactions, especially with strong bases and elevated temperatures. Therefore, the base must be strong enough to facilitate the catalytic cycle but mild enough to avoid undesirable reactions with the aldehyde functionality.[1]
Q2: What is the primary role of the base in the Buchwald-Hartwig amination catalytic cycle?
A2: The base plays a crucial role in deprotonating the amine nucleophile (or the palladium-amine complex) to form the corresponding amide.[2][3] This deprotonation is a key step that precedes the reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2][4][5]
Q3: Can I use common inorganic bases like potassium carbonate (K₂CO₃)?
A3: Yes, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often viable options, particularly when dealing with base-sensitive substrates.[6] However, reactions with these weaker bases may require higher temperatures or longer reaction times to achieve good conversion.[7] The solubility of the base can also be a critical factor; for instance, Cs₂CO₃ is often favored due to its better solubility in common organic solvents compared to K₂CO₃.[8]
Q4: Are strong bases like sodium tert-butoxide (NaOt-Bu) ever suitable for this substrate?
A4: While strong alkoxide bases like NaOt-Bu are highly effective and widely used in Buchwald-Hartwig aminations, they pose a significant risk of promoting side reactions with the aldehyde group.[5][6][8] Their use should be approached with caution, potentially at lower temperatures and with careful monitoring. For structurally similar substrates without the aldehyde, NaOt-Bu has been shown to be effective.[1]
Q5: What are the potential side reactions I should be aware of when using a strong base?
A5: Besides the aforementioned aldol and Cannizzaro reactions involving the aldehyde, strong bases can also promote the decomposition of the starting material or product. Another common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the aryl halide is reduced, removing the bromine and replacing it with a hydrogen atom.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Is your starting material being consumed? | If not, the catalytic cycle may not be initiating. This could be due to an insufficiently basic environment or catalyst inhibition. | Consider a slightly stronger base or a different palladium precursor/ligand combination. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7] |
| Is the starting material being consumed, but the desired product is not forming? | This could indicate catalyst poisoning or decomposition.[6] Certain functional groups can interfere with the palladium catalyst. | Purify all reagents and ensure the solvent is thoroughly degassed. Consider screening different phosphine ligands, as some are more robust than others.[3] |
| Are you observing the formation of a hydrodehalogenated byproduct? | This side reaction can compete with the desired amination, especially with certain ligands and bases.[4] | Switching to a different ligand or base can sometimes suppress hydrodehalogenation. Screening a variety of reaction conditions is often necessary. |
Issue 2: Significant Byproduct Formation
| Question | Possible Cause | Suggested Solution |
| Are you observing byproducts consistent with aldol condensation or other aldehyde side reactions? | The base is likely too strong or the reaction temperature is too high. | Switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[6] Alternatively, try running the reaction at a lower temperature for a longer period. |
| Is a significant amount of diarylated amine being formed (if using a primary amine)? | This can occur, especially if the monoarylated product is still reactive under the reaction conditions. | Adjusting the stoichiometry of the amine (using a slight excess) can sometimes favor the monoarylated product. Ligand choice can also influence selectivity. |
Data and Protocols
Base Selection Guide
The selection of a base is a critical parameter that must be optimized for the specific amine being coupled. The following table provides a starting point for base selection based on general reactivity and compatibility with the sensitive aldehyde group of this compound.
| Base | Type | pKₐH (approx.) | Suitability for this compound | Notes |
| Sodium tert-butoxide (NaOt-Bu) | Strong Alkoxide | 19[8] | Use with Caution: High risk of aldehyde side reactions. | Very effective for many Buchwald-Hartwig reactions, but often too harsh for substrates with sensitive functional groups.[1][6] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong Amide | 26 | Not Recommended: Extremely strong base, high likelihood of side reactions. | Generally reserved for less sensitive substrates where very strong basicity is required.[8] |
| Potassium phosphate (K₃PO₄) | Weak Inorganic | 12.3 | Good Starting Point: Generally compatible with sensitive functional groups. | A good, mild base to screen initially. May require higher temperatures or longer reaction times.[6][9] |
| Cesium carbonate (Cs₂CO₃) | Weak Inorganic | 10[8][10] | Excellent Choice: Good solubility and generally mild conditions. | Often a preferred weak base due to its solubility in organic solvents, which can lead to more reproducible results.[6][8] |
| Potassium carbonate (K₂CO₃) | Weak Inorganic | 10.3 | Viable Alternative: Similar to Cs₂CO₃ but with lower solubility. | Can be effective, but its low solubility might lead to slower reaction rates.[6] |
General Experimental Protocol for Base Screening
This protocol provides a general method for screening different bases for the amination of this compound.
Materials:
-
This compound
-
Amine of choice
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand)
-
Bases for screening (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Reaction vials suitable for heating under an inert atmosphere
-
Magnetic stir plate and stir bars
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium precursor (typically 1-5 mol %), and the phosphine ligand (typically 1.1-1.5 times the moles of palladium) to each reaction vial.
-
Addition of Base and Amine: To each vial, add a different base (typically 1.5-2.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
-
Reaction: Seal the vials and place them on a preheated stir plate (typically 80-110 °C).
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals.
-
Workup and Analysis: Once a reaction is complete (or has reached a plateau), cool the vial to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product to determine the yield and purity.
Visualizations
Buchwald-Hartwig Catalytic Cycle and the Role of the Base
Caption: The role of the base in the deprotonation step of the Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the amination of this compound.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Name-Reaction.com.
- NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. [Link]
- NBU-IR.
- Bürgi, T., & Mayor, M. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(41), 11215-11225. [Link]
- Vantourout, J. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3323-3330. [Link]
- Organic Chemistry Data.
- Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
- University of Rochester. pKa Values of Common Bases. [Link]
- Reddit. (2018).
- ACS Publications. (2022).
- National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- ACS Green Chemistry Institute. (2025). Use of base metals in Buchwald-Hartwig coupling. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025).
- ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
- ResearchGate.
- PubMed. (2014).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- YouTube. (2025).
Sources
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- 2. name-reaction.com [name-reaction.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Sonogashira reaction of 2-Bromo-6-methylnicotinaldehyde
An advanced technical support guide for researchers, scientists, and drug development professionals.
Topic: Troubleshooting the Sonogashira Reaction of 2-Bromo-6-methylnicotinaldehyde
Introduction: Navigating the Challenges of a Demanding Substrate
The Sonogashira cross-coupling is a cornerstone of modern organic synthesis, revered for its power in constructing C(sp²)–C(sp) bonds.[1][2] However, its success is highly dependent on the electronic and steric nature of the substrates. This compound presents a unique set of challenges. As a heteroaromatic halide, the pyridine nitrogen influences the electron density of the aromatic ring. Furthermore, the presence of two electron-withdrawing groups (the bromo substituent and the aldehyde) can impact the crucial oxidative addition step in the catalytic cycle.[3]
This guide provides a comprehensive troubleshooting framework and a series of frequently asked questions to navigate the complexities of this specific transformation. It is designed to move beyond simple procedural lists, offering causal explanations and actionable solutions grounded in mechanistic principles.
Troubleshooting Guide: A Diagnostic Approach
This section addresses common problems encountered during the Sonogashira coupling of this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Low conversion is the most common issue and can stem from several factors related to the inherent reactivity of aryl bromides, which are less reactive than the corresponding iodides.[4][5]
Potential Causes & Recommended Solutions:
-
Inactive Catalyst System:
-
-
Solution: Always use a fresh, high-purity palladium source. When using a Pd(II) precatalyst, ensure conditions are suitable for its reduction.
-
-
Copper(I) Source: Copper(I) iodide (CuI) can oxidize over time. A white or light tan powder is ideal; green or blue tints indicate oxidation, which can hinder the reaction.
-
Solution: Use a fresh bottle of CuI.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Aryl bromides often require higher temperatures than aryl iodides for efficient oxidative addition. Room temperature may be insufficient.[7][10]
-
Solution: Gradually increase the reaction temperature. Start at 50 °C and, if necessary, increase to 80-100 °C. Use a sealed reaction vessel for temperatures above the solvent's boiling point.[10]
-
-
Base: The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions with the aldehyde. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard.[4][7]
-
Solution: Ensure the base is anhydrous and used in excess (at least 2-3 equivalents) to neutralize the HBr generated. For sensitive substrates, consider an inorganic base like K₂CO₃ or Cs₂CO₃.[4]
-
-
Solvent: The solvent must dissolve all components. While amine bases can sometimes serve as the solvent, co-solvents like THF, DMF, or toluene are common.[4][7]
-
Solution: Ensure you are using an anhydrous, degassed solvent. If using an amine as the solvent, ensure it is of sufficient purity.
-
-
-
Presence of Inhibitors:
-
Oxygen: Dissolved oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the alkyne (Glaser coupling).[4][11]
-
Solution: Rigorously degas the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. Maintain a positive inert gas pressure throughout the experiment.[12]
-
-
Q2: I'm observing significant formation of a symmetrical diyne (Glaser coupling byproduct). How can I minimize this?
The formation of a diyne byproduct from the homocoupling of the terminal alkyne is a classic side reaction, often mediated by the copper co-catalyst in the presence of oxygen.[1][11]
Potential Causes & Recommended Solutions:
-
Oxygen in the Reaction: This is the primary culprit.
-
Solution: As mentioned above, meticulous degassing and maintaining a strict inert atmosphere are critical.[12]
-
-
High Copper(I) Concentration: While catalytic, excess copper can accelerate this side reaction.
-
Solution: Reduce the loading of the CuI co-catalyst. Alternatively, consider a "copper-free" Sonogashira protocol. These systems often require more specialized ligands and potentially higher temperatures but completely eliminate the Glaser coupling pathway.[13]
-
Q3: The reaction starts but stalls before reaching full conversion. What is happening?
Reaction stalling is typically a sign of catalyst deactivation.
Potential Causes & Recommended Solutions:
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form inactive palladium black.
-
Solution: The choice of ligand is crucial for stabilizing the active palladium species. If using a simple monodentate ligand like PPh₃, consider switching to a bulkier, more electron-rich phosphine ligand (e.g., P(t-Bu)₃) or a bidentate ligand (e.g., dppf), which can create a more stable catalytic complex.[3][9]
-
-
Insufficient Base: The reaction generates one equivalent of HBr. If the base is fully consumed, the reaction medium becomes acidic, which can protonate the alkyne and halt the catalytic cycle.
-
Solution: Ensure you are using at least 2 equivalents of an amine base, or a sufficient excess of an inorganic carbonate base.
-
Q4: I am seeing byproducts related to the aldehyde group. What are my options?
The aldehyde functional group can be sensitive to the basic and sometimes high-temperature conditions of the reaction.
Potential Causes & Recommended Solutions:
-
Aldehyde Instability: Amine bases can potentially form iminium species or participate in other side reactions with the aldehyde.
-
Solution 1 (Milder Conditions): Try to find conditions that work at a lower temperature. A more active catalyst system (e.g., using a more specialized ligand) might allow for reduced temperatures. Switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ may also be beneficial.[14]
-
Solution 2 (Protecting Group): If milder conditions fail, protecting the aldehyde is a robust strategy.
-
Action: Convert the aldehyde to a stable acetal (e.g., using ethylene glycol and an acid catalyst) before the Sonogashira reaction. The acetal is stable to the coupling conditions and can be easily hydrolyzed back to the aldehyde after the C-C bond is formed.
-
-
Visualizing the Process
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.[9][15]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling in Sonogashira reactions of terminal alkynes
Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with one of the most common and frustrating side reactions: the homocoupling of terminal alkynes, often referred to as Glaser or Hay coupling.
Here, we will dissect the causes of this undesirable pathway and provide actionable, field-proven troubleshooting strategies and optimized protocols to maximize the yield of your desired cross-coupled product.
Introduction: The Dimer Dilemma
The Sonogashira reaction is a powerful and versatile tool for forming C(sp²)-C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne.[1][2] The classic protocol employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst.[1][2][3] While the palladium catalyst orchestrates the main cross-coupling cycle, the copper co-catalyst's role is to activate the alkyne, increasing the reaction rate under mild conditions.[1][4]
However, this very copper co-catalyst is the primary culprit behind the formation of symmetrical 1,3-diyne byproducts—the homocoupled dimers.[1][5] This occurs via an oxidative pathway, particularly in the presence of oxygen, which consumes your valuable alkyne starting material, reduces the yield of the target molecule, and complicates purification.[6][7] Understanding the delicate balance between the desired Sonogashira pathway and the parasitic Glaser coupling is key to mastering this reaction.
Troubleshooting Guide: Isolating and Solving Homocoupling Issues
This section is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Q1: I'm observing a significant amount of a nonpolar byproduct in my Sonogashira reaction. How can I confirm it's the alkyne homodimer?
Answer: The homocoupled product (a 1,3-diyne) is typically more nonpolar than the starting alkyne and often has a very similar polarity to the desired cross-coupled product, making it a purification challenge.
-
Initial Characterization: You can often identify it by ¹H NMR spectroscopy by the disappearance of the terminal alkyne proton signal without the appearance of new signals in the aromatic or vinylic region that would correspond to the cross-coupled product. Mass spectrometry (LC-MS or GC-MS) is the most definitive method. The homodimer will have a mass corresponding to (2 × M) - 2, where M is the mass of your terminal alkyne monomer.
-
Confirmation: A simple control experiment can provide certainty. Run your reaction under the same conditions but omit the aryl/vinyl halide. If you still form the suspected byproduct, it is almost certainly the homodimer resulting from Glaser coupling.
Q2: My primary side product is the Glaser dimer. What is the first and most critical parameter I should address?
Answer: Oxygen exclusion. The Glaser coupling is an oxidative homocoupling.[5][6] The presence of even trace amounts of oxygen can significantly promote this side reaction, especially when using a copper co-catalyst.[6][7][8]
Immediate Actions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The most effective methods are freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) for a minimum of 30-60 minutes.
-
Inert Atmosphere: The reaction vessel must be meticulously purged with an inert gas. Use a gas manifold or a balloon filled with argon or nitrogen. Setting up the reaction in a glovebox is the gold standard for oxygen-sensitive chemistry.[6]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents.
Q3: I've improved my anaerobic technique, but homocoupling is still a problem. What's the next logical step?
Answer: Eliminate the root cause: the copper co-catalyst. The most definitive way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol .[1][2][6][8] Numerous modern methods have been developed that proceed efficiently without copper, thereby completely avoiding this specific side reaction.[1][9][10]
Why it Works: The Glaser coupling mechanism is fundamentally catalyzed by copper.[5][8] By removing copper from the system, you shut down this unwanted catalytic cycle. In copper-free systems, the alkyne is activated directly by the palladium center, a process which is slower but avoids the dimerization pathway.[4]
Considerations:
-
Copper-free reactions may require slightly higher temperatures, different ligands, or stronger bases to achieve comparable rates to copper-catalyzed versions.[10]
-
They are particularly advantageous when coupling substrates that can chelate with copper, such as free-base porphyrins or certain nitrogen-containing heterocycles.[1]
Diagram 1: Competing Catalytic Cycles This diagram illustrates the divergence between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling pathway, highlighting the central role of the Copper(I) acetylide intermediate.
Caption: Divergence of the Sonogashira and Glaser coupling pathways.
Q4: A copper-free protocol is too slow for my substrate. If I must use copper, how can I optimize my conditions to disfavor homocoupling?
Answer: If copper is necessary, optimization of other reaction parameters is critical. The goal is to accelerate the desired cross-coupling steps (transmetalation and reductive elimination) so they outcompete the bimolecular homocoupling.
| Parameter | Recommendation to Reduce Homocoupling | Rationale |
| Base Selection | Use secondary amines like piperidine, pyrrolidine, or diisopropylamine (DIPA) instead of tertiary amines like triethylamine (Et₃N).[1] | Secondary amines can coordinate to the palladium center, influencing the catalytic cycle. The choice of base is often substrate-dependent and may require screening.[8] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. | Bulky ligands can accelerate the rate-determining reductive elimination step, releasing the product from the palladium center faster and regenerating the Pd(0) catalyst for the next cycle.[4][6] |
| Alkyne Addition | Add the terminal alkyne slowly to the reaction mixture via a syringe pump. | This keeps the instantaneous concentration of the copper acetylide intermediate low, reducing the probability of the bimolecular homocoupling reaction.[8] |
| Atmosphere | Consider using a reducing atmosphere, such as a dilute mixture of hydrogen in nitrogen or argon. | The hydrogen can help prevent the oxidative conditions required for Glaser coupling, drastically diminishing the formation of the dimer byproduct.[7][11] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes accelerate side reactions, including catalyst decomposition and homocoupling. |
Frequently Asked Questions (FAQs)
What is the detailed mechanism of Glaser Coupling? The Glaser-Hay coupling begins with the deprotonation of the terminal alkyne by a base in the presence of a copper(I) salt to form a copper acetylide intermediate.[5] In the presence of an oxidant (typically O₂), this Cu(I) species is oxidized to a Cu(II) species. Two of these copper acetylide molecules then couple, likely through a dimeric copper intermediate, to form the 1,3-diyne product and regenerate the reduced Cu(I) catalyst.[5]
Are there any "phosphine-free" or "ligand-free" systems that help? Yes, several protocols have been developed. "Ligand-free" often means no phosphine ligand is added, but other components in the reaction (like an amine base or solvent) can act as ligands.[12] These systems can be effective, but their success is highly substrate-dependent. While they simplify the reaction mixture, they may not inherently solve the homocoupling problem if copper is still present. A copper-free and phosphine-free system using a robust catalyst like a palladacycle under specific conditions can be very effective.[13][14]
How do I properly degas my solvents for a Sonogashira reaction?
-
Freeze-Pump-Thaw (Most Effective): Place the solvent in a sturdy flask with a sidearm and stopcock. Freeze the solvent using liquid nitrogen. Once solid, apply a high vacuum for several minutes. Close the stopcock and thaw the solvent; you will see bubbles of dissolved gas escape. Repeat this cycle at least three times.
-
Inert Gas Sparging: Place the solvent in the reaction flask and bubble a stream of argon or nitrogen through it via a long needle or cannula for 30-60 minutes. This is less rigorous than freeze-pump-thaw but is often sufficient.
Optimized Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a general starting point for a copper-free Sonogashira reaction, designed to eliminate the possibility of Glaser homocoupling.
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst: PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) or (AllylPdCl)₂/P(t-Bu)₃ (2.5 mol% / 10 mol%)[9]
-
Base: Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv) or Diisopropylamine (DIPA, 3.0 mmol, 3.0 equiv)
-
Solvent: DMF or 1,4-Dioxane (anhydrous, degassed, ~5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (if solid), palladium precatalyst, and base.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the degassed solvent via syringe, followed by the aryl bromide (if liquid) and the terminal alkyne. If using a solid amine base like Cs₂CO₃, it should be added in the first step.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 60-100 °C, optimization may be required). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired cross-coupled product.
Diagram 2: Troubleshooting Workflow This decision tree provides a logical sequence of steps to diagnose and solve homocoupling issues in Sonogashira reactions.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-6-methylnicotinaldehyde Derivatives by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development encountering challenges with the purification of 2-Bromo-6-methylnicotinaldehyde and its derivatives via column chromatography. The unique chemical nature of these heterocyclic aldehydes—possessing a basic pyridine ring, a reactive aldehyde, and a bromo substituent—presents specific purification hurdles that require a nuanced approach beyond standard protocols. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your separations effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, frequently encountered problems during the column chromatography of this compound derivatives in a question-and-answer format.
Question 1: My product is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What's causing this and how do I fix it?
Answer:
This is the most common issue faced when purifying pyridine-containing compounds on standard silica gel.[1][2][3]
-
The Cause (Mechanism): The root cause is an acid-base interaction between your basic pyridine derivative and the acidic surface of the silica gel.[2][3] Silica gel has silanol groups (Si-OH) on its surface which are weakly acidic. The lone pair of electrons on the pyridine nitrogen atom interacts strongly with these acidic sites, leading to a non-ideal adsorption/desorption process. This results in a portion of your compound "sticking" to the stationary phase and eluting slowly, causing the characteristic tailing or streaking.[2]
-
The Solutions:
-
Mobile Phase Modification (The Quick Fix): The most straightforward solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (Et₃N) is a common choice. By adding 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate), the triethylamine will preferentially bind to the acidic silanol sites, effectively "masking" them from your product.[1] This allows your this compound derivative to travel through the column with significantly improved peak shape.
-
Change of Stationary Phase: If peak tailing persists or if your compound is particularly sensitive, consider switching to a different stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds as it lacks the acidic character of silica gel.[3][4]
-
Use of End-Capped Silica: For HPLC applications, using a modern, high-purity end-capped C18 column can mitigate these interactions by shielding the residual silanol groups.[1][2]
-
Question 2: I have very low recovery of my product after the column. I see a yellow/brown band at the top of the column that won't elute. What is happening?
Answer:
This issue points towards either irreversible adsorption or on-column degradation.
-
The Cause (Mechanism):
-
Degradation: Aldehydes are susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel.[4][5] This can lead to the formation of the corresponding carboxylic acid, which is much more polar and will bind very strongly to the silica. Some compounds can also undergo other acid-catalyzed decomposition reactions on silica.[6][7]
-
Chelation/Strong Adsorption: The arrangement of the nitrogen and the aldehyde's carbonyl oxygen in some pyridine-aldehyde derivatives can act as a chelating agent for trace metals present in the silica gel, leading to very strong, sometimes irreversible, binding.
-
-
The Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your starting eluent containing 1% triethylamine. This neutralizes the acidic sites and can significantly reduce degradation.[3]
-
Minimize Contact Time: Use flash chromatography (applying gentle pressure) to reduce the amount of time your compound spends on the column.[3] The longer the residence time, the greater the opportunity for degradation.
-
Dry Loading with Care: When dry loading your sample (adsorbing it onto a small amount of silica), ensure the solvent is removed under reduced pressure without excessive heating, as this can also cause degradation before the purification has even begun.
-
Switch to a More Inert Stationary Phase: As mentioned before, switching to neutral alumina can be an effective strategy to prevent acid-catalyzed decomposition.[3]
-
Question 3: My desired product is co-eluting with a persistent impurity. How can I improve the separation?
Answer:
Co-elution occurs when the polarity of the product and the impurity are too similar in the chosen solvent system. The key is to alter the selectivity of the chromatographic system.
-
The Cause (Mechanism): The relative affinity of your product and the impurity for the stationary phase versus the mobile phase is nearly identical. To achieve separation, you need to change this relative affinity.
-
The Solutions:
-
Change Mobile Phase Composition: Do not just increase the polarity (e.g., going from 10% to 30% Ethyl Acetate in Hexanes). Instead, change the nature of the polar solvent to exploit different intermolecular interactions. For example, if you are using Hexanes/Ethyl Acetate, try a system like Hexanes/Dichloromethane or Toluene/Acetone. This can alter the selectivity and resolve the co-eluting spots.[8]
-
Gradient Elution: If you are running the column isocratically (with a single solvent mixture), switching to a shallow gradient elution can improve separation.[8] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This can help sharpen the peaks and improve resolution.
-
Consider an Alternative Purification Method: If chromatographic separation proves difficult, recrystallization may be a highly effective subsequent purification step.[4] Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature can yield highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to develop a separation on a TLC plate? A1: A mixture of hexanes (or heptane) and ethyl acetate is a standard starting point for compounds of moderate polarity.[4] It is advisable to test a range of concentrations, for example, spotting your crude material on a TLC plate and running lanes with 10%, 20%, and 30% ethyl acetate in hexanes. The ideal solvent system for column chromatography should give your desired product an Rf (retention factor) of approximately 0.2-0.3.[3]
Q2: How much crude material should I load onto my column? A2: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations, and up to 100:1 or more for difficult separations.[3] Overloading the column is a common mistake that leads to poor separation and broad bands.[2][9]
Q3: My compound is a solid. Should I use wet or dry loading? A3: Both methods work, but dry loading is often superior.
-
Wet Loading: Dissolve the compound in the minimum amount of the mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the column bed. The key is to use a very small volume to ensure a narrow starting band.[4]
-
Dry Loading: Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (a few times the weight of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder is then carefully added to the top of the column. This technique is particularly useful for compounds that are not very soluble in the starting eluent and generally results in a more uniform starting band and better separation.[3]
Q4: How can I visualize the spots on my TLC plate if they are not UV-active? A4: While the pyridine ring makes these compounds UV-active, if you need an alternative or secondary visualization method, a potassium permanganate (KMnO₄) stain is very effective. It will react with the aldehyde functional group, showing up as a yellow spot on a purple background.[3]
Experimental Protocol: Column Chromatography Purification
This protocol provides a detailed, step-by-step methodology for the purification of a this compound derivative.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)[4]
-
Triethylamine (Et₃N)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes/flasks
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for purification by column chromatography.
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent polarity until the desired product has an Rf value of ~0.2-0.3. Add 0.5% triethylamine to the final chosen mobile phase to prevent peak tailing.
-
-
Column Packing (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a consistent slurry.
-
Secure the column vertically. Ensure the stopcock is closed. Add a small layer of sand to the bottom.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a thin protective layer of sand on top. Drain the excess solvent until it is just level with the top of the sand. Never let the column run dry.
-
-
Sample Loading (Dry Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 2-3 times the weight of your product) to this solution.
-
Remove the solvent using a rotary evaporator until a fine, dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, trying to make the layer as even and horizontal as possible.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). If using flash chromatography, apply gentle pressure with a pump or inert gas.
-
If a gradient elution is required, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent.
-
-
Monitoring and Isolation:
-
Systematically spot every few fractions on a TLC plate to track the elution of your compound.
-
Once the pure fractions have been identified, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.[4]
-
References
- BenchChem. Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
- BenchChem. A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals.
- BenchChem. Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- BenchChem.
- BenchChem.
- BenchChem. Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
- BenchChem.
- Buchi.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Supplementary Information. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
- Reddit. AskChem: Do primary bromides decompose on silica?.
- New Journal of Chemistry. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-Bromo-6-methylpyridine-4-carbaldehyde
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating byproduct formation during the synthesis of 2-bromo-6-methylpyridine-4-carbaldehyde. This document offers troubleshooting advice, answers to frequently asked questions, and detailed analytical protocols to ensure the synthesis of a high-purity target compound, a crucial building block in medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 2-bromo-6-methylpyridine-4-carbaldehyde?
The most prevalent and industrially scalable method is the selective oxidation of a methyl group on a pyridine ring. Specifically, the oxidation of 2-bromo-4,6-dimethylpyridine using selenium dioxide (SeO₂) is a well-documented approach.[2][3][4] This reaction, often referred to as a Riley oxidation, selectively targets the activated methyl group at the 4-position to yield the desired aldehyde.[4][5]
Q2: Beyond the starting material, what are the most probable byproducts I should expect in this synthesis?
When using the selenium dioxide oxidation method, the primary byproducts arise from incomplete or excessive oxidation. You should anticipate the presence of:
-
2-Bromo-6-methylpyridine-4-carboxylic acid: The over-oxidation product.
-
2-Bromo-4-(hydroxymethyl)-6-methylpyridine: The under-oxidation or intermediate alcohol product.[4][6]
-
Unreacted 2-bromo-4,6-dimethylpyridine: The starting material.
Q3: Which analytical techniques are most effective for identifying and quantifying these byproducts?
A combination of techniques is recommended for unambiguous identification:
-
¹H NMR Spectroscopy: Provides distinct signals for the aldehyde, carboxylic acid, alcohol, and methyl protons, allowing for straightforward identification and relative quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the volatile starting material, the desired aldehyde, and the alcohol byproduct, while also confirming their molecular weights.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying the less volatile carboxylic acid byproduct and separating it from other components in the reaction mixture.
-
Infrared (IR) Spectroscopy: Can help distinguish between the carbonyl stretches of the aldehyde (around 1700 cm⁻¹) and the carboxylic acid (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification, providing likely causes and actionable solutions.
Problem 1: Low yield of the desired aldehyde with a significant amount of a more polar impurity.
-
Symptom: TLC analysis shows a major spot at a lower Rf value than the product. ¹H NMR of the crude mixture shows a diminished aldehyde proton signal (~10 ppm) and the appearance of a broad singlet that disappears upon D₂O exchange.
-
Likely Cause: Over-oxidation of the target aldehyde to 2-bromo-6-methylpyridine-4-carboxylic acid . This occurs when the reaction is run for too long, at too high a temperature, or with an excess of selenium dioxide.
-
Mechanistic Insight: The aldehyde hydrate, formed in the presence of water, can be further oxidized by SeO₂ to the carboxylic acid. The reaction mechanism generally proceeds through an ene reaction followed by a[2][7]-sigmatropic rearrangement.[4][5][6] Over-exposure to the oxidant can push the reaction past the desired aldehyde stage.
-
Solutions:
-
Reaction Monitoring: Carefully monitor the reaction's progress using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.
-
Stoichiometry Control: Use a precise stoichiometry of selenium dioxide (typically 1.0 to 1.2 equivalents). Avoid using a large excess.
-
Temperature Management: Maintain a consistent and moderate reaction temperature (e.g., refluxing dioxane). Runaway temperatures can accelerate the rate of over-oxidation.
-
Purification: The carboxylic acid byproduct can be removed by performing an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, while the desired aldehyde remains in the organic layer.
-
Problem 2: The crude product contains both the desired aldehyde and a significant amount of an alcohol intermediate.
-
Symptom: GC-MS analysis shows a peak corresponding to the molecular weight of 2-bromo-4-(hydroxymethyl)-6-methylpyridine (M+H = 202/204) in addition to the product. The ¹H NMR shows a singlet around 4.5-4.8 ppm, characteristic of a benzylic-type alcohol.
-
Likely Cause: Incomplete oxidation or premature quenching of the reaction, resulting in the presence of the 2-bromo-4-(hydroxymethyl)-6-methylpyridine intermediate.[6]
-
Mechanistic Insight: The oxidation of a methyl group by SeO₂ proceeds via an allylic/benzylic alcohol intermediate.[4] If the reaction conditions are not vigorous enough or the reaction time is too short, this intermediate can be isolated.
-
Solutions:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature to ensure the complete conversion of the alcohol intermediate to the aldehyde. Continue to monitor by TLC or GC.
-
Re-subject the Mixture: If the reaction has already been worked up, the mixture containing the alcohol can be re-subjected to the oxidation conditions, though this may lead to some over-oxidation and loss of material.
-
Alternative Oxidation: The isolated mixture can be treated with a milder oxidant that selectively converts alcohols to aldehydes, such as manganese dioxide (MnO₂) or a PCC/DCM system, to convert the remaining alcohol without affecting the desired product.
-
Problem 3: My ¹H NMR spectrum shows two distinct singlets in the aromatic region where only one is expected for the product.
-
Symptom: Besides the expected two singlets for the 2-bromo-6-methylpyridine-4-carbaldehyde protons on the pyridine ring, an additional singlet or set of signals is present. GC-MS may show an isomeric product.
-
Likely Cause: Formation of an isomeric byproduct, most likely 2-bromo-4-methylpyridine-6-carbaldehyde . This can happen if the starting material is 2-bromo-4,6-dimethylpyridine and the oxidant non-selectively oxidizes the methyl group at the 6-position.
-
Mechanistic Insight: While oxidation at the 4-position is generally favored, the electronic and steric environment can sometimes allow for competitive oxidation at the 6-position methyl group. This leads to a difficult-to-separate isomeric impurity.
-
Solutions:
-
Confirm Starting Material: Ensure the correct starting material (2-bromo-4,6-dimethylpyridine) is being used and is pure.
-
Optimize Solvent/Temperature: Subtle changes in solvent polarity and reaction temperature can sometimes influence the regioselectivity of the oxidation. Experimenting with different solvents (e.g., dioxane vs. acetic acid) may be beneficial.[8][9]
-
Chromatographic Separation: Careful column chromatography is the most effective way to separate these isomers. A gradient elution with a hexane/ethyl acetate solvent system is typically successful.
-
Analytical Data and Workflow
Data Comparison Table
The following table summarizes the expected ¹H NMR and Mass Spectrometry data for the target compound and its most common byproducts to aid in identification.
| Compound Name | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass (m/z) [M+H]⁺ |
| 2-Bromo-6-methylpyridine-4-carbaldehyde | ~10.1 (s, 1H, -CHO), ~7.8 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~2.7 (s, 3H, -CH₃) | 200/202 | |
| 2-Bromo-6-methylpyridine-4-carboxylic acid | >11.0 (br s, 1H, -COOH), ~8.1 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~2.7 (s, 3H, -CH₃)[10] | 216/218 | |
| 2-Bromo-4-(hydroxymethyl)-6-methylpyridine | ~7.3 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.5 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH) | 202/204 | |
| 2-Bromo-4,6-dimethylpyridine | ~7.0 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~2.5 (s, 3H, -CH₃), ~2.4 (s, 3H, -CH₃) | 186/188 |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for SeO₂ Oxidation
-
Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4,6-dimethylpyridine (1.0 eq).
-
Reagent Addition: Add dioxane (approx. 0.2 M concentration) followed by selenium dioxide (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and stir vigorously. Monitor the reaction every 1-2 hours by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. A black precipitate of elemental selenium will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with additional dioxane or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.
Visualizing the Synthetic and Side-Reaction Pathways
The following diagrams illustrate the intended synthesis and the formation of key byproducts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 3. youtube.com [youtube.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR [m.chemicalbook.com]
- 8. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2-BroMo-6-Methylpyridin-4-carboxylic acid(25462-84-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Managing Catalyst Deactivation with 2-Substituted Pyridine Substrates
Welcome to the technical support center dedicated to addressing a significant challenge in modern catalysis: the deactivation of catalysts in the presence of 2-substituted pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter and seek to overcome this common hurdle in their synthetic endeavors. Here, we will delve into the underlying causes of catalyst deactivation and provide actionable troubleshooting strategies and preventative measures.
Introduction: The Challenge of 2-Substituted Pyridines
2-substituted pyridines are prevalent structural motifs in pharmaceuticals and agrochemicals. However, their synthesis via cross-coupling and other catalytic reactions is often hampered by catalyst deactivation. The nitrogen atom of the pyridine ring can act as a potent ligand, strongly coordinating to the metal center of the catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, thereby poisoning the catalyst and impeding the desired transformation.[1] The steric hindrance introduced by the substituent at the 2-position can further exacerbate this issue, influencing the binding kinetics and the stability of these deactivating species.
This guide provides a structured approach to diagnosing and mitigating catalyst deactivation when working with these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my reaction with a 2-substituted pyridine?
A1: The most common indicators of catalyst deactivation include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to less challenging substrates.[1]
-
Incomplete Conversion: The reaction stalls before the complete consumption of the starting material, even after extended reaction times.[1]
-
Formation of Byproducts: An increase in the formation of undesired side products, such as homocoupled products.[2]
-
Catalyst Decomposition: Visual changes, such as the formation of palladium black, indicate the decomposition of the catalyst.[2]
Q2: Which types of catalysts are particularly susceptible to deactivation by 2-substituted pyridines?
A2: Palladium-based catalysts, widely used in cross-coupling reactions, are highly susceptible to poisoning by pyridine-containing substrates.[3][4][5] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive complexes. Other transition metal catalysts, such as those based on nickel, rhodium, and iridium, can also be affected, although the specific deactivation mechanisms may vary.[4][6]
Q3: Can the electronic properties of the 2-substituent influence the rate of deactivation?
A3: Yes, the electronic nature of the substituent at the 2-position can significantly impact the catalyst's stability. Electron-donating groups can increase the basicity of the pyridine nitrogen, enhancing its ability to coordinate to and poison the metal center. Conversely, electron-withdrawing groups can reduce the basicity of the nitrogen, potentially lessening its inhibitory effect.
Troubleshooting Guides
Problem: Rapid Loss of Catalytic Activity
Symptoms: The reaction starts but quickly slows down or stops completely within a short period.
Potential Causes & Diagnostic Steps:
-
Strong Catalyst-Substrate Binding: The 2-substituted pyridine is irreversibly binding to the catalyst.
-
Diagnostic Test: Analyze the reaction mixture by LC-MS at an early time point. Look for a mass corresponding to a catalyst-substrate adduct.
-
-
Ligand Degradation: The supporting ligand on the catalyst is unstable under the reaction conditions.
-
Diagnostic Test: Run a control reaction without the 2-substituted pyridine substrate. If the catalyst still deactivates (e.g., formation of palladium black), the ligand is likely the issue.[2]
-
Solutions:
-
Ligand Modification: Employ more robust ligands, such as N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphine ligands. These can sometimes prevent the substrate from displacing the ligand and deactivating the catalyst.[2]
-
Use of Additives: The addition of a Lewis acid can sometimes coordinate to the pyridine nitrogen, blocking it from poisoning the catalyst.[7]
-
Temperature Optimization: Lowering the reaction temperature may disfavor the formation of the deactivating catalyst-substrate complex.[2]
Problem: Inconsistent Reaction Yields
Symptoms: Repetitions of the same reaction give significantly different yields.
Potential Causes & Diagnostic Steps:
-
Sensitivity to Air and Moisture: The catalyst or reagents are sensitive to atmospheric conditions.
-
Diagnostic Test: Ensure all reagents and solvents are rigorously dried and degassed. Set up the reaction in a glovebox to see if consistency improves.[2]
-
-
Variable Quality of Reagents: Impurities in the 2-substituted pyridine or other reagents are acting as catalyst poisons.
-
Diagnostic Test: Purify all reagents before use. Analyze the starting materials by NMR and LC-MS to check for impurities.
-
Solutions:
-
Strict Inert Atmosphere: Employ rigorous techniques to exclude air and moisture, such as using Schlenk lines or a glovebox.[2]
-
Reagent Purification: Purify all reagents, including the solvent, before use. Passing solvents through a column of activated alumina can remove trace impurities.
-
Use of Pre-catalysts: Utilize well-defined pre-catalysts that are more stable and less sensitive to handling than catalysts generated in situ.
Visualizing Deactivation Pathways
The following diagram illustrates a simplified, common pathway for catalyst deactivation by a 2-substituted pyridine in a cross-coupling reaction.
Caption: Catalyst deactivation by 2-substituted pyridine.
Experimental Protocols
Protocol for Screening Ligands to Mitigate Deactivation
This protocol outlines a systematic approach to identify a suitable ligand that can overcome catalyst deactivation.
Materials:
-
2-substituted pyridine substrate
-
Coupling partner (e.g., boronic acid for Suzuki coupling)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, DavePhos) and N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIMes)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Inert atmosphere (glovebox or Schlenk line)
-
Reaction vials with stir bars
-
Heating block
Procedure:
-
Array Preparation: In a glovebox, arrange a series of reaction vials.
-
Reagent Addition: To each vial, add the 2-substituted pyridine (1.0 equiv.), coupling partner (1.2 equiv.), base (2.0 equiv.), and palladium pre-catalyst (e.g., 2 mol%).
-
Ligand Addition: To each vial, add a different ligand (e.g., 4 mol%). Include a control reaction with no added ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to reach the desired concentration.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block. Stir the reactions for a predetermined time (e.g., 12 hours).
-
Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Evaluation: Compare the product yields across the different ligands. The ligand that provides the highest yield is the most effective at preventing catalyst deactivation for this specific substrate.
Quantitative Data Summary
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| None | 2 | 100 | 12 | <5 |
| XPhos | 2 | 100 | 12 | 85 |
| SPhos | 2 | 100 | 12 | 78 |
| RuPhos | 2 | 100 | 12 | 92 |
| IPr | 2 | 100 | 12 | 65 |
Note: The data in this table is illustrative and will vary depending on the specific reaction.
Troubleshooting Workflow Diagram
This diagram provides a logical flow for troubleshooting catalyst deactivation issues.
Caption: A decision tree for troubleshooting catalyst deactivation.
Conclusion
Managing catalyst deactivation with 2-substituted pyridine substrates is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental mechanisms of deactivation and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly improve the success rate of their catalytic reactions. The key lies in careful optimization of ligands, reaction conditions, and the potential use of additives to circumvent the inhibitory effects of the pyridine nitrogen.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis.
- Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp²)–H Borylation. ACS Catalysis, 14(18), 13999-14011.
- Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp²)-H Borylation. Princeton University.
- Dalton Transactions. (n.d.). A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation. RSC Publishing.
- ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
- (n.d.).
- PMC. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. NIH.
- PMC. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. PubMed Central.
- PMC. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH.
- PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH.
- ResearchGate. (n.d.). A Strategy for C−H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis.
- (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
- ResearchGate. (n.d.). Ligand design strategy to enhance the catalyst stability for efficient formic acid dehydrogenation.
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- SFA ScholarWorks. (n.d.). Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S20s.
- MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- PMC. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. NIH.
- PMC. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- (2024, April 23).
- ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- PubMed. (2001, May 3). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. NIH.
- Organic & Biomolecular Chemistry. (n.d.). Enhancing catalytic activity of pyridines via para-iminophosphorano substituents. RSC Publishing.
- MDPI. (n.d.). Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 2-Bromo-6-methylnicotinaldehyde in Reaction Media
Welcome to the technical support guide for 2-Bromo-6-methylnicotinaldehyde (CAS: 853179-74-5). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Achieving complete dissolution of this reagent is often the first critical step toward a successful reaction, directly impacting reaction kinetics, yield, and purity. This guide provides in-depth, field-proven insights into understanding and overcoming solubility challenges.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Profile
This section addresses the fundamental properties of this compound that govern its behavior in solution.
Q1: What are the core physical properties of this compound that influence its solubility?
A1: Understanding the molecule's structure is key to predicting its solubility. This compound is a low-melting solid (melting point: 66°C) with a molecular weight of approximately 200.03 g/mol .[1][2] Its structure contains several features that create a molecule of intermediate polarity:
-
A Pyridine Ring: A moderately polar heterocyclic aromatic ring.
-
An Aldehyde Group (-CHO): A polar functional group capable of hydrogen bonding as an acceptor.
-
A Bromine Atom (-Br): Adds mass and some polarity.
-
A Methyl Group (-CH3): A non-polar, hydrophobic group.
This combination results in a molecule that is generally insoluble in water but soluble in a range of common organic solvents.[1] The planarity of the pyridine ring can also contribute to strong intermolecular interactions in its solid crystal lattice, making it resistant to dissolution without sufficient energy input or a compatible solvent.[3]
Q2: The principle "like dissolves like" is often cited. How does it apply to this specific compound?
A2: The "like dissolves like" principle is central to selecting an appropriate solvent.[4][5] For this compound, this means:
-
Polar Solvents: It dissolves well in polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dioxane, as well as polar protic solvents like ethanol.[1] These solvents can interact favorably with the polar aldehyde and pyridine components of the molecule.
-
Non-Polar Solvents: Its solubility is limited in highly non-polar solvents like hexanes at room temperature. However, it shows sufficient solubility in moderately non-polar solvents like toluene or dichloromethane, especially with gentle heating. This is often leveraged in purification methods like column chromatography, which use solvent systems like hexanes/ethyl acetate.[6]
-
Aqueous Systems: It is considered insoluble in water.[1] Reactions requiring aqueous conditions, such as many cross-coupling reactions, will necessitate a biphasic system or the use of a co-solvent to bring all reactants into the same phase.[7]
Q3: How significantly does temperature impact the solubility of this compound?
A3: For solid solutes like this one, temperature is a critical factor. Increasing the temperature of the solvent provides the energy needed to overcome the intermolecular forces holding the crystal lattice together.[4][8]
-
Endothermic Dissolution: The dissolution process for this compound is typically endothermic (absorbs heat). Therefore, increasing the temperature will almost always increase both the rate of dissolution and the total amount of solute that can be dissolved.
-
Practical Application: Gentle heating (e.g., to 40-60°C) is a common and highly effective first step to dissolve the compound in solvents where it has limited room-temperature solubility. In some cases, heating can be used to aid dissolution in challenging co-solvent systems.[9]
Part 2: Troubleshooting Guide - From Insoluble to In-Solution
This section provides a systematic approach to resolving specific solubility problems encountered during experiments.
Issue 1: The compound is not dissolving in my chosen reaction solvent.
-
Causality: The chosen solvent may lack the appropriate polarity to effectively solvate the molecule, or the energy barrier to breaking the crystal lattice is too high at the current temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insolubility.
Issue 2: The compound dissolves initially but precipitates out during the reaction.
-
Causality: This often occurs for one of three reasons:
-
Temperature Change: The reaction mixture has cooled from the initial dissolution temperature.
-
Changing Solvent Composition: A reagent was added in a solvent that is an anti-solvent for your compound, reducing its overall solubility in the mixture.
-
Reaction Progression: The product of the reaction is insoluble under the reaction conditions.
-
-
Solutions:
-
Maintain Temperature: Ensure the reaction is maintained at a temperature where the starting material remains soluble.
-
Solvent-Matched Reagents: Dissolve incoming reagents in the same solvent as the reaction mixture, if possible.
-
Increase Solvent Volume: A more dilute reaction may keep all components in solution.
-
Employ a Co-Solvent: A robust co-solvent system (e.g., Toluene/DMF) can often accommodate changes in the reaction mixture more effectively than a single solvent.
-
Issue 3: My cross-coupling reaction has stalled, and I see solid starting material. Is this a solubility problem?
-
Causality: Yes, this is a classic sign of a solubility-limited reaction. Many palladium-catalyzed cross-coupling reactions are highly sensitive to the concentration of reactants available to the catalyst in the solution phase.[10] If the this compound is not fully dissolved, its effective concentration is very low, leading to slow or incomplete conversion. The pyridine nitrogen can also inhibit the catalyst, an issue that is exacerbated when the reaction is heterogeneous.[11]
-
Solutions:
-
Prioritize Dissolution: Before adding the catalyst or other key reagents, ensure the this compound is completely dissolved, using heat if necessary.
-
Optimize the Solvent System: For reactions like Suzuki-Miyaura coupling, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[7] The ratio must be optimized to ensure all components—the aryl halide, the boronic acid, and the base—have sufficient solubility.
-
Consider High-Boiling Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP can be excellent for challenging couplings as they effectively dissolve a wide range of organic molecules and inorganic salts and allow for higher reaction temperatures.
-
Advanced Methods: For extremely challenging cases where no solvent system is effective, emerging techniques like high-temperature ball milling for solid-state cross-coupling can be explored.[12]
-
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Optimal Solubility
This protocol allows for the rapid determination of a suitable solvent using minimal material.
-
Preparation: Aliquot 5-10 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.2 mL) of a candidate solvent from the table below.
-
Room Temperature Test: Vigorously stir or vortex each vial at room temperature for 2-3 minutes. Record visual observations (fully dissolved, partially dissolved, insoluble).
-
Elevated Temperature Test: For vials where the compound is not fully dissolved, place them in a heated block or oil bath at 50°C for 5 minutes with stirring. Record observations again.
-
Selection: Choose the solvent or solvent system that provides complete dissolution under conditions compatible with your planned reaction.
Data Table: Recommended Solvents for this compound
| Solvent | Polarity | Type | Boiling Point (°C) | Typical Use Case & Comments |
| Tetrahydrofuran (THF) | Moderately Polar | Aprotic Ether | 66 | Excellent starting point. Good general-purpose solvent for many reactions. |
| 1,4-Dioxane | Moderately Polar | Aprotic Ether | 101 | Common in cross-coupling reactions; higher boiling point than THF. |
| Toluene | Non-Polar | Aromatic | 111 | Good for dissolving the organic substrate; often requires a co-solvent for inorganic salts. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Ester | 77 | Often used for purification (chromatography) and extractions.[6] |
| Acetonitrile (ACN) | Polar | Aprotic | 82 | Good for dissolving polar organics, but check compatibility with reaction reagents. |
| Dimethylformamide (DMF) | Highly Polar | Aprotic | 153 | Excellent solvent for a wide range of substrates and salts. High boiling point. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar | Aprotic | 189 | Very strong solvent, can dissolve most organics. Use with caution; can complicate workups. |
| Ethanol (EtOH) | Polar | Protic | 78 | Good solubility, but the protic nature may interfere with certain reagents (e.g., Grignards).[1] |
Diagram: Key Factors Governing Solubility
Caption: Interrelated factors that control solubility.
References
- ChemBK. This compound - Introduction. [Link]
- Molbase. This compound - 853179-74-5. [Link]
- LibreTexts. Factors affecting solubility. [Link]
- Quora.
- Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
- SpringerLink.
- ICReDD. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. [Link]
- ResearchGate.
- IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
- Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
- NIH National Center for Biotechnology Information. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
Technical Support Center: Aldehyde Group Stability & Reactivity in Basic Media
Welcome to the technical support center for handling aldehydes in basic reaction conditions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability and reactivity of the aldehyde functional group. Here, you will find in-depth answers to common questions, troubleshooting strategies for problematic reactions, and detailed protocols to enhance the success of your experiments.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental principles governing the behavior of aldehydes in the presence of bases.
Question: Why is my aldehyde degrading or participating in side reactions under basic conditions?
Answer: The reactivity of an aldehyde in a basic medium is primarily dictated by the presence or absence of α-hydrogens (protons on the carbon adjacent to the carbonyl group).
-
For Enolizable Aldehydes (with α-hydrogens): The α-hydrogens are weakly acidic (pKa ≈ 17-20) because the resulting conjugate base, an enolate anion, is stabilized by resonance.[1][2] In the presence of a base, the aldehyde can be deprotonated to form this nucleophilic enolate.[3][4] This enolate is often the intended reactive species but can also lead to undesired side reactions like self-condensation (aldol reaction) or polymerization, especially under harsh conditions (strong base, high temperature).[5][6]
-
For Non-Enolizable Aldehydes (without α-hydrogens): Aldehydes like benzaldehyde or formaldehyde lack α-hydrogens and cannot form enolates.[7] However, in the presence of a strong base, they are susceptible to a disproportionation reaction known as the Cannizzaro reaction, yielding one molecule of a primary alcohol (from reduction) and one molecule of a carboxylic acid (from oxidation).[8][9][10]
Question: What is an enolate, and why is it important?
Answer: An enolate is the anion formed by the deprotonation of the α-carbon of a carbonyl compound.[1][3] It is a powerful nucleophile due to the resonance delocalization of the negative charge between the α-carbon and the oxygen atom. This dual nature (C-nucleophile and O-nucleophile) is the foundation of many crucial carbon-carbon bond-forming reactions, most notably the aldol condensation.[1][3][4] Understanding and controlling enolate formation is key to managing aldehyde reactivity in basic media.
Troubleshooting Common Reactions
This section provides specific guidance for issues encountered during common base-mediated reactions involving aldehydes.
Scenario 1: Aldol Condensation Issues
Question: My aldol condensation is resulting in a low yield and a complex mixture of unidentified products. What is going wrong?
Answer: This is a frequent challenge in aldol chemistry. The root cause often lies in a lack of control over the reaction's equilibrium and multiple competing pathways.
Potential Causes & Solutions:
-
Reversible Aldol Addition: The initial aldol addition is often reversible.[11] If the equilibrium does not favor the product, yields will be low. Driving the reaction forward by subsequently performing an irreversible dehydration (condensation) step, often encouraged by heat, can significantly improve the overall yield of the final α,β-unsaturated product.[6][12]
-
Uncontrolled Cross-Condensation: If you are using two different enolizable aldehydes (a "crossed aldol" reaction), you can form up to four different products, leading to a purification nightmare.[13]
-
Solution: To achieve selectivity, one aldehyde partner should be non-enolizable (e.g., benzaldehyde, formaldehyde). This partner can only act as the electrophile. Alternatively, use a pre-formed lithium enolate (e.g., using a strong, hindered base like LDA at low temperature) and then add the second aldehyde electrophile. This kinetic control approach prevents self-condensation of the second aldehyde.[5][11]
-
-
Polymerization: Aldehydes, especially simple ones like acetaldehyde, can readily polymerize under basic conditions.
-
Solution: Maintain a low reaction temperature, control the rate of addition of the base or aldehyde, and avoid excessively high concentrations of strong base.
-
Troubleshooting Workflow for Aldol Reactions
The following decision tree can help diagnose and solve common issues in aldol condensations.
Caption: Troubleshooting workflow for aldol condensation reactions.
Scenario 2: Cannizzaro Reaction Issues
Question: I am trying to perform a reaction on a non-enolizable aldehyde with a strong base, but my yield of the desired alcohol is only ~50%. How can I improve this?
Answer: The standard Cannizzaro reaction is a disproportionation where two molecules of the aldehyde react to give one molecule of the alcohol and one of the carboxylic acid.[7][9] Therefore, the maximum theoretical yield for either product is 50%.
Solution: The Crossed Cannizzaro Reaction
To maximize the yield of the more valuable alcohol, you can use a "crossed Cannizzaro reaction." In this variation, you use your valuable aldehyde in combination with a cheap, highly reactive "sacrificial" aldehyde, typically formaldehyde.[14][15] Formaldehyde is preferentially oxidized to formate, while your target aldehyde is almost exclusively reduced to the desired alcohol, pushing its yield much closer to 100%.[7][14]
Cannizzaro Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution followed by a hydride transfer.
Caption: Simplified mechanism of the Cannizzaro reaction.
Scenario 3: Chemoselectivity Issues
Question: My starting material contains both an aldehyde and another base-sensitive group (e.g., an ester or a ketone). How can I selectively react at the other site without affecting the aldehyde?
Answer: Aldehydes are generally more electrophilic and thus more reactive than other carbonyl compounds like ketones or esters.[16][17] In many cases, a reagent will react preferentially with the aldehyde. However, when using strong bases or nucleophiles, this selectivity can be lost. The most robust solution is to temporarily "mask" or "protect" the aldehyde.
Solution: Use a Protecting Group
The best strategy is to convert the aldehyde into a functional group that is stable under basic conditions and can be easily removed later. Acetals are the most common and effective protecting groups for aldehydes in basic media.[18][19][20]
-
Acetal Protection: Reacting the aldehyde with a diol (like ethylene glycol) under acidic catalysis forms a cyclic acetal. This group is exceptionally stable to strong bases, hydrides, Grignard reagents, and other nucleophiles.[20][21]
-
Deprotection: After you have completed your desired reaction on the other functional group, the acetal can be easily removed, regenerating the original aldehyde, by treatment with aqueous acid.[18][21]
Decision Tree for Aldehyde Stability
Caption: Decision tree for selecting a strategy with aldehydes in base.
Proactive Strategies & Protocols
Protecting Groups for Aldehydes
A summary of common protecting groups stable to basic conditions.
| Protecting Group | Structure Example (from R-CHO) | Protection Conditions | Deprotection Conditions | Stability Notes |
| Cyclic Acetal | Ethylene glycol, cat. H⁺ (e.g., TsOH), Dean-Stark trap | Aqueous Acid (e.g., HCl, H₂SO₄) | Excellent stability to bases, nucleophiles, hydrides, organometallics.[18][20][21] | |
| Dithioacetal | Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂) or Protic Acid | HgCl₂ in aq. CH₃CN; or other oxidative methods | Stable to both acidic and basic conditions.[21] Useful if subsequent steps require acid. |
Experimental Protocol: Acetal Protection of an Aldehyde
This protocol describes a general procedure for the protection of an aldehyde using ethylene glycol.
Materials:
-
Aldehyde (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (TsOH) (0.01 - 0.05 eq, catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
Procedure:
-
Setup: To a round-bottom flask, add the aldehyde, toluene, and ethylene glycol.
-
Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid (TsOH).
-
Reaction: Equip the flask with a Dean-Stark trap and condenser and bring the mixture to reflux. Water will be removed azeotropically and collected in the trap. Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal.
-
Purification: Purify the product as necessary, typically by column chromatography or distillation.
Self-Validation:
-
Successful water collection in the Dean-Stark trap is a positive indicator of reaction progress.
-
The disappearance of the aldehyde spot and the appearance of a new, less polar spot on a TLC plate confirms the conversion.
References
- ScienceQuery. (2024).
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- Fiveable. (2023). 11.3 Protecting groups - Organic Chemistry II. [Link]
- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
- JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
- SATHEE. Cannizzaro Reaction Mechanism. [Link]
- Wikipedia. Cannizzaro reaction. [Link]
- Unknown Source. Cannizzaro Reaction.
- ChemTube3D.
- Wikipedia. Aldehyde. [Link]
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
- Journal of the American Chemical Society.
- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
- Allen. Cannizzaro Reaction Mechanism. [Link]
- Welcome Home Vets of NJ. Aldol Condensation Practice Problems With Answers. [Link]
- Britannica. (2025).
- Quora. (2016). What is stability of aldehyde and ketone?. [Link]
- Wikipedia. Chemoselectivity. [Link]
- Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons.
- Master Organic Chemistry. (2022).
- Wikipedia. Aldol reaction. [Link]
- Chemistry LibreTexts. (2023).
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- 21. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Strategies for the Removal of Palladium Catalysts from Reaction Products
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for the effective removal of palladium catalyst residues from reaction products. Ensuring the complete removal of these catalysts is not only critical for the purity and safety of active pharmaceutical ingredients (APIs) but also for the reliability and reproducibility of subsequent synthetic transformations.[1][2]
The Criticality of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, are powerful tools in modern organic synthesis due to their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[3][4] However, residual palladium in the final product can be toxic and may interfere with downstream processes. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products, making efficient palladium removal a non-negotiable step in pharmaceutical manufacturing.[3][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium?
A1: The most common and effective methods include:
-
Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3][7]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[7][8]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[3][7]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[7][8][9]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[8][10]
Q2: How do I select the most appropriate palladium removal method?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
Scale of the reaction: Some methods are more suitable for large-scale production.
-
Required purity level: The stringency of the final product's purity requirements will dictate the necessary rigor of the removal method.
Q3: My attempts to remove palladium have been inconsistent. What could be the cause?
A3: Inconsistent palladium removal can stem from variations in the palladium species present at the end of the reaction (e.g., different oxidation states). To mitigate this, it is crucial to standardize your reaction work-up procedure to ensure consistency in the palladium species before attempting removal.[7] Using a broad-spectrum scavenger or a pre-treatment step to convert palladium into a single, more easily removable species can also improve consistency.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Inefficient Palladium Removal with Scavengers
Symptoms: High levels of palladium remain in the product after treatment with a scavenger.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) or Pd(II)). Thiol-based scavengers are often effective for Pd(II) complexes.[1] It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific system.[1] |
| Insufficient Scavenger Amount | Using too little scavenger will result in incomplete palladium removal. A typical starting point is 5 equivalents of the scavenger relative to the palladium catalyst.[1] This ratio may need to be increased for optimal performance. |
| Suboptimal Reaction Conditions | Time and temperature can significantly influence scavenger efficiency. While many scavengers are effective at room temperature, gentle heating can sometimes enhance their performance.[1] |
Issue 2: Significant Product Loss During Purification
Symptoms: Low yield of the final product after purification.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption | The product may be adsorbing to the purification medium, especially with activated carbon.[7] |
| Optimization of Adsorbent Amount | Use the minimum effective amount of scavenger or activated carbon to minimize product loss. |
| Solvent Adjustment | The choice of solvent can affect the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble can reduce its adsorption.[7] |
| Alternative Purification Method | If product loss remains high, consider switching to a different method such as crystallization or extraction.[7] |
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol outlines the use of a solid-supported scavenger to remove residual palladium from a reaction mixture.
Workflow Diagram:
Caption: Workflow for Palladium Removal using a Solid-Supported Scavenger.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent such as THF, DCM, or Ethyl Acetate.[7]
-
Add Scavenger: Add the solid-supported scavenger to the solution. A common starting point is to use 5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[7]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[7]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[7]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and versatile adsorbent for removing palladium residues.[11][12][13]
Workflow Diagram:
Caption: Workflow for Palladium Removal using Activated Carbon.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate solvent like Toluene or THF.[7]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or an elevated temperature for a predetermined time (e.g., 1-24 hours). The optimal time should be determined by monitoring the palladium concentration periodically.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[7]
-
Concentration: Concentrate the filtrate to obtain the purified product.[7]
-
Analysis: Analyze the purified product for residual palladium content.
Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Scavengers | High selectivity, effective for a wide range of palladium species. | Can be expensive, may require optimization of conditions. | Removing low levels of palladium to meet strict purity requirements. |
| Activated Carbon | Cost-effective, readily available, effective for various palladium forms.[11][12] | Can cause product loss due to non-specific adsorption.[7] | General-purpose palladium removal, especially at larger scales. |
| Filtration (Celite) | Simple, fast, and effective for heterogeneous palladium.[8] | Ineffective for soluble or colloidal palladium species.[1] | Initial removal of solid palladium catalysts like Pd/C. |
| Crystallization | Can provide very high purity product, scalable. | May not be effective for all compounds, can be time-consuming. | Final purification step, especially when combined with other methods.[1] |
| Extraction | Can be effective for specific systems, scalable. | Often requires large volumes of solvents, may not be universally applicable. | Systems where palladium can be selectively partitioned into an aqueous phase.[9] |
| Chromatography | Can achieve high levels of purification. | Can be costly and time-consuming, may not be practical for large scales. | Small-scale purification and when other methods fail. |
References
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2020). MDPI.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications.
- Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.).
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed.
- Scrap Palladium-Carbon Catalyst Fractionation and Extraction Recovery. (2023).
- Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). SciSpace.
- Removal of leached Palladium from reaction product. (2013). ScienceMadness Discussion Board.
- Method of removing palladium. (2005). Google Patents.
- How to Remove Palladium in three easy steps - Biotage. (2023).
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.).
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF. (2025). ResearchGate.
- oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). Johnson Matthey Technology Review.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
- Investigating the extraction of residual palladium in the pharmaceutical industry. (n.d.). Royal Commission for the Exhibition 1851.
- Removal of Residual Palladium from API - Si-Novation. (n.d.).
- Recrystallization help : r/OrganicChemistry. (2022). Reddit.
Sources
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- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-6-methylnicotinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic selection of building blocks is paramount. Halogenated pyridines, such as 2-bromo- and 2-chloro-6-methylnicotinaldehyde, are invaluable synthons, offering a versatile handle for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The choice between a bromo or chloro substituent at the 2-position significantly impacts reactivity, dictating the required reaction conditions and ultimately influencing the efficiency of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by established mechanistic principles and illustrative experimental data from analogous systems.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energies
The differential reactivity between 2-bromo- and 2-chloro-6-methylnicotinaldehyde in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the disparity of their carbon-halogen (C-X) bond dissociation energies. The oxidative addition of the C-X bond to a palladium(0) catalyst is the initial and often rate-determining step in the catalytic cycle. A weaker C-X bond facilitates a more facile oxidative addition, leading to faster reaction rates and enabling the use of milder conditions.[1]
The established trend for C-X bond dissociation energies is C-I > C-Br > C-Cl, indicating that the C-Br bond is weaker and more readily cleaved than the C-Cl bond.[1] Consequently, 2-bromo-6-methylnicotinaldehyde is inherently more reactive than its chloro-analogue in these transformations. This necessitates the use of more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve comparable efficiencies with 2-chloro-6-methylnicotinaldehyde.[2]
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side quantitative data for 2-bromo- and 2-chloro-6-methylnicotinaldehyde under identical conditions is sparse in the literature, a comparative analysis can be constructed from well-established trends and data from closely related 2-halopyridine systems. The following sections provide an overview of the expected performance and necessary modifications in reaction conditions for these two substrates in three pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[3] As anticipated from bond energy considerations, this compound undergoes Suzuki-Miyaura coupling under more conventional conditions, often with standard palladium catalysts like Pd(PPh₃)₄. In contrast, the successful coupling of 2-chloro-6-methylnicotinaldehyde typically requires more advanced catalyst systems and more forcing conditions to overcome the higher activation barrier of C-Cl bond cleavage.[4]
| Feature | This compound | 2-Chloro-6-methylnicotinaldehyde |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Expected Yields | Good to Excellent | Fair to Good (with optimization) |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5] Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond makes this compound a more amenable substrate for this transformation.[6] Achieving efficient C-N bond formation with 2-chloro-6-methylnicotinaldehyde necessitates the use of highly active catalyst systems, often featuring sterically hindered biarylphosphine ligands, and stronger bases to facilitate the challenging oxidative addition step.[2] The presence of the aldehyde functionality also requires careful base selection to avoid unwanted side reactions.[6]
| Feature | This compound | 2-Chloro-6-methylnicotinaldehyde |
| Relative Reactivity | High | Low |
| Typical Catalyst System | Pd₂(dba)₃/BINAP, Pd(OAc)₂/dppp | Pd₂(dba)₃/RuPhos, Pd(OAc)₂/BrettPhos |
| Typical Base | NaOtBu | NaOtBu, LiHMDS |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Expected Yields | Good to Excellent | Moderate (with specialized catalysts) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes.[7] The established reactivity trend of halogens (I > Br > Cl) holds true for this reaction as well.[8] Consequently, this compound can be coupled with terminal alkynes under relatively mild, copper-co-catalyzed conditions. The coupling of 2-chloro-6-methylnicotinaldehyde is more challenging and often requires higher temperatures, more active catalyst systems, and potentially copper-free conditions to avoid side reactions.[9]
| Feature | This compound | 2-Chloro-6-methylnicotinaldehyde |
| Relative Reactivity | High | Very Low |
| Typical Catalyst System | Pd(PPh₃)₂Cl₂/CuI | Pd(OAc)₂/SPhos, PdCl₂(PCy₃)₂ |
| Typical Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₃PO₄ |
| Reaction Temperature | Room Temperature to 80 °C | 80-120 °C |
| Expected Yields | Good to Excellent | Low to Moderate (requires significant optimization) |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments that can serve as a starting point for the functionalization of 2-bromo- and 2-chloro-6-methylnicotinaldehyde.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-methylnicotinaldehyde (Optimized for a Less Reactive Substrate)
This protocol provides a starting point for the more challenging Buchwald-Hartwig amination of 2-chloro-6-methylnicotinaldehyde, employing a highly active catalyst system.[2]
Materials:
-
2-Chloro-6-methylnicotinaldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
Add 2-chloro-6-methylnicotinaldehyde and the amine to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles and Experimental Workflow
To further elucidate the processes described, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a generalized experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Strategic Recommendations
The choice between 2-bromo- and 2-chloro-6-methylnicotinaldehyde as a synthetic precursor is a critical decision that balances reactivity, cost, and the desired synthetic efficiency. This compound stands as the more reactive and versatile substrate, readily participating in a range of palladium-catalyzed cross-coupling reactions under relatively mild conditions. For research and development purposes where rapid diversification and high yields are paramount, the bromo-derivative is often the superior choice.
Conversely, 2-chloro-6-methylnicotinaldehyde offers a significant cost advantage, making it an attractive option for large-scale synthesis. However, its lower reactivity necessitates a more considered approach, requiring the use of advanced, highly active catalyst systems and more forcing reaction conditions. For process development and manufacturing, the initial investment in optimizing the reaction conditions for the chloro-analogue can lead to substantial long-term cost savings.
Ultimately, a thorough understanding of the inherent reactivity differences between these two valuable building blocks empowers researchers to make informed decisions, enabling the efficient and strategic synthesis of novel molecules for a wide array of applications in the pharmaceutical and materials science industries.
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A Comparative Guide to Cross-Coupling Reactions: 2-Bromo-6-methylnicotinaldehyde vs. 2-Iodopyridines
Introduction: The Central Role of Substituted Pyridines
In the landscape of modern drug discovery and materials science, pyridine scaffolds are ubiquitous. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry.[1][2] The strategic functionalization of the pyridine ring via transition-metal-catalyzed cross-coupling reactions is a cornerstone of contemporary organic synthesis, allowing for the rapid assembly of complex molecular architectures.[3][4][5]
This guide provides an in-depth comparative analysis of two key classes of building blocks for these transformations: 2-bromo-6-methylnicotinaldehyde, a trifunctional intermediate of growing importance[6][7], and the more general class of 2-iodopyridines. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the fundamental principles that govern reactivity, enabling researchers to make informed, causality-driven decisions in their synthetic planning. We will explore the mechanistic underpinnings of their differential reactivity, present comparative experimental data, and provide robust, field-tested protocols for their application.
Pillar 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens
The choice between a bromo- and an iodo-substituted pyridine is not arbitrary; it is a strategic decision rooted in the fundamental principles of organometallic chemistry. The critical differentiating factor is the Carbon-Halogen (C-X) bond dissociation energy (BDE) .
The C-I bond is significantly weaker and more polarizable than the C-Br bond.[8][9] This has a profound impact on the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the halo-pyridine to the active Pd(0) catalyst.[5][8][10] A lower BDE facilitates a more rapid oxidative addition, which translates to faster reaction rates and often allows for the use of milder reaction conditions.[8]
The established reactivity trend for halopyridines in palladium-catalyzed cross-coupling is unequivocally: I > Br > Cl > F .[9][10][11]
Caption: Relationship between halogen reactivity, bond energy, and reaction conditions.
Pillar 2: Head-to-Head Comparison in Key Cross-Coupling Reactions
While this compound is a specific molecule, its reactivity at the 2-position is representative of 2-bromopyridines. For this comparison, we will contrast its typical performance with that of a generic 2-iodopyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction in the pharmaceutical industry.[1][2][12][13] Here, the higher reactivity of the C-I bond is a distinct advantage, often leading to higher yields in shorter times and with lower catalyst loadings.
| Parameter | This compound | 2-Iodopyridine (Representative) | Rationale & Causality |
| Catalyst System | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ or Pd(OAc)₂ | Iodides are reactive enough for simpler catalysts; bromides often benefit from more robust, electron-rich ligands to promote oxidative addition.[14] |
| Catalyst Loading | 2-10 mol% | 0.5-5 mol% | Faster oxidative addition with iodides allows for a more efficient catalytic cycle, requiring less catalyst. |
| Temperature | 80-120 °C | Room Temp to 80 °C | The lower energy barrier for C-I bond cleavage allows the reaction to proceed at lower temperatures. |
| Reaction Time | 4-24 hours | 1-12 hours | Faster kinetics lead to shorter reaction times. |
| Typical Yield | Good to Excellent | Excellent | Milder conditions for iodides can reduce side reactions and decomposition, often improving yields. |
Data compiled from representative protocols and established chemical principles.[8][10][15][16]
Sonogashira Coupling
This palladium- and copper-co-catalyzed reaction couples terminal alkynes with organohalides, providing a direct route to valuable alkynyl-heterocycles. The reactivity trend remains consistent, with 2-iodopyridines generally outperforming their bromo-counterparts.[17][18]
| Parameter | This compound | 2-Iodopyridine (Representative) | Rationale & Causality |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI | The standard catalyst system is often effective for both, but conditions are harsher for bromides. |
| Catalyst Loading | 2-5 mol% Pd, 4-10 mol% CuI | 1-3 mol% Pd, 2-6 mol% CuI | Higher reactivity of iodides requires less catalyst turnover to achieve completion. |
| Temperature | 60-100 °C | Room Temp to 60 °C | The C-I bond's susceptibility to oxidative addition allows for significantly milder thermal conditions.[10] |
| Reaction Time | 6-24 hours | 2-12 hours | The kinetic advantage of the iodide substrate is clearly reflected in the reaction time. |
| Typical Yield | Moderate to Good | Good to Excellent | Milder conditions often prevent the homocoupling of the alkyne (Glaser coupling), a common side reaction. |
Data compiled from representative protocols and established chemical principles.[10][19]
Heck Coupling
The Heck reaction forms a C-C bond between an organohalide and an alkene.[20][21] While highly useful, this reaction often requires higher temperatures, where the stability of the starting materials can become a concern. The ability of 2-iodopyridines to react at lower temperatures is a significant process advantage.
| Parameter | This compound | 2-Iodopyridine (Representative) | Rationale & Causality |
| Catalyst System | Pd(OAc)₂ / P(o-tol)₃ | Pd(OAc)₂ | Iodides can often be coupled effectively with no phosphine ligand, simplifying the reaction and purification. |
| Base | Et₃N or K₂CO₃ | Et₃N or NaOAc | Weaker bases are often sufficient for the more reactive iodide. |
| Temperature | 100-140 °C | 80-100 °C | The substantial difference in required thermal energy highlights the greater reactivity of the C-I bond.[22] |
| Reaction Time | 12-48 hours | 6-24 hours | Faster oxidative addition translates directly to shorter reaction times. |
| Typical Yield | Moderate to Good | Good to Excellent | Milder conditions reduce the risk of thermal decomposition of reactants, catalysts, or products. |
Data compiled from representative protocols and established chemical principles.[22][23][24]
Pillar 3: Trustworthy & Self-Validating Experimental Protocols
The following protocols are designed as robust starting points. Every reaction should be monitored (e.g., by TLC or LC-MS) to confirm completion.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is designed to be a reliable method for coupling arylboronic acids with the less reactive bromopyridine substrate. The use of a pre-catalyst system and a robust base ensures efficient reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. Degassing removes dissolved oxygen which can lead to catalyst decomposition and homocoupling of the boronic acid.[25]
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor reaction progress periodically.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[15][26]
Protocol 2: Sonogashira Coupling of a 2-Iodopyridine
This protocol leverages the high reactivity of the 2-iodopyridine to achieve coupling under mild, copper-co-catalyzed conditions.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the 2-iodopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add anhydrous, degassed N,N-dimethylformamide (DMF) followed by triethylamine (Et₃N, 3.0 equiv.). The Et₃N acts as both the base and a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-8 hours. The high reactivity of the iodide often makes heating unnecessary. Monitor for the consumption of the starting material.
-
Work-up and Purification: Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with saturated aqueous NH₄Cl solution (to remove copper salts), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualization of Catalytic Cycles and Workflow
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting between bromo- and iodo-pyridine substrates.
Expert Insights: Navigating the "2-Pyridyl Problem"
Researchers often encounter challenges when performing cross-coupling reactions on pyridine-containing substrates, a phenomenon sometimes dubbed the "2-pyridyl problem".[27][28][29]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[25][30] This is why the choice of a suitable ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can help shield the palladium center and promote the desired catalytic cycle over catalyst sequestration.
-
Influence of Other Functional Groups: In the case of this compound, the aldehyde group is electron-withdrawing, which can slightly increase the reactivity of the C-Br bond. However, aldehydes can also participate in side reactions, especially under strongly basic conditions.[25] The choice of a milder base (e.g., K₃PO₄ or Cs₂CO₃ over hydroxides) is crucial to preserve the aldehyde functionality.[15][25] In most modern protocols, protection of the aldehyde is not necessary.[25]
-
Troubleshooting Low Yields: If a reaction with a 2-bromopyridine is providing low yields, consider the following:
-
Switch Ligand: Move to a more electron-rich and bulky ligand.
-
Increase Temperature: The oxidative addition to the C-Br bond may have a high activation energy.
-
Change Base/Solvent: The solubility and activity of the base can have a dramatic effect on the reaction rate.
-
Conclusion and Strategic Recommendations
The comparative study of this compound and 2-iodopyridines in cross-coupling reactions reveals a clear and predictable reactivity hierarchy governed by carbon-halogen bond strength.
-
2-Iodopyridines are the substrates of choice when high reactivity is paramount. They enable the use of milder conditions, shorter reaction times, and lower catalyst loadings, which is particularly advantageous for complex syntheses involving sensitive functional groups.
-
This compound and other 2-bromopyridines represent a highly versatile and often more cost-effective option. While they typically require more forcing conditions (higher temperatures, more sophisticated ligands), they are robust building blocks capable of participating in a wide array of transformations.[4]
The ultimate decision rests on a careful analysis of the specific synthetic challenge. For rapid analogue synthesis in a drug discovery program where speed and yield are critical, the initial investment in a 2-iodopyridine may be justified. For large-scale synthesis where cost is a primary driver, developing a robust protocol for a more economical 2-bromopyridine is often the superior strategy. This guide provides the foundational knowledge and practical tools to make that choice with confidence.
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- Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. (n.d.).
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- Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. (n.d.). ElectronicsAndBooks.
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- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH.
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- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH.
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A Researcher's Guide to the Electronic Effects of Substituents on 2-Halopyridine Reactivity
For researchers, scientists, and professionals in drug development, the 2-halopyridine scaffold is a cornerstone of modern synthetic chemistry. Its prevalence in pharmaceuticals and functional materials necessitates a deep understanding of its reactivity.[1] This guide provides an in-depth, objective comparison of how electronic effects governed by substituents dictate the reactivity of 2-halopyridines in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will delve into the causality behind experimental choices and provide supporting data to empower you to make informed decisions in your synthetic endeavors.
The Inherent Electronics of the 2-Halopyridine Ring
The reactivity of a 2-halopyridine is fundamentally governed by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the halogen atom at the C2 position. The nitrogen atom significantly lowers the electron density of the ring, particularly at the ortho (C2/C6) and para (C4) positions.[2][3] This inherent electron deficiency makes the 2-position highly susceptible to nucleophilic attack, a key step in SNAr reactions.
In the context of palladium-catalyzed cross-coupling, the story is more nuanced. While the C2 position is electronically activated, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[1][4] The strength of this bond, which varies with the halogen, plays a decisive role. Furthermore, the pyridine nitrogen can coordinate to the palladium center, influencing the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Deactivation
In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount to the reaction's success. The electronegative pyridine nitrogen is crucial as it can stabilize the negative charge through resonance, making the attack at the C2 and C4 positions particularly favorable.[2]
The Impact of Substituents
The presence of additional substituents on the pyridine ring can either enhance or diminish its reactivity towards nucleophiles.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ further decrease the electron density of the ring. When placed at positions that can delocalize the negative charge of the Meisenheimer intermediate (e.g., C4 or C6), they significantly accelerate the reaction. This is because they provide additional resonance stabilization for the intermediate.
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as -OCH₃, -CH₃, and -NH₂ increase the electron density of the ring.[5][6] This makes the ring less electrophilic and destabilizes the Meisenheimer intermediate, thereby slowing down or even inhibiting the SNAr reaction. The deactivating effect is most pronounced when the EDG is positioned to directly oppose the stabilizing effect of the pyridine nitrogen.
The Halogen as a Leaving Group
For SNAr reactions on pyridines, the reactivity order of the halogens is typically F > Cl ≈ Br > I .[2] This is because the rate-determining step is often the nucleophilic attack, and the high electronegativity of fluorine makes the attached carbon atom more electrophilic, thus accelerating the attack. The subsequent departure of the halide is a fast step. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[7]
Palladium-Catalyzed Cross-Coupling: A Dance of Bond Strength and Electronics
In contrast to SNAr, the reactivity of 2-halopyridines in cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is primarily dictated by the strength of the C-X bond.[3] The oxidative addition of the palladium(0) catalyst into this bond is the crucial first step.
The Decisive Role of the Carbon-Halogen Bond
The bond dissociation energies for carbon-halogen bonds follow the trend C-Cl > C-Br > C-I .[4] Consequently, the reactivity in cross-coupling reactions is the reverse of that in SNAr: I > Br > Cl . This means that 2-iodopyridines are the most reactive, followed by 2-bromopyridines, and then 2-chloropyridines.[1][8] Achieving comparable yields with 2-chloropyridines often requires more sophisticated and reactive catalyst systems, higher temperatures, and longer reaction times.[1]
The Subtle Influence of Substituents
The electronic effects of substituents in cross-coupling reactions are more complex than in SNAr.
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the rate of oxidative addition by making the C-X bond more polarized and the carbon atom more electrophilic. However, they can also slow down the subsequent reductive elimination step.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density on the palladium center after oxidative addition, which can facilitate the reductive elimination step. However, they can also hinder the initial oxidative addition.
The overall effect of a substituent often depends on a delicate balance of these opposing influences, as well as on the specific ligand and palladium source used.
Comparative Data: Substituent and Halogen Effects in Action
The following tables summarize experimental data from the literature to provide a quantitative comparison of the electronic effects on 2-halopyridine reactivity.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| 2-Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | 120 °C, 10 min (microwave) | Lower than bromo | [8] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | 120 °C, 10 min (microwave) | Higher than chloro | [8] |
| 2-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / PCy₃ | 150 °C | Good | [9] |
| 2-Bromopyridine | 4-Tolylboronic acid | Pd(OAc)₂ / PCy₃ | 150 °C | Excellent | [9] |
Table 2: Influence of Substituents on Nucleophilic Aromatic Substitution
| 2-Halopyridine Derivative | Nucleophile | Conditions | Reactivity Outcome | Reference |
| 2-Fluoropyridine | NaOEt in EtOH | Not specified | 320x faster than 2-chloropyridine | [7] |
| 3-Methyl-2-nitropyridine | [¹⁸F]Fluoride | 140 °C, 30 min | High radiochemical yield (70-89%) | [6] |
| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | 140 °C, 30 min | High radiochemical yield (70-89%) | [6] |
| 2-Chloropyridine | Amines | KF/water | Generally unsatisfactory yields | [10] |
| 2-Fluoropyridine | Amines | KF/water | Better yields than 2-chloropyridine | [10] |
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanisms of SNAr and a generalized Suzuki-Miyaura cross-coupling reaction, highlighting the key intermediates and the role of substituents.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-halopyridine.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine. It is essential to note that optimization may be required for different substrates.[1][3]
Materials:
-
2-Bromopyridine (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or a more specialized ligand like SPhos or XPhos for less reactive chlorides.
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine, the arylboronic acid, potassium carbonate, and the palladium catalyst and ligand.
-
Solvent Addition: Add the dioxane and water to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.[1]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Base (K₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Ligand (PPh₃): The phosphine ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. For less reactive 2-chloropyridines, bulkier, more electron-rich ligands are often necessary to promote the challenging oxidative addition step.[1]
-
Solvent System (Dioxane/Water): This biphasic system is effective for dissolving both the organic substrates and the inorganic base.
Conclusion
The electronic effects of substituents on 2-halopyridine reactivity are a critical consideration for any synthetic chemist. For Nucleophilic Aromatic Substitution , reactivity is enhanced by electron-withdrawing groups and the use of fluoride as the leaving group. In contrast, for Palladium-Catalyzed Cross-Coupling , reactivity is primarily governed by the carbon-halogen bond strength (I > Br > Cl), with the electronic nature of substituents playing a more subtle, system-dependent role.
By understanding these fundamental principles and leveraging the comparative data and protocols provided, researchers can strategically select substrates, reaction conditions, and catalytic systems to efficiently synthesize a wide array of functionalized pyridines for applications in drug discovery and materials science.
References
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. (URL: )
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. (URL: )
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. (URL: )
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem. (URL: )
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. (URL: )
- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing. (URL: [Link])
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (URL: [Link])
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (URL: [Link])
- Amination of 2-halopyridines.
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- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Biological Activity Screening of 2-Bromo-6-methylnicotinaldehyde Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 2-Bromo-6-methylnicotinaldehyde and its derivatives. Rather than a rigid set of instructions, this document is designed to be an in-depth technical guide, offering insights into the rationale behind experimental choices and providing detailed methodologies for biological activity screening. We will delve into the potential antimicrobial, anticancer, and anti-inflammatory properties of this class of compounds, drawing comparisons from existing data on structurally related molecules to inform a robust screening strategy.
The Scientific Rationale: Unpacking the this compound Scaffold
The this compound scaffold is a promising starting point for the discovery of novel bioactive molecules. Its therapeutic potential can be inferred from the individual and synergistic contributions of its core components: the pyridine ring, and the bromo, methyl, and aldehyde substituents.
-
The Pyridine Core: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] Its nitrogen atom can participate in hydrogen bonding, a crucial interaction for binding to biological targets, and its aromatic nature allows for π-π stacking interactions.[1] The pyridine nucleus is known to be a key component in compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]
-
The Bromo Substituent: The presence of a bromine atom can significantly modulate a molecule's biological activity. Halogen bonding, a non-covalent interaction, can enhance binding affinity to protein targets. Furthermore, the lipophilicity conferred by the bromine atom can improve membrane permeability, a critical factor for a drug's bioavailability.[3] In various heterocyclic compounds, bromine substitution has been shown to enhance antimicrobial and anticancer activities.[3][4]
-
The Methyl Group: The methyl group, an electron-donating group, can influence the electronic properties of the pyridine ring, potentially modulating its reactivity and interaction with biological targets. It can also contribute to the molecule's lipophilicity and steric profile, which can affect binding affinity and selectivity.[2]
-
The Aldehyde Functionality: The aldehyde group is a reactive electrophile that can form covalent bonds with nucleophilic residues, such as amino and sulfhydryl groups, found in proteins and DNA.[5][6] This reactivity can be harnessed for therapeutic effect, as it allows for the potential irreversible inhibition of enzymes or disruption of protein function.[5] However, the inherent reactivity of aldehydes also raises concerns about potential toxicity.[7][8]
The combination of these features in this compound suggests a molecule with the potential to interact with a variety of biological targets, making it a compelling candidate for broad-spectrum biological activity screening.
A Strategic Approach to Biological Activity Screening
A logical and stepwise approach is crucial for efficiently screening a library of this compound derivatives. The following workflow outlines a recommended strategy, starting with broad-spectrum antimicrobial screening, followed by more targeted anticancer and anti-inflammatory assays.
Caption: A logical workflow for the synthesis and biological screening of this compound derivatives.
Part 1: Antimicrobial Activity Screening
Given the prevalence of pyridine-based antimicrobials, a primary screen for antibacterial and antifungal activity is a logical first step.[1] The broth microdilution method is a widely accepted and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial/Fungal Inoculum:
- From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
- Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Incubate the culture at the appropriate temperature (typically 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compounds.
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (microorganisms with no compound) and a negative control (broth medium only).
- Seal the plate and incubate at the appropriate temperature for 16-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Comparative Data and Structure-Activity Relationship (SAR) Insights
While specific data for this compound derivatives is not yet widely available, we can draw comparisons from related structures to guide our expectations.
| Compound Class | Organism(s) | Reported Activity (MIC) | Reference |
| Pyridine-based chalcones | E. coli, B. mycoides, C. albicans | MICs < 0.0048 - 0.0195 mg/mL | [9] |
| Substituted Pyridines | S. aureus, E. coli | MICs ~55-56 µg/mL | [1] |
| Brominated Flavonoids | E. faecalis, S. aureus, E. coli, C. albicans | Potent inhibition observed | [3] |
Key SAR Insights:
-
The presence of a halogen, such as bromine, on an aromatic ring often enhances antimicrobial activity.[3]
-
The overall lipophilicity of the molecule, influenced by both the bromo and methyl groups, will play a critical role in its ability to penetrate microbial cell walls.
-
The position of the substituents on the pyridine ring can significantly impact activity.
Part 2: Anticancer Activity Screening
The pyridine scaffold is a common feature in many anticancer agents.[2] A primary screen for cytotoxicity against a panel of cancer cell lines is a crucial step in evaluating the anticancer potential of this compound derivatives. The MTT assay is a reliable and widely used colorimetric assay to assess cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation.
1. Cell Seeding:
- Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable complete medium.
- Harvest and count the cells. Seed the cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay (typically 5,000-10,000 cells/well).
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the this compound derivatives in cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
- Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
- Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
- Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Data and Structure-Activity Relationship (SAR) Insights
| Compound Class | Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Bromo-substituted quinolines | C6, HeLa, HT29 | IC₅₀ = 6.7 - 25.6 µg/mL | [4] |
| Pyridine Derivatives | Various cancer cell lines | Activity varies with substitution | [2] |
Key SAR Insights:
-
The presence of a bromine atom on a heterocyclic ring has been shown to enhance anticancer activity in some cases.[4]
-
The aldehyde group, due to its reactivity, could contribute to cytotoxicity by forming adducts with cellular macromolecules.[5][6]
-
The position and nature of substituents on the pyridine ring are critical for antiproliferative activity. Electron-withdrawing or donating groups can significantly influence the compound's potency.[2]
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The pyridine nucleus is present in several anti-inflammatory drugs.[10][11] A preliminary in-vitro screen for anti-inflammatory activity can be conducted by assessing the inhibition of key inflammatory mediators.
Experimental Protocol: In-vitro Anti-inflammatory Assays
A two-pronged approach is recommended: assessing the inhibition of cyclooxygenase (COX) enzymes and measuring the reduction of nitric oxide (NO) production in stimulated macrophages.
1. COX Inhibition Assay:
- Commercial COX-1 and COX-2 inhibitor screening kits are readily available and provide a standardized method for assessing the inhibitory potential of compounds.
- These assays typically measure the peroxidase activity of the COX enzymes.
- The IC₅₀ values for both COX-1 and COX-2 should be determined to assess both potency and selectivity.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
- Cell Culture and Stimulation:
- Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
- Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) to induce the production of NO.
- Griess Reaction:
- After a 24-hour incubation period, collect the cell culture supernatant.
- Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
- Measurement:
- Measure the absorbance at 540 nm.
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Comparative Data and Structure-Activity Relationship (SAR) Insights
| Compound Class | Assay | Reported Activity | Reference |
| Nicotinic acid derivatives | COX-2 Inhibition | Potent inhibition observed | [11] |
| Nicotinic acid derivatives | Nitrite Inhibition | Significant inhibition observed | [10] |
| Substituted Pyridines | Nitric Oxide Inhibition | IC₅₀ = 76.6 - 96.8 µM | [12] |
Key SAR Insights:
-
The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a known starting point for the development of anti-inflammatory agents.[10][11]
-
The introduction of bulky and lipophilic groups can enhance anti-inflammatory activity.
-
The ability to selectively inhibit COX-2 over COX-1 is a desirable characteristic for reducing gastrointestinal side effects.
Conclusion and Future Directions
The this compound scaffold presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a comprehensive and scientifically grounded framework for initiating the biological screening of its derivatives. By systematically evaluating their antimicrobial, anticancer, and anti-inflammatory properties, researchers can efficiently identify lead compounds for further development.
The key to success lies in a thorough understanding of the structure-activity relationships. As experimental data is generated, it should be continuously analyzed to refine the design of subsequent generations of derivatives with improved potency and selectivity. Mechanistic studies should be undertaken for the most promising compounds to elucidate their mode of action, which is a critical step in the drug discovery pipeline.
References
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- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.
- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (n.d.). PubMed.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI.
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- Impact of Aldehyde Content on Amphotericin B−Dextran Imine Conjugate Toxicity. (2025, August 6). ResearchGate.
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- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PubMed Central.
- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025, August 6). ResearchGate.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central.
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A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Bromo-6-methylnicotinaldehyde Derivatives
Introduction: The Structural Significance of Bromo-Substituted Nicotinaldehydes
2-Bromo-6-methylnicotinaldehyde and its derivatives are versatile trifunctional molecules, incorporating a pyridine ring, a bromine atom, a methyl group, and an aldehyde.[1] This unique combination of reactive sites makes them highly valuable intermediates in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The precise three-dimensional arrangement of atoms and molecules in the solid state, determined by X-ray crystallography, is fundamental to understanding their physical properties, reactivity, and potential for polymorphism—a critical consideration in drug development.[3]
While a definitive crystal structure for this compound is not yet available in the public domain, such as the Cambridge Structural Database (CSD), this guide provides a comprehensive framework for its analysis.[4][5] By conducting a comparative study of closely related, structurally characterized analogues, we can predict molecular conformations, understand key intermolecular interactions, and establish a robust experimental workflow for future investigations. This guide is designed for researchers and drug development professionals, offering both a detailed procedural methodology and an in-depth analysis of the structural causality that governs the solid-state architecture of this important class of compounds.
Part 1: The Crystallization Challenge: A Comparative Overview of Methodologies
The primary and often most difficult step in X-ray crystal structure analysis is growing a single crystal of sufficient size and quality (typically >0.1 mm) with minimal internal defects.[6] The choice of crystallization method is paramount and is dictated by the physicochemical properties of the compound, such as solubility and stability. For small organic molecules like the target derivatives, several techniques are viable.
Common Crystallization Techniques for Halogenated Pyridine Derivatives:
-
Slow Solvent Evaporation: This is the most common and often simplest method. A solution of the compound near saturation is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The gradual increase in concentration promotes the formation of well-ordered single crystals. For bromo-pyridine derivatives, solvents such as ethanol, ethyl acetate, or dichloromethane are often effective.[7] The key is to control the evaporation rate; a slower rate generally yields higher quality crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Vapors of the anti-solvent slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization. This method offers fine control over the rate of crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to crystallization. The cooling rate must be carefully controlled to prevent the formation of polycrystalline powder.
The presence of the bromine atom and the polar aldehyde group in this compound suggests that solvents with moderate polarity should be screened first. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial factor to consider when selecting a solvent system.[4]
Part 2: Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, validated protocol for the synthesis, crystallization, and X-ray diffraction analysis of a representative analogue, 2-bromo-3-hydroxy-6-methylpyridine, for which a crystal structure is known.[7] This serves as a template for the analysis of other derivatives.
Workflow Overview
Caption: Experimental workflow from synthesis to final structure validation.
Step 1: Synthesis of this compound
While various synthetic routes exist, a common approach involves the bromination of the corresponding methylpyridine precursor followed by oxidation or functional group transformation to introduce the aldehyde.[8][9] One established method involves the side-chain bromination of 2-bromo-6-methylpyridine followed by the Sommelet reaction.[2]
Methodology:
-
Preparation of 2-Bromo-6-methylpyridine: In a reaction vessel cooled to -10 °C, dissolve 2-amino-6-methylpyridine in 48% hydrobromic acid.[2]
-
Slowly add liquid bromine dropwise while maintaining the temperature at -5 °C. Stir for 1.5 hours.[2]
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature at -10 °C. Stir for an additional 1.5 hours.[2]
-
Neutralize the reaction mixture with a cooled sodium hydroxide solution to isolate the 2-bromo-6-methylpyridine product.[2]
-
Side-Chain Bromination: Combine 2-bromo-6-methylpyridine with dichloromethane and water, and cool to 10 °C. Add liquid bromine dropwise, then heat the mixture to 50 °C for 10 hours to yield a mixture of mono- and di-brominated side-chain products.[2]
-
Aldehyde Formation (Sommelet Reaction): Dissolve the brominated mixture in ethanol and add urotropine. Heat to 40 °C and stir for 12 hours to form the quaternary ammonium salt. Subsequent hydrolysis with an acid mixture yields the target this compound.[2]
-
Purification: The final product should be purified using column chromatography on silica gel to ensure high purity, which is essential for successful crystallization.
Step 2: Single Crystal Growth
Methodology (Slow Evaporation):
-
Dissolve 5-10 mg of the purified compound in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., ethanol, ethyl acetate) in a small, clean glass vial.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Cover the vial with parafilm and pierce it with a needle 2-3 times to allow for slow evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the appearance of single crystals. Colorless, well-formed crystals were obtained for 2-bromo-3-hydroxy-6-methylpyridine from an ethanol solution.[7]
Step 3: Single-Crystal X-ray Diffraction (SC-XRD)
Methodology:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer to minimize thermal motion. Data collection is performed using monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).[10] The instrument collects a series of diffraction patterns at different crystal orientations.
-
Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The initial atomic positions are typically determined using ab initio methods like direct methods, which is the standard approach for small molecules.[6]
-
Structure Refinement: The initial structural model is refined using full-matrix least-squares techniques on F².[10] This iterative process adjusts atomic positions, and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.
Part 3: Comparative Structural Analysis
In the absence of data for the title compound, we analyze the crystal structures of key analogues to predict its solid-state behavior.
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| 2-Bromo-3-hydroxy-6-methylpyridine | C₆H₆BrNO | Orthorhombic | Pna2₁ | Strong O—H···N hydrogen bonds forming chains; Weak C—H···Br interactions linking chains. | [7] |
| 2-Bromo-6-hydrazinylpyridine | C₅H₆BrN₃ | Orthorhombic | P2₁2₁2₁ | N—H···N hydrogen bonds; Br···Br halogen bonds; π–π stacking interactions. | [11][12] |
| 2-bromo-p-tolualdehyde (Analogue) | C₈H₇BrO | (Data not available in searches) | (Predicted) | Likely C—H···O hydrogen bonds; Potential Br···Br or Br···O halogen bonds. | [4] |
Analysis of Intermolecular Forces:
The crystal packing of these derivatives is a delicate balance of competing intermolecular forces.
-
Hydrogen Bonding: In 2-bromo-3-hydroxy-6-methylpyridine, the strong O—H···N hydrogen bond is the dominant interaction, organizing the molecules into chains.[7] This demonstrates the powerful directing effect of conventional hydrogen bonds. For this compound, the aldehyde oxygen and the pyridine nitrogen are both potential hydrogen bond acceptors, likely leading to the formation of C—H···O and C—H···N interactions.[4]
-
Halogen Bonding: The bromine atom in these structures is not merely a bulky substituent; it is an electrophilic region (the σ-hole) capable of forming attractive interactions with nucleophiles like other bromine, oxygen, or nitrogen atoms. In the structure of 2-bromo-6-hydrazinylpyridine, a short Br···Br interaction is explicitly observed, contributing to the overall crystal packing.[11] It is highly probable that similar Br···N or Br···O halogen bonds will play a significant role in the crystal structure of this compound.
-
π–π Stacking: The aromatic pyridine rings can stack on top of each other in a parallel or offset fashion. These interactions, observed in 2-bromo-6-hydrazinylpyridine, are crucial for densifying the crystal packing.[11]
Caption: Dominant intermolecular forces in bromo-pyridine derivatives.
Prediction for this compound: Based on this comparative analysis, the crystal structure of this compound will likely be governed by a network of weak C—H···N and C—H···O hydrogen bonds, complemented by directional Br···N or Br···O halogen bonds and π–π stacking of the pyridine rings. The interplay between these forces will determine the final packing motif.
Part 4: Alternative & Complementary Analytical Approaches
When high-quality single crystals are unobtainable, other techniques can provide valuable structural information.
-
Powder X-ray Diffraction (PXRD): PXRD is performed on a polycrystalline sample and produces a characteristic 1D diffractogram. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for phase identification, polymorph screening, and can, in some cases, be used to solve crystal structures if single crystals prove elusive.[13][14] Structure solution from powder data is more complex but has become a realistic option for organic molecules.[13]
-
Crystal Structure Prediction (CSP): Computational methods can be used to generate a landscape of energetically plausible crystal structures based on the molecular structure. These predicted structures can then be compared with experimental PXRD data to identify the correct solid-state form.[14] CSP is a powerful tool for rationalizing observed polymorphs and guiding crystallization experiments.
Conclusion
A definitive X-ray crystal structure analysis of this compound derivatives requires a systematic and multi-faceted approach. Although the structure of the parent aldehyde is not yet known, this guide establishes a robust framework for its determination. By leveraging detailed protocols for synthesis and crystallization, and by conducting a thorough comparative analysis of known analogues like 2-bromo-3-hydroxy-6-methylpyridine, researchers can anticipate the key intermolecular interactions—namely hydrogen and halogen bonds—that will define its solid-state architecture. The integration of experimental workflows with predictive analysis based on structural analogues provides a powerful strategy for advancing the structural chemistry of these vital synthetic intermediates.
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- Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. Benchchem.
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- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
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- 155265-57-9|2-Bromo-6-methylnicotinonitrile|BLD Pharm. BLD Pharm.
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A Comparative Guide to the Synthetic Validation of 2-Bromo-6-methylnicotinaldehyde
Introduction: The Strategic Importance of 2-Bromo-6-methylnicotinaldehyde
In the landscape of modern drug discovery and synthetic chemistry, substituted pyridine derivatives are indispensable building blocks. Among these, this compound holds significant value due to its trifunctional nature. The presence of a bromine atom at the 2-position, a nucleophilic handle ripe for cross-coupling reactions, a methyl group at the 6-position, and a reactive aldehyde at the 3-position (the 'nicotinaldehyde' designation) provides a versatile scaffold for constructing complex molecular architectures.[1]
It is critical to distinguish this molecule from its isomer, 2-Bromo-6-methylisonicotinaldehyde, where the aldehyde group is located at the 4-position.[2] The specific placement of the aldehyde dictates the regiochemical outcome of subsequent transformations and is paramount for the synthesis of targeted therapeutic agents. This guide provides a comparative analysis of two synthetic strategies, focusing on a validated, regioselective route to the desired 3-aldehyde isomer and contrasting it with a common pathway that yields the 4-aldehyde isomer, thereby highlighting the principles of synthetic design and validation.
Part 1: Synthesis of the Common Precursor: 2-Bromo-6-methylpyridine
Both divergent synthetic pathways begin with a common, commercially available starting material and proceed through a key intermediate, 2-Bromo-6-methylpyridine. The synthesis of this intermediate is a robust and high-yielding process.
Causality Behind the Method: The chosen method is a Sandmeyer-type diazotization reaction. 2-Amino-6-methylpyridine is treated with a nitrite source in the presence of hydrobromic acid and bromine.[3][4] The amine group is converted into a diazonium salt, which is an excellent leaving group (-N₂⁺). This diazonium salt is then displaced by a bromide ion from the reaction medium to yield the stable 2-bromo-6-methylpyridine intermediate. Low temperatures (typically -10 °C to 0 °C) are crucial to prevent the premature decomposition of the thermally sensitive diazonium salt.[4]
Experimental Protocol: Synthesis of 2-Bromo-6-methylpyridine[4]
-
Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, add 2-amino-6-methylpyridine (31 g, 286.6 mmol) and 48% hydrobromic acid (170 mL).
-
Cooling: Cool the resulting slurry to -10 °C using an ice-salt bath.
-
Bromination: While maintaining the temperature at or below -5 °C, slowly add liquid bromine (40 mL) dropwise over 40 minutes. Stir the resulting orange mixture for an additional 1.5 hours at this temperature.
-
Diazotization: Prepare a solution of sodium nitrite (55 g, 779.2 mmol) in water (70 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -10 °C. Stir for an additional 1.5 hours.
-
Work-up: Prepare a pre-cooled solution of sodium hydroxide (200 g, 5 mol) in water (200 mL). Add this basic solution dropwise to the reaction, carefully maintaining the internal temperature below 0 °C to neutralize the acid.
-
Extraction: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (8 x 200 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-6-methylpyridine as a brown oil (Typical Yield: ~95%).
Part 2: Comparative Synthetic Routes to the Aldehyde
With the common precursor in hand, the choice of the subsequent reaction is critical to achieving the desired regiochemistry of the aldehyde.
Route A: Directed Ortho-Metalation for Regioselective Synthesis of this compound (3-Aldehyde)
This route represents the most logical and regioselective approach to the target molecule. It leverages the principle of Directed ortho-Metalation (DoM), a powerful tool in modern organic synthesis for functionalizing aromatic rings with high precision.[5]
Mechanistic Rationale (The "Why"): In the DoM reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, positioning it to deprotonate the nearest (ortho) proton.[1][5] In 2-bromo-6-methylpyridine, the bromine atom at the C2 position serves as an effective, albeit moderately strong, DMG.[6] A strong, sterically hindered base like Lithium Diisopropylamide (LDA) will preferentially abstract the proton at the C3 position, which is adjacent to the bromine DMG. The resulting aryllithium intermediate is a potent nucleophile. Quenching this intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), installs the aldehyde group precisely at the C3 position.[6] This method is highly predictable and avoids the formation of the isomeric C4-aldehyde.
Workflow for Route A
Caption: Workflow for the regioselective synthesis of this compound.
Experimental Protocol: Directed Ortho-Metalation
-
Setup: In an oven-dried, multi-necked flask under an inert nitrogen atmosphere, prepare a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Base Formation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Lithiation: Add a solution of 2-Bromo-6-methylpyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) to the reaction mixture. Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Route B: Radical Bromination/Sommelet Reaction - A Path to the Isomeric 2-Bromo-6-methylisonicotinaldehyde (4-Aldehyde)
This common alternative pathway highlights a different reactivity pattern of the pyridine ring and serves as an important comparison, demonstrating why it is unsuitable for obtaining the target nicotinaldehyde. This route proceeds via free-radical bromination of the methyl group, followed by a Sommelet reaction to form the aldehyde.[3]
Mechanistic Rationale (The "Why"): This pathway does not functionalize the pyridine ring directly. Instead, it targets the methyl group.
-
Side-Chain Bromination: Using a radical initiator or light with a bromine source (like N-Bromosuccinimide or liquid bromine), a hydrogen atom is abstracted from the methyl group to form a benzylic-type radical. This radical then reacts with bromine to form 2-bromo-6-(bromomethyl)pyridine.[3] This reaction occurs at the methyl group because the C-H bonds are weaker than the aromatic C-H bonds and the resulting radical is stabilized by the aromatic ring.
-
Sommelet Reaction: The resulting bromomethylpyridine is reacted with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt. Upon acidic hydrolysis, this salt rearranges and hydrolyzes to yield the aldehyde.[3] Critically, this sequence transforms the methyl group into an aldehyde, meaning the aldehyde will be located at the position of the original methyl group. As the starting material is 2-bromo-6-methyl -pyridine, this route would yield 2-bromo-6-formyl -pyridine, not the desired 3-formyl isomer. The search results show this method is used for the isonicotinaldehyde (4-aldehyde) starting from 2-bromo-4-methylpyridine.
Workflow for Route B (Leading to Isomer)
Caption: Workflow for the synthesis of the isomeric 2-Bromo-6-methylisonicotinaldehyde.
Part 3: Comparative Analysis & Data Summary
The choice between synthetic routes is governed by their ability to deliver the target molecule with high fidelity. Here, the comparison is stark and based on fundamental principles of chemical reactivity.
| Parameter | Route A: Directed Ortho-Metalation | Route B: Radical/Sommelet Pathway |
| Target Product | This compound (3-Aldehyde) | 2-Bromo-6-methylisonicotinaldehyde (4-Aldehyde) |
| Regioselectivity | Excellent. Functionalization is directed specifically to the C3 position by the C2-bromo group. | Not Applicable for Target. This route functionalizes the methyl group, not the pyridine ring directly. |
| Predictability | High. The outcome is based on the well-understood and reliable DoM mechanism. | High, but for a different isomer. The outcome is reliably the transformation of the methyl group. |
| Key Transformation | C-H activation/functionalization on the pyridine ring. | C-H activation/functionalization on the side-chain methyl group. |
| Suitability for Target | The validated and recommended route. | Unsuitable. Leads exclusively to an undesired regioisomer. |
Part 4: Product Validation and Characterization
Rigorous analytical validation is required to confirm the identity and purity of the final product and, crucially, to distinguish it from its regioisomer.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: The key to distinguishing the 3-aldehyde from the 4-aldehyde is the pattern of the aromatic protons.
-
This compound (3-aldehyde): Will show two aromatic protons that are ortho to each other, resulting in a doublet of doublets (or two distinct doublets) with a typical ortho coupling constant (J ≈ 8-9 Hz).
-
2-Bromo-6-methylisonicotinaldehyde (4-aldehyde): Will show two aromatic protons that are meta to each other, resulting in two singlets or doublets with a very small meta coupling constant (J ≈ 2-3 Hz).
-
-
¹³C NMR: The chemical shift of the aldehyde carbon and the number of signals in the aromatic region will also be distinct for each isomer.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (200.03 g/mol for C₇H₆BrNO), confirming the molecular formula.[2] The fragmentation pattern can also offer structural clues.
-
Infrared (IR) Spectroscopy: Will show a characteristic strong carbonyl (C=O) stretch for the aldehyde group, typically in the range of 1690-1715 cm⁻¹.
Sample Analytical Data Summary
| Analysis | Expected Result for this compound |
| ¹H NMR (CDCl₃) | δ ~10.3 (s, 1H, -CHO), ~7.8-8.0 (d, 1H, Ar-H), ~7.4-7.6 (d, 1H, Ar-H), ~2.6 (s, 3H, -CH₃) |
| MS (EI) | M⁺ peak at m/z ≈ 200/202 (characteristic isotopic pattern for Bromine) |
| IR (KBr) | ν ≈ 1705 cm⁻¹ (C=O stretch), ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch) |
Conclusion
This guide demonstrates that while multiple synthetic pathways may exist for functionalized pyridines, a deep understanding of reaction mechanisms is essential for achieving the desired regiochemical outcome. For the synthesis of This compound , the Directed ortho-Metalation (Route A) stands as the validated, logical, and efficient method. It offers high predictability and regioselectivity, directly functionalizing the C3 position of the pyridine ring. In contrast, the radical bromination/Sommelet reaction sequence (Route B), while a valid synthetic tool, is fundamentally unsuited for this target, as it functionalizes the side-chain methyl group and leads to the isomeric isonicotinaldehyde. Rigorous spectroscopic analysis, particularly ¹H NMR, is mandatory to confirm the identity of the final product and validate the success of the chosen synthetic route.
References
- BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- Myers, A. G. Research Group. ortho metalation. Harvard University Department of Chemistry and Chemical Biology.
- Baran, P. Lab. Directed Metalation: A Survival Guide. Scripps Research.
- BenchChem. (2025). The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- SynHet. This compound.
- Wikipedia. Directed ortho metalation.
- HETEROCYCLES, Vol. 83, No. 9, 2011. Pyridine ring formylation by DMF (route A).
- BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Pyridine-Based Building Blocks
Introduction: The Ubiquitous Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, second only to piperidine as the most common nitrogen heterocycle in FDA-approved drugs.[1][2] Its presence is noted in natural products like nicotinamide and pyridoxol (vitamin B6) and a vast array of synthetic pharmaceuticals and agrochemicals.[1] The unique electronic properties of the pyridine ring, coupled with its ability to engage in hydrogen bonding and act as a ligand for metallic centers, make it a privileged scaffold in drug design.[3] Consequently, the efficient and strategic synthesis of functionalized pyridines is a paramount concern for researchers in drug development.
This guide provides an in-depth comparison of the synthetic efficiency of common pyridine-based building blocks. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to help researchers navigate the complexities of pyridine chemistry. We will focus on the most prevalent synthetic strategies, including palladium-catalyzed cross-coupling reactions and the increasingly important C-H functionalization, to provide a clear, data-driven framework for selecting the optimal building block for your specific synthetic challenge.
Pillar 1: Palladium-Catalyzed Cross-Coupling — The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-nitrogen bonds, and they represent the most established methods for functionalizing pyridine cores. The choice of the starting building block—typically a halopyridine or a pyridylboronic acid/ester—is critical and directly impacts reaction efficiency, cost, and scalability.
Halopyridines: A Comparative Analysis of Reactivity
Halopyridines are perhaps the most common and commercially available pyridine building blocks. Their reactivity in cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.[4][5]
The established reactivity trend for halogens is: I > Br > Cl > F .[5]
-
Bromopyridines often represent the optimal balance of reactivity and stability. They are generally more reactive than their chloro-counterparts, allowing for milder reaction conditions, while being more stable and less expensive than iodopyridines. They are excellent substrates for a wide range of coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[4][6]
-
Chloropyridines are economically attractive and widely available. However, the stronger C-Cl bond (~339 kJ/mol) compared to the C-Br bond (~276 kJ/mol) necessitates more forcing reaction conditions.[4] Achieving high yields with chloropyridines often requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[4]
-
Iodopyridines are the most reactive of the halopyridines, but their higher cost and lower stability can be limiting factors.
The position of the halogen on the pyridine ring also significantly influences reactivity, with the general order being 4- > 2- > 3- .[5][7] The electron-deficient nature of the C2 and C4 positions makes them more susceptible to oxidative addition.[5]
Table 1: Comparative Performance of Halopyridines in Suzuki-Miyaura Coupling
| Halopyridine | Position | Coupling Partner | Catalyst System (Typical) | Yield (%) | Key Considerations |
| 2-Bromopyridine | 2 | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Often >90% | Generally reliable, good balance of reactivity and cost.[4] |
| 2-Chloropyridine | 2 | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | 85-95% | Requires more advanced, electron-rich ligands and potentially higher temperatures.[4][7] |
| 3-Bromopyridine | 3 | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Often >90% | Coupling at the 3-position is generally efficient.[7] |
| 3-Chloropyridine | 3 | Phenylboronic acid | Pd₂(dba)₃, SPhos, Cs₂CO₃ | 80-90% | Similar to 2-chloropyridine, requires a highly active catalyst system.[7] |
Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.
Pyridylboronic Acids and Esters: The Suzuki-Miyaura Powerhouse
Pyridylboronic acids and their corresponding esters (e.g., pinacol esters) are premier building blocks for Suzuki-Miyaura cross-coupling reactions.[8] While their initial synthesis adds steps compared to using a halopyridine directly, they offer significant advantages in the coupling step, often proceeding under milder conditions with high functional group tolerance.
The synthesis of pyridylboronic acids typically involves either:
-
Metal-halogen exchange of a halopyridine (usually bromo- or iodopyridine) with an organolithium reagent at low temperatures, followed by quenching with a trialkyl borate. This remains a reliable and cost-effective method for large-scale synthesis.
-
Palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[9]
While highly effective, some pyridine-2-boronic esters can be unstable, making their synthesis and isolation challenging.[9] However, recent advances in air-stable palladium catalysts are improving the practicality of their synthesis.[9]
Pillar 2: C–H Functionalization — The Modern Approach to Step Economy
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for elaborating pyridine scaffolds, particularly for late-stage functionalization where traditional cross-coupling might be impractical.[10][11][12] This approach avoids the need for pre-functionalized starting materials (like halides or boronates), reducing step counts and minimizing waste.
The primary challenge in pyridine C–H functionalization is controlling regioselectivity. The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions.[11][12]
-
C2-Functionalization: The C2 position is the most electronically deficient and its C-H bond is the most acidic, making it the most common site for functionalization via various transition-metal-catalyzed reactions.[12]
-
C4-Functionalization: While also electronically favorable, achieving selective C4 functionalization often requires specific strategies, such as using pyridine N-oxides or specially designed directing groups.[10][13]
-
C3-Functionalization (meta-C–H): The C3 position is the most challenging to functionalize directly due to its electron-rich nature compared to the ortho and para positions.[11][12] Significant progress has been made using iridium-catalyzed borylation, which can selectively install a boronic ester at the C3 position, opening a gateway to further transformations.[12] Other innovative strategies involve the use of removable directing groups or dearomatization-rearomatization sequences.[14]
Workflow: Choosing a Synthetic Strategy
The decision between a classical cross-coupling approach and a modern C–H functionalization strategy depends on several factors, including the desired substitution pattern, the complexity of the molecule, and the stage of the synthesis.
Caption: Decision workflow for selecting a pyridine functionalization strategy.
Pillar 3: Specialized and Emerging Methodologies
Beyond the two main pillars, several other methods offer unique advantages for specific synthetic challenges.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is the premier method for forming C-N bonds to the pyridine ring.[15][16] It is exceptionally broad in scope, tolerating a wide variety of amine coupling partners.[17] As with Suzuki coupling, bromopyridines are highly effective substrates, though modern catalyst systems have made the amination of chloropyridines routine.[6][17] The reaction is a cornerstone of pharmaceutical synthesis, where arylamine moieties are common.[16]
Lithiation
Direct lithiation of pyridines via hydrogen-metal exchange or halogen-metal exchange is a powerful method for creating a nucleophilic pyridine ring that can be trapped with various electrophiles.[18] However, the high reactivity of pyridyllithium intermediates necessitates cryogenic conditions (-78 °C to -50 °C) and careful control to avoid side reactions.[19] The scalability of these processes can be challenging due to safety concerns, although flow chemistry is emerging as a viable solution to mitigate these risks.[19][20]
Enzymatic Synthesis
Biocatalysis is an emerging frontier in pyridine synthesis, offering unparalleled selectivity and mild, sustainable reaction conditions.[3][21] Enzymes like lipases can catalyze esterification to produce pyridine esters, while ene-reductases and amine oxidases are being used in chemo-enzymatic cascades for the asymmetric dearomatization of pyridines to access valuable chiral piperidines, which are precursors to many drugs.[21][22][23] While still a developing field, enzymatic methods hold immense promise for creating complex pyridine derivatives with high stereochemical control.[22][23]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following are generalized but robust protocols for key transformations discussed in this guide.
Protocol 1: Comparative Suzuki-Miyaura Coupling of 2-Chloropyridine vs. 2-Bromopyridine
Objective: To compare the yield of a 2-arylpyridine starting from a 2-chloropyridine and a 2-bromopyridine.[4]
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (for bromo), Pd₂(dba)₃ (for chloro) (1-2 mol%)
-
Ligand: PPh₃ (for bromo), XPhos (for chloro) (2-4 mol%)
-
Base: K₂CO₃ (for bromo), K₃PO₄ (for chloro) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-halopyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring. For 2-bromopyridine, a temperature of 80-90 °C is typical. For 2-chloropyridine, a higher temperature of 100-110 °C may be required.
-
Monitor the reaction progress by TLC or GC-MS. Reactions with 2-bromopyridine are typically complete within 2-6 hours, whereas 2-chloropyridine may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.
Expected Outcome: This experiment will demonstrate that while both building blocks can lead to the desired product, 2-bromopyridine reacts under milder conditions with a simpler catalyst system. The use of 2-chloropyridine is equally effective but necessitates a more specialized and expensive catalyst/ligand combination and more forcing conditions.[4][7]
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine
Objective: To synthesize a 2-aminopyridine derivative from 2-bromopyridine and a primary or secondary amine.[6][24]
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BINAP or Xantphos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium catalyst, ligand, and NaOtBu.
-
Add the 2-bromopyridine and the amine. If the amine is a solid, add it with the other solids. If it is a liquid, add it via syringe after adding the solvent.
-
Add the anhydrous, degassed toluene.
-
Seal the vial and heat to 80-100 °C with stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the combined organic phases, and concentrate.
-
Purify the product via column chromatography.
Conclusion and Future Outlook
The selection of a pyridine building block is a critical decision in the design of any synthetic route. While traditional cross-coupling of halopyridines remains a robust and predictable strategy, the choice between a reactive but costlier bromo- or iodo-pyridine and a less reactive but more economical chloropyridine must be weighed against the cost and availability of advanced catalyst systems. Pyridylboronic acids offer a powerful alternative for complex Suzuki-Miyaura couplings.
Looking forward, the field is increasingly driven by the principles of green and sustainable chemistry. C–H functionalization methodologies are at the forefront of this movement, offering elegant, step-economical solutions for the late-stage modification of complex molecules.[25] Concurrently, the application of enzymatic and chemo-enzymatic strategies is poised to revolutionize the synthesis of chiral, highly functionalized pyridine and piperidine derivatives, providing access to novel chemical space with exceptional precision.[22] A thorough understanding of the relative efficiencies and limitations of each class of building block will empower researchers to design more innovative, efficient, and sustainable syntheses for the next generation of pyridine-containing therapeutics.
References
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- Studer, A., et al. (2023). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. R Discovery.
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- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
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- Deshmukh, R., et al. (2022). Enzyme-catalyzed synthesis of pyridines 5a–k. ResearchGate.
- Harrity, J. P. A., et al. (2019). Design and synthesis of fused pyridine building blocks for automated library generation. White Rose Research Online.
- Kerr, W. J., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC.
- Dhong, T., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
- Maity, P., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
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- G. S. Hassan, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH.
- de la Torre, A., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
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- Zhang, Y., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Organ, M. G., et al. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.
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- Guillaumet, G., et al. (2012). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate.
- Maity, P., et al. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Guillaumet, G., et al. (2015). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate.
- Neumaier, M., et al. (2020). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications (RSC Publishing).
- Berthe, V., et al. (2016). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications (RSC Publishing).
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A Researcher's Guide to the Computational Analysis of Substituted Pyridines' Electronic Properties
This guide provides an in-depth comparison of computational methods for analyzing the electronic properties of substituted pyridines. Tailored for researchers, scientists, and professionals in drug development, it moves beyond procedural lists to explain the causal relationships behind methodological choices, ensuring a robust and validated approach to computational analysis.
Introduction: Why Pyridines? Why Computational Analysis?
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals.[1] The strategic placement of chemical substituents on the pyridine ring dramatically alters its electronic landscape, which in turn governs its basicity (pKa), reactivity, and its ability to interact with biological targets.[1][2] Understanding these electronic shifts is paramount for rational drug design and the creation of novel functional materials.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for this purpose.[1][3] They offer a powerful lens to predict molecular geometries, electronic transitions, and a host of other properties with high accuracy, often circumventing time-consuming and challenging experimental work.[1][4] This guide compares common computational approaches, provides actionable protocols, and grounds theoretical claims in experimental correlations.
Part 1: Foundational Concepts in Pyridine Electronics
The electronic behavior of a substituted pyridine is primarily dictated by the interplay between the electron-withdrawing nature of the ring nitrogen and the electronic character of the attached substituents.[5] These substituents are broadly classified into two categories:
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and hydroxyl (-OH) increase the electron density of the pyridine ring, particularly on the nitrogen atom. This generally increases the molecule's basicity and nucleophilicity.[6][7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) pull electron density away from the ring system. This effect decreases the basicity of the pyridine nitrogen and makes the ring more susceptible to nucleophilic attack.[7][8]
The position of the substituent (ortho, meta, or para) also profoundly influences its electronic effect, altering the distribution of electron density across the molecule.[3]
Part 2: A Comparative Overview of Computational Methodologies
Choosing the right computational tool is critical for obtaining meaningful results. The balance between accuracy and computational cost is the primary driver behind these decisions.
Density Functional Theory (DFT): The Industry Standard
DFT has become the workhorse for analyzing the electronic properties of molecules like substituted pyridines. It offers a favorable compromise between accuracy and computational expense. The selection of a specific DFT functional and basis set is the most critical decision in setting up a calculation.
-
Causality of Choice: Functional and Basis Set:
-
Functional: The B3LYP hybrid functional is widely used and has a long track record of providing reliable results for organic molecules, including geometries, electronic states, and vibrational frequencies.[3][4][7][9][10] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is an excellent choice for this type of analysis.[7][11]
-
6-311: This indicates a triple-zeta basis set, providing a flexible description of the valence electrons.
-
++G: These two plus signs add diffuse functions for both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing lone pairs and anions, which are highly relevant to the pyridine nitrogen.
-
(d,p): These are polarization functions, allowing orbitals to change shape and providing a more accurate description of chemical bonding.
-
-
Advanced Analysis: Deeper Mechanistic Insights
While DFT provides excellent energetic and orbital information, other methods can offer a more granular view of electronic structure:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis reveals insights into intra- and intermolecular interactions, charge transfer, and hyperconjugation by transforming the calculated wave function into localized bonding, lone pair, and anti-bonding orbitals.[6]
-
Atoms in Molecules (AIM) Theory: AIM theory analyzes the topology of the electron density to define atomic basins and bond critical points, providing a rigorous definition of chemical bonds and atomic charges.[6][7]
Bridging Theory and Experiment: Hammett Analysis
A computational study gains significant authority when its findings can be correlated with experimental observations. The Hammett equation provides a powerful framework for this validation. It relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds to a substituent constant (σ) and a reaction constant (ρ).[12] Strong linear correlations between calculated properties (like proton affinity or the charge on the nitrogen atom) and experimental Hammett σ values demonstrate the predictive power and physical relevance of the computational model.[7][11][13]
Part 3: Practical Application and Experimental Protocols
This section provides a general workflow and a specific protocol for analyzing substituted pyridines.
General Computational Workflow
The following diagram outlines the standard workflow for a computational analysis of a substituted pyridine's electronic properties.
Caption: General workflow for computational analysis.
Experimental Protocol: Comparing an EDG and EWG on Pyridine
This protocol details the steps to compare the electronic properties of 4-aminopyridine (EDG) and 4-nitropyridine (EWG) using a typical quantum chemistry software package (e.g., Gaussian, GAMESS).
Objective: To quantify the effect of an electron-donating vs. an electron-withdrawing group on the frontier molecular orbitals and charge distribution of the pyridine ring.
Methodology:
-
Molecule Construction:
-
Individually build the 3D structures of 4-aminopyridine and 4-nitropyridine using the software's molecular editor.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) if available.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up a calculation to first optimize the molecular geometry followed by a frequency calculation in the same job.
-
Keyword/Route Section: Opt Freq=Noraman
-
Method: B3LYP/6-311++G(d,p)
-
Rationale: This two-step process is a self-validating system. The optimization finds the lowest energy structure (a stationary point on the potential energy surface). The subsequent frequency calculation confirms it is a true minimum (no imaginary frequencies).
-
-
Property Calculation:
-
Using the optimized geometry from the previous step, set up a single-point energy calculation.
-
Request additional analysis properties.
-
Keyword/Route Section: Pop=NBO (for Natural Bond Orbital analysis) or similar keywords to ensure orbital energies and Mulliken/NBO charges are printed in the output.
-
Method: B3LYP/6-311++G(d,p)
-
-
Data Extraction and Analysis:
-
From the calculation output file for each molecule, locate and record the following:
-
Energy of the Highest Occupied Molecular Orbital (EHOMO).
-
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO).
-
The natural charge on the pyridine ring nitrogen (N1).
-
-
Calculate the HOMO-LUMO gap (ΔE) using the formula: ΔE = ELUMO - EHOMO .
-
Compile the data into a comparison table.
-
Data Presentation: Comparative Analysis
The following table summarizes hypothetical but representative results from the protocol described above, illustrating the expected electronic trends.
| Molecule | Substituent Type | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Natural Charge on Pyridine N |
| Pyridine | Unsubstituted | -6.89 | -0.45 | 6.44 | -0.48 |
| 4-Aminopyridine | EDG (-NH₂) | -5.95 | -0.15 | 5.80 | -0.59 |
| 4-Nitropyridine | EWG (-NO₂) | -7.80 | -2.10 | 5.70 | -0.35 |
Interpretation of Results:
-
HOMO Energy: The EDG (-NH₂) raises the EHOMO, making the molecule easier to oxidize (a better electron donor). The EWG (-NO₂) significantly lowers it.
-
LUMO Energy: The EWG dramatically lowers the ELUMO, making the molecule a better electron acceptor.
-
HOMO-LUMO Gap: The energy gap is a key indicator of chemical reactivity.[14][15] Both substituents, in this case, slightly decrease the gap compared to unsubstituted pyridine, suggesting increased reactivity.
-
Nitrogen Charge: As predicted, the EDG increases the negative charge (electron density) on the pyridine nitrogen, correlating with increased basicity. The EWG decreases the negative charge, indicating lower basicity.
References
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- Royal Society of Chemistry. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing.
- ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
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- IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research.
- ResearchGate. (2016). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
- ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
- Springer. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
- World of Chemicals. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- Royal Society of Chemistry. (2017). HOMO inversion as a strategy for improving the light-absorption properties of Fe(ii) chromophores. Chemical Science.
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- R Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.
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- Royal Society of Chemistry. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B.
- Semantic Scholar. (2008). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Structural Chemistry.
- Semantic Scholar. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.
- NIH. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations.
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- ResearchGate. (n.d.). The energy gap of HOMO/LUMO (a.u.) for adsorbing pyridine, 2-picoline,.... Download Scientific Diagram.
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comparing the efficacy of different bases in the Buchwald-Hartwig amination of 2-bromopyridines
A Comparative Guide to Base Efficacy in the Buchwald-Hartwig Amination of 2-Bromopyridines
The synthesis of 2-aminopyridines is a cornerstone of medicinal chemistry and materials science, as this structural motif is present in a vast array of biologically active compounds and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C–N bonds, offering significant advantages over traditional methods.[1] However, the application of this reaction to 2-halopyridines, particularly 2-bromopyridines, presents a unique set of challenges. The primary obstacle is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst, potentially leading to catalyst poisoning and diminished yields.[2]
This guide provides an in-depth comparison of the efficacy of different bases in the Buchwald-Hartwig amination of 2-bromopyridines. We will explore the mechanistic role of the base, compare experimental outcomes with various base types, and provide a practical protocol for researchers, scientists, and drug development professionals.
The Mechanistic Imperative: Why the Base is Critical
In the Buchwald-Hartwig catalytic cycle, the base is not a mere spectator; it is an active and essential participant in two key steps. Its primary role is to deprotonate the amine-palladium(II) complex, forming the palladium-amido intermediate. This step is crucial as it generates the species that will undergo reductive elimination to form the desired C-N bond. Secondly, the base facilitates the regeneration of the active Pd(0) catalyst, ensuring catalytic turnover.[1][3]
The choice of base directly influences the rate and efficiency of these steps. A base that is too weak may fail to deprotonate the amine complex effectively, stalling the catalytic cycle.[2] Conversely, a base that is too strong can lead to undesired side reactions, such as the decomposition of base-sensitive substrates.[4][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Analysis of Bases
The selection of an appropriate base is paramount for a successful amination of 2-bromopyridines. The optimal choice depends on the specific amine, the functional groups present on the pyridine ring, and the desired reaction kinetics. We will compare the most commonly employed classes of bases.
Strong Inorganic Bases: The Workhorses
Strongly basic alkoxides, particularly sodium tert-butoxide (NaOtBu), are the most widely used bases for Buchwald-Hartwig couplings.[4][6] Their high basicity (pKaH ≈ 19) ensures rapid and efficient deprotonation of a wide range of primary and secondary amines, often leading to high yields and shorter reaction times.[4][5]
-
Sodium tert-butoxide (NaOtBu): This is often the first base to screen. It has demonstrated high efficacy in numerous aminations of 2-bromopyridines with both aliphatic and aromatic amines.[7][8] Its use is prevalent in protocols for coupling with volatile amines, where efficient reaction is key.[6]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another very strong base that can be used to achieve proton tolerance in the reaction.[9]
-
Potassium tert-butoxide (KOtBu): While also effective, it's worth noting that some functional groups like esters and nitro groups can be incompatible with strong alkoxide bases.[9]
Key Insight: For straightforward couplings of 2-bromopyridines with unfunctionalized amines, NaOtBu is typically the base of choice for achieving high yields efficiently.[6]
Weaker Inorganic Bases: The Substrate-Sparing Option
When dealing with substrates bearing base-sensitive functional groups (e.g., esters, ketones, aldehydes), strong alkoxides can cause undesired side reactions or decomposition.[7][9] In these cases, milder inorganic bases are invaluable alternatives.
-
Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃): These bases are significantly milder than alkoxides and are excellent options for sensitive substrates.[7] While they may necessitate higher reaction temperatures or longer reaction times to achieve comparable yields, their compatibility with a broader range of functional groups is a major advantage.[9]
-
Potassium Phosphate (K₃PO₄): This base has also been successfully employed, particularly in the coupling of heteroaryl halides, offering another choice in the arsenal for delicate substrates.[10]
Key Insight: For complex molecules or in late-stage synthesis where substrate integrity is paramount, weaker bases like Cs₂CO₃ should be considered, even if it requires further optimization of reaction time and temperature.[7][11]
Organic Bases: A Niche Application
Soluble organic bases, such as 1,8-Diazabicycloundec-7-ene (DBU), offer the advantage of creating a homogeneous reaction mixture.[12] This can be particularly useful in specific applications like flow chemistry, where preventing the clogging of reactors by solid inorganic bases is critical.[2][12] However, for standard batch reactions involving 2-bromopyridines, organic bases are generally less efficient and may not be strong enough for many amine-substrate combinations.[2][13]
Performance Data Summary
The following table summarizes experimental data from the literature, showcasing the performance of different bases in the Buchwald-Hartwig amination of 2-bromopyridine derivatives. Note that direct comparison can be complex as catalyst systems and conditions vary.
| Base | Substrate | Amine | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| NaOtBu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [7][8] |
| NaOtBu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [7] |
| NaOtBu | 2-Bromopyridine | Various volatile amines | Pd(OAc)₂ / dppp | Toluene | 80 | 55-98 | [6] |
| Cs₂CO₃ | 2-Bromophenyl trifluoromethanesulfonate | Aniline | Pd(OAc)₂ / di-tert-butyl(ortho-biphenyl)phosphine | 1,4-Dioxane | N/A | High | [11] |
| K₂CO₃ | Methyl 2,6-dibromoisonicotinate | m-Anisidine | Pd(OAc)₂ / (±)-BINAP | N/A | N/A | High | [6] |
| DBU | 2-Bromopyridine | Aniline | N/A | Toluene | Reflux | 85 | [7] |
Experimental Protocol: Amination Using NaOtBu
This protocol provides a representative procedure for the amination of a 2-bromopyridine with a secondary amine using NaOtBu.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine Ligand (e.g., dppp, 1.5-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.[14]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Stir the resulting mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[14]
-
Add the 2-bromopyridine derivative and the amine to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-aminopyridine.[14]
Conclusion and Recommendations
The choice of base is a critical parameter that can dictate the success of the Buchwald-Hartwig amination of 2-bromopyridines.
-
For general applications with robust substrates, NaOtBu remains the gold standard, offering high reactivity and excellent yields.
-
When coupling substrates with base-sensitive functional groups , a switch to milder inorganic bases like Cs₂CO₃ or K₃PO₄ is strongly recommended to preserve molecular integrity.
-
While organic bases like DBU have their place, their application in this specific transformation is more niche and generally less effective than common inorganic bases.
Systematic screening of bases, alongside optimization of ligand, solvent, and temperature, is the most effective strategy for developing a robust and high-yielding amination protocol for any novel 2-bromopyridine substrate.[7]
References
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
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- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
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A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions with 2-Halopyridines
For researchers, medicinal chemists, and drug development professionals, the pyridine ring is a cornerstone of modern pharmaceuticals. Its strategic functionalization via transition-metal-catalyzed cross-coupling reactions is a daily endeavor. However, not all pyridyl electrophiles are created equal. The kinetic performance of 2-halopyridines, in particular, presents a unique set of challenges and opportunities dictated by the interplay of C-X bond strength, catalyst-substrate interactions, and the ever-present influence of the ring nitrogen.
This guide provides an in-depth comparison of the kinetic profiles of 2-halopyridines in common cross-coupling reactions. Moving beyond simple procedural descriptions, we will dissect the causality behind experimental choices, offering field-proven insights to help you design, execute, and interpret your own kinetic studies for accelerated reaction optimization and mechanistic understanding.
The Decisive First Step: Oxidative Addition Kinetics
The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the electrophile (the 2-halopyridine) to a low-valent metal center, typically Pd(0).[1][2] This step is frequently the rate-determining step (RDS) of the entire catalytic cycle, making it the focal point of kinetic analysis.[2][3][4]
The reactivity of the 2-halopyridine is primarily governed by two factors:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The strength of the C-X bond is the principal barrier to oxidative addition. Weaker bonds cleave more readily, leading to faster reaction rates. The established trend for BDE is C-F > C-Cl > C-Br > C-I.[5]
-
The "2-Pyridyl Problem": The nitrogen atom at the 2-position is not a passive spectator. It can coordinate to the metal center, influencing the catalyst's electronics and stability.[6][7] This can lead to catalyst inhibition or alternative reaction pathways, complicating kinetic analysis.[8][9][10] Furthermore, the nitrogen atom can stabilize the transition state of oxidative addition, making the C2 position generally more activated towards this step than other positions on the ring.[11][12]
Comparative Reactivity: F vs. Cl vs. Br vs. I
The choice of halogen has the most dramatic impact on reaction kinetics. While direct kinetic studies comparing all four halogens under identical conditions are scarce, a clear reactivity trend can be established from a wealth of experimental data.
| Halogen (X) | Relative C-X Bond Strength | General Reactivity in Oxidative Addition | Typical Reaction Conditions |
| I | Weakest | Fastest | Often proceeds at room temperature or with mild heating. |
| Br | Weaker | Fast | Typically requires moderate heating (e.g., 80-100 °C).[3] |
| Cl | Stronger | Slow | Requires higher temperatures, more active catalysts, and specialized ligands.[3][5] |
| F | Strongest | Very Slow / Inert | Generally not used in standard cross-coupling due to the inert C-F bond. |
Expert Insight: The significant difference in C-X bond strength is why 2-bromopyridines are often the workhorse substrates for initial route scouting.[5] However, the lower cost and greater availability of 2-chloropyridines make them highly desirable for large-scale synthesis.[3] Consequently, a major focus of modern catalyst development is to accelerate the kinetically challenging oxidative addition of C-Cl bonds.
The Engine of Catalysis: Comparing Catalyst Systems
The choice of catalyst and ligand is paramount for controlling reaction kinetics, especially when dealing with less reactive 2-chloropyridines.
Palladium Catalysts: The Universal Standard
Palladium complexes are the most widely used catalysts for these transformations.[13] The active catalyst is a Pd(0) species, which can be generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a palladacycle.[1]
The Role of Ligands: From Passive Spectators to Active Controllers
Ligands are not merely placeholders; they are critical for tuning the catalyst's reactivity and stability.[14] For activating the C-X bond of a 2-halopyridine, the ligand must stabilize the electron-rich Pd(0) center and promote the oxidative addition step.
-
For 2-Bromo/Iodopyridines: Simpler phosphine ligands like PPh₃ or P(o-tolyl)₃ can be effective, although modern, more active ligands are often used to improve efficiency.[15]
-
For 2-Chloropyridines: Activating the stronger C-Cl bond demands more sophisticated ligands. The most successful are bulky, electron-rich monophosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][16] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can readily engage in the difficult oxidative addition.[4]
Causality in Ligand Choice: Why are bulky, electron-rich ligands effective for C-Cl activation?
-
Electron Donation: The electron-rich nature of the ligand increases the electron density on the Pd(0) center, making it a better nucleophile to attack the C-Cl bond.
-
Steric Bulk: The bulkiness of the ligand promotes the formation of a low-coordinate (12- or 14-electron) Pd(0) species, which is more reactive than a fully saturated complex. It also facilitates the final, product-releasing reductive elimination step.[14]
Nickel Catalysts: A Cost-Effective Alternative
Nickel-based catalysts have emerged as a powerful and more economical alternative to palladium for coupling 2-halopyridines, particularly chlorides.[8] They often exhibit different reactivity and selectivity profiles. Kinetic studies of Ni-catalyzed couplings are crucial for understanding and optimizing these increasingly important systems.
Methodologies for Kinetic Investigation
To truly understand and optimize a reaction, one must measure its kinetics. Several methods are available, each with its own advantages.
Reaction Progress Kinetic Analysis (RPKA)
RPKA is a powerful method that uses in situ monitoring to collect a large amount of high-quality kinetic data from a single experiment. The reaction concentration is monitored over time, and the resulting curve provides a detailed picture of the reaction's behavior, including catalyst activation, deactivation, and changes in reaction order.
Workflow for a Typical RPKA Experiment
Caption: Workflow for Reaction Progress Kinetic Analysis (RPKA).
High-Throughput Experimentation (HTE)
For complex reaction optimizations involving multiple variables (catalyst, ligand, base, solvent), HTE is an indispensable tool.[17] By running hundreds of reactions in parallel on a small scale (e.g., in 96-well plates), researchers can rapidly screen a vast experimental space.[18][19] Kinetic data can be obtained by quenching the plates at different time points, allowing for the rapid identification of promising conditions for further study.[20][21]
Experimental Protocols: A Practical Guide
Trustworthy data comes from rigorous experimental design. The following protocol outlines a self-validating system for studying the kinetics of a Suzuki-Miyaura coupling of a 2-chloropyridine.
Protocol: Kinetic Analysis of the Suzuki-Miyaura Coupling of 2-Chloropyridine
Objective: To determine the reaction order with respect to the 2-chloropyridine.
Materials:
-
2-Chloropyridine (substrate)
-
Arylboronic acid (coupling partner, e.g., 4-methoxyphenylboronic acid)
-
Pd₂(dba)₃ (palladium precatalyst)
-
SPhos (ligand)
-
K₃PO₄ (base)
-
Anhydrous, degassed 1,4-dioxane (solvent)
-
Internal standard (e.g., dodecane)
-
Schlenk flasks or reaction vials, magnetic stir bars, syringes, needles
-
GC or HPLC for analysis
Procedure:
-
Stock Solution Preparation:
-
Causality: Preparing stock solutions ensures accurate and reproducible concentrations across multiple experiments and minimizes weighing errors.
-
In a glovebox, prepare a stock solution of the catalyst system by dissolving Pd₂(dba)₃ and SPhos in a known volume of dioxane.
-
Prepare separate stock solutions for the 2-chloropyridine (containing the internal standard), the arylboronic acid, and the base.
-
-
Reaction Setup (under Inert Atmosphere):
-
Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical for reproducible kinetics.[4]
-
To a flame-dried Schlenk flask, add the required volume of the arylboronic acid and base stock solutions.
-
Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Add the solvent (dioxane) via syringe.
-
-
Initiation and Monitoring:
-
Causality: The reaction is typically initiated by adding the catalyst or the limiting reagent last, after the mixture has reached the desired temperature, to ensure an accurate time zero (t=0).
-
Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
At t=0, add the 2-chloropyridine stock solution via syringe to initiate the reaction.
-
Immediately take the first sample (t=0) by withdrawing an aliquot (~0.1 mL) and quenching it in a vial containing cold diethyl ether and water.
-
Continue to take samples at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).
-
-
Sample Analysis:
-
Causality: An internal standard is used to correct for variations in sample volume and detector response, ensuring quantitative accuracy.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the 2-chloropyridine relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of 2-chloropyridine versus time.
-
To determine the initial rate, calculate the slope of the curve at the earliest time points.
-
Repeat the entire experiment using different initial concentrations of 2-chloropyridine while keeping all other concentrations constant.
-
A plot of log(initial rate) vs. log([2-chloropyridine]) will yield a line with a slope equal to the reaction order with respect to the 2-chloropyridine.
-
Comparative Analysis: Making Informed Decisions
The ultimate goal of kinetic studies is to enable rational decision-making. The diagram below illustrates the logical relationships between substrate choice, catalyst system, and expected kinetic outcomes.
Decision Logic for 2-Halopyridine Coupling
Caption: Decision logic for selecting conditions based on the 2-halopyridine substrate.
Conclusion
The kinetic study of cross-coupling reactions with 2-halopyridines is not merely an academic exercise; it is a vital tool for practical process development. A thorough understanding of how the choice of halogen, catalyst, and ligand impacts the rate-determining oxidative addition step allows researchers to move from trial-and-error screening to knowledge-driven reaction design. By employing robust methodologies like RPKA and HTE, scientists can efficiently navigate the complex parameter space of these reactions, ultimately leading to the development of more efficient, cost-effective, and scalable syntheses of molecules that are critical to human health and materials science.
References
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- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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- Gosmini, C., et al. (2009).
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- van der Vlugt, J. I., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Lin, C.-W., et al. (2010). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Godbert, S., et al. (2021). Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique. Angewandte Chemie. [Link]
- Cook, X. A. F., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Villegas-Escobar, N., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Cernijenko, A., et al. (2021). Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ChemRxiv. [Link]
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- Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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- Wikipedia. (n.d.).
- Kamal, A., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. RSC Advances. [Link]
- Giri, R., et al. (2020). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
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- Cook, X. A. F., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
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- Strieth-Kalthoff, F., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
- Malapit, C. A., & Walvoord, R. R. (2019). Cross-Coupling of Heteroatomic Electrophiles. Organic & Biomolecular Chemistry. [Link]
- McWhirter, C., et al. (2024). High-throughput kinetics in drug discovery. SLAS Discovery. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-methylnicotinaldehyde
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Bromo-6-methylnicotinaldehyde (CAS No. 853179-74-5).
Hazard Assessment and Precautionary Profile
The first principle of safe disposal is a thorough understanding of the material's hazards. Based on data from similar brominated aromatics and aldehydes, this compound must be treated as hazardous waste.[1][3] Its chemical structure suggests potential for acute toxicity, as well as skin, eye, and respiratory irritation.[2][4]
All personnel handling this compound or its waste must be equipped with the appropriate Personal Protective Equipment (PPE). The causality is clear: direct exposure can lead to adverse health effects, and engineering controls combined with robust PPE are the primary defense.[5]
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment
| Hazard Class | GHS Category (Anticipated) | Potential Effects & Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin. H332: Harmful if inhaled.[4] | Chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat, and all handling of solids or solutions must occur in a certified chemical fume hood.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] | Chemical-resistant gloves and lab coat are mandatory to prevent direct contact.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] | Chemical safety goggles with side-shields are required. A face shield should be used when handling larger quantities or during procedures with a splash risk.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] | All work should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[1] |
This profile is based on data for structurally similar compounds and should be adapted based on a site-specific risk assessment.
The Core Directive: Segregation and Containment
The foundational principle of chemical waste disposal is meticulous segregation. Due to the presence of a bromine atom, this compound waste is classified as halogenated organic waste .[3][6] It must never be mixed with non-halogenated solvent waste, as this complicates the disposal process and can increase costs.[7][8]
Fundamental Prohibitions:
-
DO NOT dispose of this compound, or materials contaminated with it, in standard trash receptacles.[3]
-
DO NOT pour this chemical or its solutions down the drain.[1][3] This can lead to environmental release and damage to aquatic ecosystems.
-
DO NOT allow the chemical to be released into the environment.[3] All waste must be captured and contained.
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol provides a direct, procedural workflow for the safe accumulation and storage of this compound waste pending disposal by a licensed contractor.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Identification and Classification:
-
Container Selection and Preparation:
-
Labeling Requirements:
-
The label must include the words "Hazardous Waste".[6]
-
List all chemical constituents by their full names (no abbreviations or formulas). For example: "Waste: this compound, Dichloromethane".[6]
-
Indicate the approximate percentage of each component.
-
Affix the appropriate hazard pictograms (e.g., GHS07: Exclamation Mark).[9]
-
-
Waste Accumulation:
-
Always conduct transfers of this chemical, including adding it to the waste container, inside a certified chemical fume hood to prevent inhalation of vapors or dust.[1]
-
Keep the waste container closed at all times except when actively adding waste.[6] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
-
Storage Prior to Disposal:
-
Arranging for Final Disposal:
Emergency Procedures: Spill Management
In the event of a small, manageable spill, follow these steps while wearing full PPE:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Contain: If safe to do so, prevent the spill from spreading.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it according to the disposal protocol above.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Regulatory Framework: Adherence to EPA and OSHA Standards
Proper disposal is governed by federal and local regulations. The Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave".[11] As a halogenated organic compound, this waste falls under specific RCRA regulations.[12]
The Occupational Safety and Health Administration (OSHA) mandates that employers inform and train employees about the hazards of chemicals in the workplace through its Hazard Communication Standard (29 CFR 1910.1200).[5][13] This includes providing access to safety information and training on safe handling and emergency procedures.
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal, ensuring safety and compliance at each stage.
Caption: Disposal workflow for this compound.
By adhering to this technically sound and systematically safe protocol, you ensure the protection of yourself, your colleagues, and the environment, thereby upholding the highest standards of professional scientific practice.
References
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
- Benchchem. (n.d.). Essential Safety and Operational Protocols for 2-Bromo-6-methylisonicotinaldehyde.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-methylisonicotinaldehyde.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET for 2-Bromo-6-(bromomethyl)pyridine.
- SynHet. (n.d.). This compound.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 6-Bromo-2-picoline.
- Occupational Safety and Health Administration. (2006). Best Practices for the Safe Use of Glutaraldehyde in Health Care.
- NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
- University of Glasgow. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- University of St Andrews. (n.d.). Storage and Segregation of Hazardous Chemicals.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Operational Guide: Safe Handling and Disposal of 2-Bromo-6-methylnicotinaldehyde
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 2-Bromo-6-methylnicotinaldehyde (CAS No. 853179-74-5). The following procedures are synthesized from best practices in chemical safety and data on structurally similar compounds to ensure a high margin of safety in the laboratory environment.
Hazard Analysis: Understanding the Compound
While a comprehensive, officially harmonized GHS classification for this compound is not universally available, its structure—a brominated pyridine ring with an aldehyde group—necessitates that it be handled with significant care. Data for closely related isomers and the GHS07 pictogram suggest the compound should be treated as potentially hazardous.[1][2]
The primary risks are associated with its potential to be an irritant and acutely toxic. The presence of the bromine atom and the reactive aldehyde functional group indicates that the substance may be harmful if it comes into contact with the skin, is ingested, or is inhaled.[3] Based on analysis of similar compounds, the following hazards should be assumed[1][4]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][4]
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][4]
| Anticipated Hazard Classification | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Eye Irritation; Respiratory Irritation.[1][4] | GHS07: Exclamation Mark[2] | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent exposure. The selection of specific equipment is directly correlated to the anticipated hazards of irritation and toxicity.
| PPE Category | Required Equipment & Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields and a face shield. Standard safety glasses are insufficient. The aldehyde functional group suggests a high potential for severe eye irritation. Goggles provide a seal against vapors and dust, while the face shield protects against splashes during transfer or reaction quenching.[3][5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Always check the manufacturer's glove compatibility chart. Given the risk of skin irritation and potential for absorption, gloves are critical. For prolonged tasks or higher splash risk, consider double-gloving.[3][6] |
| Body Protection | Flame-retardant laboratory coat and a chemically resistant apron. The lab coat provides a primary barrier. An apron should be worn over the coat during weighing, transfers, or any procedure with a heightened risk of splashes.[3] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust particles or vapors, which may cause respiratory tract irritation.[3][4] If work outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required, and personnel must be enrolled in a respiratory protection program.[4][7] |
Operational Workflow: From Weighing to Reaction
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring procedural integrity. This workflow is designed to be a self-validating system, where each step logically follows the last to maintain containment.
Workflow Diagram
Caption: Protocol for the segregation and disposal of halogenated chemical waste.
Disposal Procedure
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. [8][9]This includes the pure compound, any solutions, and all solvent rinses from contaminated glassware.
-
Container: Use a designated, properly labeled, and leak-proof container for halogenated waste. The container must be compatible with the chemical and kept closed except when adding waste. [6][10]3. Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents. [8]4. Disposal: Follow your institution's specific procedures for hazardous waste disposal, which typically involves arranging for pickup through the Environmental Health and Safety (EHS) office. [8]Do not dispose of this chemical down the drain or by evaporation. [6]
References
- Essential Safety and Operational Protocols for 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
- A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
- Safety Data Sheet for 6-Bromo-2-picoline. (2025, December 19). Fisher Scientific.
- This compound Product Page. (n.d.). SynHet.
- Navigating the Safe Handling of Halogenated Aromatic Compounds. (n.d.). Benchchem.
- Safety Data Sheet for Methyl 6-bromo-2-naphthoate. (n.d.). Fisher Scientific.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Safety Data Sheet for 1-Bromo-2-methylpropane. (2011, April 14). Sigma-Aldrich.
- Safety Data Sheet for 2-Bromo-2-methylpropane. (2025, August 8). Sigma-Aldrich.
- Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine. (2023, November 3). Sigma-Aldrich.
- Safety Data Sheet for 2-Bromo-6-(hydroxymethyl)pyridine. (2023, October 11). Fisher Scientific.
- Halogenated Solvents Safety Procedures. (n.d.). Washington State University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Hazardous Waste Segregation Guide. (2016, April 15). Bucknell University.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
